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Diisobutyl adipate

Cat. No.: B7801839
CAS No.: 68954-45-0
M. Wt: 258.35 g/mol
InChI Key: RDOFJDLLWVCMRU-UHFFFAOYSA-N
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Description

Diisobutyl adipate is a fatty acid ester.
DIBA is a natural product found in Karenia mikimotoi and Gymnodinium nagasakiense with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4 B7801839 Diisobutyl adipate CAS No. 68954-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylpropyl) hexanedioate
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InChI

InChI=1S/C14H26O4/c1-11(2)9-17-13(15)7-5-6-8-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3
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InChI Key

RDOFJDLLWVCMRU-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)CCCCC(=O)OCC(C)C
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Molecular Formula

C14H26O4
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DSSTOX Substance ID

DTXSID9036690
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Molecular Weight

258.35 g/mol
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Physical Description

Liquid, Colorless odorless liquid; [Hawley], Clear colourless liquid; Bland aroma
Record name Hexanedioic acid, 1,6-bis(2-methylpropyl) ester
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Boiling Point

278-280 °C, BP: 186-8 °C @ 15 mm Hg, 279.00 °C. @ 760.00 mm Hg
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Solubility

Sol in most org solvents; insol in water, Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

0.9534 g/cu cm @ 19 °C, 0.950-0.956 (20°)
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Vapor Pressure

0.00563 [mmHg]
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Color/Form

Colorless liquid

CAS No.

141-04-8, 68954-45-0
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Melting Point

-20 °C, -20.00 °C. @ 760.00 mm Hg
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Record name Diisobutyl adipate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diisobutyl Adipate: Chemical Properties and Structure

Introduction

This compound (DIBA) is a diester of adipic acid and isobutyl alcohol.[1][] It is a colorless, transparent, oily liquid with a mild, pleasant odor.[3][4][5] DIBA is widely utilized across various industries, primarily as a plasticizer, emollient, and solvent. In the pharmaceutical and research sectors, its properties are leveraged in formulation development and as a chemical intermediate. This guide provides a comprehensive overview of the chemical properties and structure of this compound.

Chemical Structure

This compound is systematically known as bis(2-methylpropyl) hexanedioate. The structure consists of a central six-carbon adipic acid backbone with two isobutyl ester groups attached at either end.

  • Molecular Formula: C₁₄H₂₆O₄

  • Linear Formula: [-CH₂CH₂CO₂CH₂CH(CH₃)₂]₂

  • Synonyms: Diisobutyl hexanedioate, Adipic acid diisobutyl ester, Hexanedioic acid, bis(2-methylpropyl) ester

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and industrial processes.

PropertyValueReference
Molecular Weight 258.35 g/mol
Appearance Colorless, odorless liquid
Density 0.954 g/mL at 25 °C
Boiling Point 293 °C
Melting Point -17 °C
Flash Point >110 °C
Vapor Pressure 15.1 Pa at 20 °C
Refractive Index 1.432 at 20 °C
Solubility Insoluble in water; soluble in most organic solvents
LogP 4.3 at 30 °C

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commercially produced through the Fischer esterification of adipic acid with isobutyl alcohol, typically in the presence of an acid catalyst.

Materials:

  • Adipic acid

  • Isobutyl alcohol

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A mixture of adipic acid, an excess of isobutyl alcohol, and a catalytic amount of sulfuric acid in toluene is refluxed in a round-bottom flask fitted with a Dean-Stark apparatus.

  • The reaction proceeds by heating the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess isobutyl alcohol and toluene are removed under reduced pressure using a rotary evaporator.

  • The crude product is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The final product, this compound, is purified by vacuum distillation.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical synthesis of this compound from adipic acid and isobutyl alcohol.

Diisobutyl_Adipate_Synthesis cluster_reactants Reactants Adipic_Acid Adipic Acid (Hexanedioic acid) Reaction Fischer Esterification Adipic_Acid->Reaction Isobutyl_Alcohol Isobutyl Alcohol (2-methylpropan-1-ol) Isobutyl_Alcohol->Reaction Diisobutyl_Adipate This compound Reaction->Diisobutyl_Adipate + Water Water (H₂O) Reaction->Water byproduct

References

Diisobutyl adipate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diisobutyl Adipate

Introduction

This compound (DIBA) is the diester of isobutyl alcohol and adipic acid. It is a versatile organic compound with a primary function as a plasticizer, emollient, and solvent in various industrial and commercial applications.[1] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, relevant experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

CAS Number: 141-04-8[2]

Synonyms:

  • Bis(2-methylpropyl) hexanedioate[2]

  • Hexanedioic acid, bis(2-methylpropyl) ester[2]

  • Adipic acid, diisobutyl ester[2]

  • DIBA

  • Ftaflex DIBA

  • Plasthall DIBA

  • Isobutyl adipate

  • NSC 6343

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Properties

PropertyValueReference(s)
Molecular Formula C14H26O4
Molecular Weight 258.35 g/mol
Appearance Colorless, odorless liquid
Solubility Soluble in most organic solvents; insoluble in water.

Table 2: Thermal and Physical Constants

PropertyValueReference(s)
Melting Point -17 °C to -20 °C
Boiling Point 278-280 °C
Density 0.9534 g/cm³ at 19 °C
Flash Point >110 °C
Refractive Index 1.4301 at 20 °C
Vapor Pressure 0.00563 mmHg

Table 3: Spectral Data

TechniqueKey InformationReference(s)
GC-MS Spectra available in databases.
IR Spectra FTIR and ATR-IR spectra are available.
NMR Spectra 1H NMR and 13C NMR data are available for structural confirmation.

Applications in Research and Development

This compound is primarily used as a plasticizer for polymers like PVC and in cosmetic formulations as an emollient to provide a non-greasy feel. For research professionals, its well-characterized properties make it a useful reference standard in analytical methods for detecting plasticizers in various matrices, including food packaging and biological samples. It has also been mentioned in the context of developing antimicrobial agents and for use in yeast two-hybrid assays to identify ligand-dependent interactions between nuclear hormone receptors and coactivators.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the direct esterification of adipic acid with isobutyl alcohol.

Materials:

  • Adipic acid

  • Isobutyl alcohol

  • Sulfuric acid (catalyst)

  • Refining agent (e.g., a mixture of calcium hydroxide, magnesium hydroxide, and magnesium sulfate)

  • Round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus)

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Combine adipic acid, an excess of isobutyl alcohol, and a catalytic amount of sulfuric acid in the round-bottom flask. A typical weight ratio is 1 part adipic acid to 3 parts isobutyl alcohol and 0.002-0.005 parts sulfuric acid.

  • Heat the mixture to reflux. Water produced during the esterification is continuously removed.

  • After the reaction is complete (as monitored by the cessation of water collection), cool the mixture.

  • Wash the resulting crude product with water to remove any remaining acid and alcohol.

  • Perform a dealcoholization step, typically through distillation, to remove excess isobutyl alcohol.

  • Add a refining agent to the crude product and stir for approximately one hour to improve the color and purity.

  • Filter the mixture to remove the refining agent, yielding the final this compound product.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the determination of this compound in a sample matrix, such as human serum, adapted from published methods.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

  • Solid-phase extraction (SPE) cartridges (e.g., containing dimethyl butylamine groups)

  • Solvents for extraction and elution (e.g., n-hexane, methanol, dichloromethane)

  • Internal standard (e.g., diisooctyl phthalate)

  • Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Preparation and Extraction:

    • For a liquid sample like serum, an internal standard is added.

    • The sample is then subjected to a solid-phase extraction (SPE) procedure for cleanup and concentration. The SPE cartridge is first conditioned, the sample is loaded, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.

  • GC-MS Analysis:

    • An aliquot of the final extract is injected into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 280°C

      • Oven Program: Start at 60°C, hold for 1 minute, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium or Hydrogen

    • MS Conditions:

      • Operated in electron ionization (EI) mode.

      • Data is acquired in full scan mode or selected ion monitoring (SIM) for higher sensitivity and selectivity.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizations

Synthesis Workflow

G Figure 1: Synthesis Workflow for this compound cluster_reactants Reactants adipic_acid Adipic Acid esterification Esterification Reaction (Reflux with water removal) adipic_acid->esterification isobutyl_alcohol Isobutyl Alcohol isobutyl_alcohol->esterification catalyst Sulfuric Acid catalyst->esterification washing Water Washing esterification->washing dealcoholization Dealcoholization (Distillation) washing->dealcoholization refining Refining with Agent dealcoholization->refining filtration Filtration refining->filtration diba_product This compound (Final Product) filtration->diba_product

Figure 1: Synthesis Workflow for this compound
Analytical Workflow

G Figure 2: GC-MS Analytical Workflow for this compound sample Sample (e.g., Serum) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution add_is->spe concentrate Concentration (Nitrogen Evaporation) spe->concentrate reconstitute Reconstitution in Solvent concentrate->reconstitute gcms GC-MS Analysis reconstitute->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Figure 2: GC-MS Analytical Workflow for this compound

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may be irritating to the eyes, respiratory system, and skin. Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. When heated to decomposition, it may emit acrid smoke and irritating fumes.

Conclusion

This compound is a well-characterized diester with significant applications in the polymer and cosmetic industries. For the scientific community, its defined properties make it a valuable compound for use as an analytical standard and a starting point for further research into its potential applications, including in the development of new materials and formulations. The provided protocols for synthesis and analysis offer a foundation for its use in a laboratory setting.

References

Diisobutyl Adipate: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental molecular properties of diisobutyl adipate, a diester of adipic acid and isobutyl alcohol. Widely utilized as a plasticizer, emollient, and solvent in various industrial and pharmaceutical applications, a clear understanding of its chemical identity is paramount.[1][2] This document summarizes its key molecular data in a structured format.

Core Molecular Data

The fundamental chemical identifiers for this compound are presented below. This data is essential for accurate chemical analysis, formulation, and experimental design.

PropertyValueSource
Molecular FormulaC₁₄H₂₆O₄[3][4][5]
Molecular Weight258.35 g/mol
IUPAC Namebis(2-methylpropyl) hexanedioate
Canonical SMILESCC(C)COC(=O)CCCCC(=O)OCC(C)C
InChI KeyRDOFJDLLWVCMRU-UHFFFAOYSA-N

Logical Relationship of Molecular Properties

The relationship between the common name, chemical formula, and molecular weight of a compound is a foundational concept in chemistry. The following diagram illustrates this logical flow for this compound.

G A This compound B Molecular Formula C₁₄H₂₆O₄ A->B Determines C Molecular Weight 258.35 g/mol B->C Calculated From

Figure 1. Relationship between chemical name, formula, and molecular weight.

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound relies on standard analytical chemistry techniques. While specific experimental records for this compound are extensive, the general methodologies are as follows:

1. Mass Spectrometry for Molecular Weight and Formula Determination:

  • Objective: To determine the exact mass of the molecule and its fragmentation pattern to confirm the molecular formula.

  • Methodology:

    • A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

    • The sample is introduced into a mass spectrometer, typically using an ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

    • The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

    • High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 258.18310931 Da), which allows for the unambiguous determination of the elemental composition (C₁₄H₂₆O₄).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Objective: To confirm the connectivity of atoms within the molecule, thus verifying the structure implied by the molecular formula.

  • Methodology:

    • A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The sample is placed in a strong magnetic field within an NMR spectrometer.

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, are analyzed to confirm the presence of the isobutyl and adipate moieties and their ester linkage.

These well-established techniques provide the foundational data presented in this guide, ensuring accuracy and reliability for research and development applications.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for diisobutyl adipate (DIBA), a versatile diester with applications ranging from a plasticizer to an emollient in cosmetic and pharmaceutical formulations. This document details the core chemical reactions, catalytic systems, experimental protocols, and purification methods involved in the production of high-purity DIBA. Quantitative data from various synthesis routes are summarized in comparative tables, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 141-04-8), with the chemical formula C₁₄H₂₆O₄, is the diester of adipic acid and isobutanol. It is a colorless, odorless, and oily liquid characterized by its low volatility and excellent compatibility with a wide range of polymers. These properties make it a valuable component in many industrial applications, including as a plasticizer for vinyl and cellulose resins, a solvent, and a film-forming agent. In the pharmaceutical and cosmetic industries, its non-greasy feel and emollient properties are highly valued in topical formulations.

The synthesis of this compound is primarily achieved through the esterification of adipic acid with isobutanol. The process is a reversible reaction, and thus, its industrial viability hinges on the effective removal of the water byproduct to drive the reaction towards the product side, as well as the use of efficient catalysts to increase the reaction rate.

Core Synthesis Pathway: Esterification

The fundamental chemical reaction for the synthesis of this compound is the Fischer-Speier esterification of adipic acid with two molecules of isobutanol. This reaction is typically catalyzed by an acid.

Reaction:

Adipic Acid + 2 Isobutanol ⇌ this compound + 2 Water

HOOC(CH₂)₄COOH + 2 (CH₃)₂CHCH₂OH ⇌ (CH₃)₂CHCH₂OOC(CH₂)₄COOCH₂CH(CH₃)₂ + 2 H₂O

The continuous removal of water is a critical step to shift the equilibrium towards the formation of the this compound product.[1][2]

SynthesisPathway AdipicAcid Adipic Acid Reactants AdipicAcid->Reactants Isobutanol Isobutanol Isobutanol->Reactants Products Reactants->Products + Catalyst - Water DIBA This compound Water Water Products->DIBA Products->Water

Caption: General synthesis pathway for this compound.

Catalytic Systems in this compound Synthesis

A variety of catalysts can be employed to enhance the rate of esterification. The choice of catalyst influences reaction conditions, yield, and the overall cost-effectiveness of the process.

Commonly Used Catalysts:

  • Mineral Acids: Sulfuric acid is a conventional and effective catalyst. However, it can lead to side reactions and corrosion issues.

  • Organic Acids: p-Toluenesulfonic acid is another common homogeneous catalyst.

  • Lewis Acids: Metal salts such as ferric chloride (FeCl₃·6H₂O) have been shown to be effective catalysts, particularly under microwave irradiation.

  • Solid Acids: To simplify catalyst removal and minimize corrosion, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15), and supported acids (e.g., SO₄²⁻/TiO₂-MoO₃) are utilized.[3]

  • Organometallic Catalysts: Titanates, such as tetrabutyl titanate, are used in industrial processes for their high activity.

  • Biocatalysts: Lipases, such as Candida antarctica lipase B, offer a green and highly selective alternative for the synthesis of adipate esters.

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data from various experimental setups for the synthesis of adipate esters, providing a comparison of different catalytic systems and their performance.

Catalyst SystemReactant Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield/Conversion (%)Reference/Notes
FeCl₃·6H₂O (Microwave)1:40Not specified0.588.8 (Esterification Rate)For dibutyl adipate, a close analog.[4]
Candida antarctica lipase B1:2 to 1:32.845690In cyclohexane solvent. For dibutyl adipate.[4]
Ionic Liquid1:470-80Not specified99For various dialkyl succinates and adipates. Catalyst could be recycled 10 times.
Titanium Tetrahydroxide2:1:2 (Adipic Acid:1,3-Butanediol:n-Butanol)Not specified14+~25 (Dibutyl Adipate)Complex reaction mixture.
Solid Superacid (SO₄²⁻/TiO₂-MoO₃)Not specifiedNot specifiedNot specifiedNot specifiedMentioned as a catalyst for dibutyl adipate synthesis.
Concentrated Sulfuric AcidNot specifiedBoiling RefluxNot specifiedNot specifiedPart of a described industrial process for di-n-butyl adipate.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of adipate esters.

Protocol 1: Microwave-Assisted Synthesis of Dibutyl Adipate using FeCl₃·6H₂O

This protocol is for the synthesis of dibutyl adipate and can be adapted for this compound.

  • Materials:

    • Adipic acid: 1.46g (0.01 mol)

    • n-butanol: 29.6g (0.4 mol)

    • FeCl₃·6H₂O: 2.0g (0.007 mol)

    • Sodium carbonate solution

    • Deionized water

  • Equipment:

    • Three-necked quartz flask

    • Water separator

    • Thermometer

    • Reflux condenser

    • Modified microwave reactor

  • Procedure:

    • Combine adipic acid, n-butanol, and FeCl₃·6H₂O in the three-necked quartz flask equipped with a water separator, thermometer, and reflux condenser.

    • Shake the mixture until the solids are dissolved.

    • Place the flask in a modified microwave reactor and apply microwave radiation at a power of 130W for 30 minutes.

    • After the reaction, allow the mixture to cool slightly.

    • Neutralize the reaction solution to a weakly acidic pH.

    • Wash the solution sequentially with water, a dilute sodium carbonate solution, and again with water.

    • Dry the organic layer.

    • Distill off the excess n-butanol at atmospheric pressure.

    • Distill the remaining product under reduced pressure to obtain pure dibutyl adipate. This procedure yielded 2.29g of dimethyl adipate, with an esterification rate of 88.8%.

Protocol 2: Enzymatic Synthesis of Dibutyl Adipate

This protocol details a biocatalytic approach to adipate ester synthesis.

  • Materials:

    • Adipic acid (1.0 mmol)

    • n-butanol (2.0-32.8 mmol)

    • (Nano)biocatalyst (Candida antarctica lipase B): 10-200 mg/mmol of dicarboxylic acid

    • Cyclohexane (solvent)

    • Decane (internal standard)

    • Acetonitrile

    • Aluminum oxide (for chromatography)

    • Dichloromethane (for chromatography)

  • Equipment:

    • 10 mL round-bottom flask

    • Thermostatic shaker

    • Gas chromatograph with flame ionization detector (GC-FID)

    • Rotary evaporator

    • Filtration apparatus

    • Column for chromatography

  • Procedure:

    • Introduce the (nano)biocatalyst into the round-bottom flask.

    • Add decane, solvent (cyclohexane), adipic acid, and n-butanol to the flask.

    • Place the reaction mixture in a thermostatic shaker at 25-45°C with shaking at 250 rpm for 2-24 hours.

    • Monitor the reaction progress by periodically taking small samples, diluting with acetonitrile, and analyzing by GC-FID.

    • Upon completion, filter the reaction mixture to remove the biocatalyst and wash the catalyst with cyclohexane.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent and excess alcohol.

    • Purify the resulting ester by column chromatography using aluminum oxide as the stationary phase and dichloromethane as the eluent.

Manufacturing Process and Purification

The industrial-scale manufacturing of this compound involves several key stages beyond the initial esterification reaction.

ManufacturingProcess cluster_reaction Esterification cluster_purification Purification cluster_final Final Product Esterification Esterification Reaction (Adipic Acid + Isobutanol + Catalyst) WaterWashing Water Washing Esterification->WaterWashing Neutralization Neutralization (e.g., with Na2CO3) WaterWashing->Neutralization Dealcoholization Dealcoholization (Removal of excess Isobutanol) Neutralization->Dealcoholization Refining Refining Dealcoholization->Refining Filtration Filtration Refining->Filtration FinalProduct High-Purity This compound Filtration->FinalProduct

Caption: A typical manufacturing process flow for this compound.

Purification Steps:
  • Water Washing: After the esterification reaction, the crude product is washed with water to remove any water-soluble impurities.

  • Neutralization: An alkaline solution, such as sodium carbonate, is used to neutralize and remove any residual acidic catalyst.

  • Dealcoholization: Excess isobutanol is removed, typically through distillation, and can be recycled back into the process.

  • Refining: A refining agent may be added to the crude product to improve its color and purity. One patented method uses a mixture of calcium hydroxide, magnesium hydroxide, and magnesium sulfate. After stirring with the refining agent, the mixture is filtered. This process can yield a product with a purity of 99.5% and a color of less than 30 on the platinum-cobalt scale.

  • Filtration: The final step is to filter the refined product to remove any remaining solid impurities, resulting in the final high-purity this compound.

  • Vacuum Distillation: For very high purity applications, vacuum distillation can be employed to separate the this compound from any less volatile impurities.

Conclusion

The synthesis and manufacturing of this compound are well-established processes centered around the catalytic esterification of adipic acid and isobutanol. The efficiency of the process is highly dependent on the choice of catalyst and the effective removal of water to drive the reaction to completion. While traditional acid catalysts are effective, the use of solid acid catalysts and biocatalysts is gaining traction due to advantages in terms of catalyst recovery, reduced corrosion, and improved environmental profile. The purification process, involving washing, neutralization, dealcoholization, and refining, is crucial for obtaining a high-purity product suitable for demanding applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding of these processes to aid researchers and professionals in the development and optimization of this compound synthesis.

References

Diisobutyl Adipate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisobutyl adipate (DIBA) in various organic solvents. Understanding the solubility characteristics of this versatile diester is crucial for its effective application as a plasticizer, emollient, and solvent in the pharmaceutical, cosmetic, and polymer industries. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical framework for its application.

Core Properties of this compound

This compound is a clear, colorless, and odorless liquid with the chemical formula C14H26O4. It is synthesized by the esterification of adipic acid with isobutyl alcohol.[1] Its primary functions include acting as a plasticizer to enhance the flexibility and durability of polymers, as an emollient in topical preparations to soften and smooth the skin, and as a solvent in various formulations.[2][3]

Solubility of this compound in Organic Solvents

SolventSolvent TypeSolubilityNotes
EthanolPolar ProticSoluble-
MethanolPolar ProticSlightly Soluble-
ChloroformPolar AproticSlightly Soluble-
WaterPolar ProticInsolubleReported values include 18.08 mg/L and 42.7 mg/L at 25°C.

Note: The term "soluble" indicates that this compound is likely miscible or forms a solution at significant concentrations. "Slightly soluble" suggests limited solubility. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:
  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

  • Vials with screw caps

  • Syringes and syringe filters

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved this compound is essential to ensure the solution is saturated.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a calibrated GC-FID or HPLC method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its instrument response on the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of this compound determined in the saturated solution (e.g., in g/100 mL or mol/L).

Logical Framework for this compound Application

The selection of an appropriate solvent for a formulation containing this compound is critical and depends on the intended application and the desired properties of the final product. The following diagram illustrates the logical relationships influencing this decision-making process.

G cluster_input Input Considerations cluster_selection Solvent Selection Criteria cluster_outcome Outcome DIBA This compound (DIBA) Solubility Solubility of DIBA DIBA->Solubility Influences Application Intended Application (e.g., Pharmaceutical, Cosmetic) DesiredProperties Desired Product Properties (e.g., Viscosity, Clarity, Drug Delivery) Application->DesiredProperties Determines DesiredProperties->Solubility Requires Compatibility Compatibility with Other Ingredients DesiredProperties->Compatibility Requires Toxicity Solvent Toxicity & Safety DesiredProperties->Toxicity Constrains Volatility Solvent Volatility DesiredProperties->Volatility Impacts OptimalSolvent Optimal Solvent System Solubility->OptimalSolvent Compatibility->OptimalSolvent Toxicity->OptimalSolvent Volatility->OptimalSolvent FinalProduct Final Product Formulation OptimalSolvent->FinalProduct

Caption: Logical workflow for selecting an optimal solvent for this compound formulations.

Conclusion

This compound's favorable solubility in a wide range of organic solvents makes it a highly versatile excipient in various scientific and industrial applications. While precise quantitative solubility data remains sparse in publicly available literature, the provided qualitative information and the outlined experimental protocol offer a solid foundation for researchers and formulation scientists. The logical framework presented can guide the selection of appropriate solvent systems to harness the full potential of this compound in developing innovative and effective products.

References

An In-depth Technical Guide to Diisobutyl Adipate: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diisobutyl adipate (DIBA) is a diester of adipic acid and isobutyl alcohol. It is a colorless, odorless oily liquid widely utilized across various industries. Primarily known for its role as a plasticizer, emollient, and solvent, its specific physicochemical properties make it a subject of interest in material science, cosmetics, and potentially in specialized pharmaceutical formulations. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application, handling, and behavior in various formulations.

Table 1: Physical Properties of this compound

PropertyValueReference
Appearance Colorless, odorless liquid[1]
Boiling Point 278-280 °C at 760 mmHg[1][2]
293 °C[3][4]
186-188 °C at 15 mmHg
Melting Point -17 °C
-20 °C
Density 0.954 g/mL at 25 °C
0.9534 g/cm³ at 19 °C
0.950-0.956 g/cm³ at 20 °C
Solubility Insoluble in water. Soluble in most organic solvents.
Water Solubility: 42.7 mg/L at 25 °C
Vapor Pressure 0.00563 mmHg (est.)
0.004 mmHg at 25 °C (est.)
Flash Point >110 °C (>230 °F)
112.78 °C (235 °F) TCC
Refractive Index 1.4301 at 20 °C
1.432 at 20 °C/D
1.428-1.434 at 20 °C
Viscosity 20 cP at 20 °C

Table 2: Chemical Identifiers and Molecular Data

IdentifierValueReference
IUPAC Name bis(2-methylpropyl) hexanedioate
CAS Number 141-04-8
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol
SMILES CC(C)COC(=O)CCCCC(=O)OCC(C)C
InChIKey RDOFJDLLWVCMRU-UHFFFAOYSA-N
Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. It is resistant to light and mild acids. However, as an ester, it is susceptible to hydrolysis under strong alkaline conditions or in the presence of highly concentrated acids, which would break it down into its constituent molecules: adipic acid and isobutyl alcohol. When heated to decomposition, it emits acrid smoke and irritating fumes.

Synthesis of this compound

The primary method for producing this compound is through the direct esterification of adipic acid with isobutyl alcohol. This reaction is typically catalyzed by a strong acid.

Synthesis_of_Diisobutyl_Adipate cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid HOOC(CH₂)₄COOH reaction_center Adipic_Acid->reaction_center Isobutyl_Alcohol Isobutyl Alcohol (2 eq.) (CH₃)₂CHCH₂OH Isobutyl_Alcohol->reaction_center DIBA This compound (CH₃)₂CHCH₂OOC(CH₂)₄COOCH₂CH(CH₃)₂ Water Water (2 eq.) H₂O reaction_center->DIBA H⁺ Catalyst Heat reaction_center->Water

Caption: Synthesis of this compound via Acid-Catalyzed Esterification.

Experimental Protocols

Synthesis of this compound (Industrial Method)

This protocol is adapted from an industrial preparation method and outlines the direct esterification of adipic acid and isobutyl alcohol.

Materials and Equipment:

  • Adipic acid

  • Isobutyl alcohol

  • Sulfuric acid (catalyst)

  • Sodium carbonate solution (for neutralization) or a refining agent mixture (e.g., calcium hydroxide, magnesium hydroxide, magnesium sulfate)

  • Deionized water

  • 500 L reactor with heating unit, stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)

  • Filtration system

Procedure:

  • Esterification Reaction:

    • Charge the reactor with adipic acid, isobutyl alcohol, and a catalytic amount of sulfuric acid. A typical weight ratio is 1 part adipic acid to 3 parts isobutyl alcohol and 0.002-0.005 parts sulfuric acid.

    • Heat the mixture to its boiling point while stirring continuously.

    • Maintain the reaction at reflux. Water produced during the esterification is continuously removed from the reaction mixture using the water-oil separator.

    • Monitor the reaction until no more water is generated, indicating the completion of the esterification.

  • Neutralization and Washing:

    • After cooling, the crude product is washed. Add water to the mixture, stir, and then allow the layers to separate. Remove the aqueous layer.

    • To neutralize the remaining acid catalyst, wash the organic layer with a dilute sodium carbonate solution until the washings are neutral. Alternatively, a solid refining agent can be added and stirred for approximately one hour.

  • Dealcoholization and Purification:

    • Remove the excess unreacted isobutyl alcohol from the crude product, typically via distillation.

    • If a solid refining agent was used, filter the mixture to remove the solids.

    • For higher purity, the final product can be distilled under reduced pressure to yield purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the determination and quantification of this compound in various samples, such as plastics, environmental matrices, or biological fluids.

Objective: To identify and quantify this compound in a sample matrix.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a nonpolar or medium-polarity column like a DB-5ms)

  • Helium (carrier gas)

  • Sample containing this compound

  • Appropriate organic solvent for extraction (e.g., hexane, dichloromethane)

  • Internal standard (e.g., diisooctyl phthalate)

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample.

    • Perform a solvent extraction to isolate the analyte from the sample matrix. Sonication or Soxhlet extraction can be employed.

    • For complex matrices like serum or food, a cleanup step using SPE is often required to remove interferences. The extract is passed through an SPE cartridge, and the analyte is then eluted with a suitable solvent.

    • Concentrate the final extract to a known volume and add a known amount of an internal standard.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of ~250-300 °C. Inject 1 µL of the sample extract in split or splitless mode.

    • Oven Temperature Program: An initial temperature of ~150 °C held for a few minutes, followed by a ramp of 10-20 °C/min up to a final temperature of ~300 °C, held for several minutes. This program separates components based on their boiling points and column interactions.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Set the transfer line and ion source temperatures (e.g., 250 °C and 230 °C, respectively). Operate in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) / multiple reaction monitoring (MRM) mode for high sensitivity and specific quantification of this compound.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by its retention time, which should match that of a pure standard.

    • Confirm the identity by comparing the mass spectrum of the peak to a reference spectrum from a library.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations. The internal standard is used to correct for variations in injection volume and instrument response.

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, making it suitable for confirming the synthesis and purity of this compound.

Objective: To obtain an infrared spectrum of this compound to confirm the presence of its characteristic functional groups.

Materials and Equipment:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Apply a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring it covers the crystal surface.

    • Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Spectral Interpretation:

    • Analyze the resulting spectrum for characteristic absorption bands of an aliphatic ester:

      • C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.

      • C-O Stretch: Strong peaks in the 1100-1300 cm⁻¹ region, corresponding to the C-O-C stretching of the ester linkage.

      • C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the stretching of C-H bonds in the aliphatic alkyl chains.

    • The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) from a carboxylic acid indicates the complete conversion of adipic acid.

References

Diisobutyl Adipate: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisobutyl adipate (DIBA) is a diester of isobutyl alcohol and adipic acid, primarily utilized as a plasticizer, emollient, and solvent in various industrial and consumer products, including cosmetics and food packaging.[1][2] This technical guide provides an in-depth review of the toxicological profile of DIBA, presenting key data from a range of studies. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential biological effects of this compound. Overall, this compound is considered to have low acute toxicity and is not a significant skin or eye irritant.[1] However, recent studies suggest potential interactions with metabolic pathways that warrant further investigation.[3]

Chemical and Physical Properties

This compound is a clear, colorless, and odorless liquid.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
CAS Number 141-04-8
Molecular Formula C14H26O4
Molecular Weight 258.36 g/mol
Boiling Point 278-280 °C
Melting Point -20 °C
Flash Point 123 - 130 °C
Water Solubility 18.08 mg/L
log Kow 4.019

Toxicological Data

The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies. The following sections summarize the key findings.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

TestSpeciesRouteValueReference
LD50 RatIntraperitoneal5.676 mg/kg
LD50 RatOral5950 uL/kg
LD50 Guinea PigOral12300 uL/kg
Skin and Eye Irritation

Studies on both animals and humans have shown that this compound is not a significant skin or eye irritant.

TestSpeciesResultsReference
Skin Irritation Human VolunteersNo indication of irritation after 24 hours of exposure to 100% DIBA.
Skin Irritation Human VolunteersNo indication of irritation after 20 days of exposure to 100% DIBA.
Skin Irritation MiceNo indication of irritation after twice-daily exposure for 14 days to undiluted DIBA.
Skin Irritation RabbitsNo indication of irritation after 1 day of exposure to undiluted DIBA.
Eye Irritation RabbitsNo indication of irritation when presumably 100% DIBA was instilled in the eye.
Sensitization

No data was identified regarding the skin sensitization potential of this compound specifically. However, a related compound, dibutyl adipate, was not found to be a sensitizer in a guinea pig maximization test at a concentration of 25%.

Genotoxicity

Limited data is available on the genotoxicity of this compound. However, the closely related dibutyl adipate was not genotoxic in either bacterial or mammalian test systems.

Reproductive and Developmental Toxicity

There is limited information available specifically for the reproductive and developmental toxicity of this compound. However, studies on the structurally similar dibutyl adipate showed a significant increase in fetal gross abnormalities in rats given intraperitoneal injections at 1.75 ml/kg on three separate days during gestation. No effect was seen in animals given 1.05 ml/kg. It is important to note that diisobutyl phthalate (DIBP), another structurally related compound, has been shown to cause male reproductive toxicity in animal studies.

Mechanistic Toxicology: Interaction with PPARγ

Recent research has explored the potential for this compound to interact with cellular signaling pathways. An in silico and in vitro study suggested that DIBA may act as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism.

Signaling Pathway

Molecular docking studies indicated a strong affinity of DIBA for the ligand-binding domain of PPARγ. In vitro experiments using murine and human hepatocytes demonstrated that exposure to DIBA led to an increase in intracellular lipid content and altered the expression of genes related to the PPARγ signaling pathway and lipid metabolism. The target genes regulated by DIBA were found to be enriched in pathways such as the Phospholipase D signaling pathway, PI3K/Akt signaling pathway, and Epidermal growth factor receptor (EGFR) signaling pathway, all of which are related to lipid metabolism.

PPARg_Signaling_Pathway DIBA This compound (Ligand) PPARg PPARγ (Receptor) DIBA->PPARg RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE TargetGenes Target Genes (Lipid Metabolism) PPRE->TargetGenes Regulates Transcription LipidDroplets Increased Intracellular Lipid Content TargetGenes->LipidDroplets

Figure 1: Proposed signaling pathway of this compound via PPARγ activation.

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available literature, representative methodologies are described below.

Acute Oral Toxicity (LD50) Study

A standardized protocol, such as OECD Guideline 401, is typically followed.

Acute_Oral_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., Rats, 5 days) start->acclimatization fasting Fasting (Overnight) acclimatization->fasting dosing Single Oral Gavage Dose of DIBA fasting->dosing observation Observation (14 days for mortality, clinical signs) dosing->observation necropsy Gross Necropsy of all animals observation->necropsy end End: Determine LD50 necropsy->end

Figure 2: General workflow for an acute oral toxicity study.

Methodology:

  • Animal Model: Typically, young adult albino rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: A single dose of this compound, often diluted in a vehicle like corn oil, is administered by oral gavage. Multiple dose groups with a range of concentrations are used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

In Vitro Hepatocyte Lipid Accumulation Assay

Methodology:

  • Cell Culture: Murine (e.g., AML12) or human (e.g., L02) hepatocytes are cultured in appropriate media.

  • DIBA Exposure: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Lipid Staining: Intracellular lipid droplets are stained using a fluorescent dye such as Oil Red O or Bodipy.

  • Quantification: The amount of lipid accumulation is quantified by measuring the fluorescence intensity using a plate reader or by imaging and analyzing the stained cells.

  • Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism and the PPARγ pathway.

Conclusion

This compound demonstrates a low order of acute toxicity and is not a significant skin or eye irritant. The available data on genotoxicity and sensitization, primarily from read-across with dibutyl adipate, also suggest a low hazard potential in these areas. However, the potential for reproductive and developmental effects, as suggested by studies on related compounds, and the emerging evidence of interaction with the PPARγ signaling pathway, indicate that further research is warranted to fully characterize the toxicological profile of this compound, particularly with respect to chronic exposure and metabolic effects. This in-depth technical guide serves as a valuable resource for professionals in the fields of research, drug development, and regulatory affairs, providing a consolidated overview of the current state of knowledge on the toxicology of this compound.

References

Diisobutyl Adipate: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl adipate (DIBA) is a non-phthalate plasticizer increasingly used in a variety of consumer products, including cosmetics, food packaging, and toys. As a substitute for some traditional phthalate plasticizers, which have raised health concerns, understanding the biological activity and mechanism of action of DIBA is of significant scientific interest. This technical guide provides a comprehensive overview of the current research on DIBA's mechanism of action, with a focus on its interaction with nuclear receptors and subsequent effects on cellular signaling and lipid metabolism.

Core Mechanism of Action: PPARγ Activation

The primary mechanism of action identified for this compound involves its function as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

Molecular Interaction with PPARγ

In silico molecular docking studies have demonstrated that DIBA has a strong binding affinity for the ligand-binding domain (LBD) of PPARγ.[1][3] This interaction is a key initiating event in the biological activity of DIBA.

Table 1: Molecular Docking Data of this compound with PPARγ-LBD

CompoundReceptorBinding Affinity (kcal/mol)
This compound (DIBA)PPARγ-LBD-6.2

Data sourced from in silico molecular docking studies.

The binding of DIBA to the PPARγ-LBD is predicted to induce a conformational change in the receptor, facilitating its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

cluster_0 Cytoplasm cluster_1 Nucleus DIBA This compound (DIBA) PPARG PPARγ DIBA->PPARG Binds to LBD RXR RXR PPARG->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates LipidMetabolism Altered Lipid Metabolism TargetGenes->LipidMetabolism

Caption: Interaction of DIBA with the PPARγ signaling pathway.

Downstream Cellular Effects

Activation of PPARγ by DIBA leads to a cascade of downstream cellular events, primarily affecting lipid metabolism.

Increased Lipid Accumulation

In vitro studies using murine and human hepatocytes have shown that exposure to DIBA leads to a significant increase in intracellular lipid content. This is a hallmark of PPARγ activation and is consistent with the receptor's role in promoting adipogenesis.

Table 2: Effect of this compound on Intracellular Lipid Content

Cell LineTreatmentConcentration RangeObservation
Murine HepatocytesThis compound3 - 3000 nMIncreased lipid accumulation
Human HepatocytesThis compound3 - 3000 nMIncreased lipid accumulation

Data is qualitative, based on Oil Red O staining experiments.

Altered Gene Expression

The binding of the DIBA-PPARγ/RXR complex to PPREs results in the altered transcription of genes involved in lipid metabolism. Key target genes that are upregulated include those involved in fatty acid uptake, synthesis, and storage, such as:

  • Fatty Acid Binding Protein 4 (FABP4)

  • Stearoyl-CoA Desaturase-1 (SCD1)

  • Fatty Acid Synthase (FASN)

This transcriptional reprogramming is the molecular basis for the observed increase in lipid accumulation.

Involvement of Other Signaling Pathways

Research suggests that the effects of DIBA on cellular metabolism may not be exclusively mediated by PPARγ. Target gene analysis has indicated the enrichment of genes involved in other signaling pathways, suggesting a more complex mechanism of action.

  • Phospholipase D (PLD) Signaling Pathway

  • Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) Signaling Pathway

  • Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The crosstalk between PPARγ and these pathways in the context of DIBA exposure is an area for further investigation.

DIBA This compound PPARG PPARγ Activation DIBA->PPARG PLD Phospholipase D Signaling DIBA->PLD Potential Interaction PI3K_Akt PI3K/Akt Signaling DIBA->PI3K_Akt Potential Interaction EGFR EGFR Signaling DIBA->EGFR Potential Interaction GeneExpression Altered Gene Expression PPARG->GeneExpression PLD->GeneExpression PI3K_Akt->GeneExpression EGFR->GeneExpression LipidMetabolism Disrupted Lipid Metabolism GeneExpression->LipidMetabolism

Caption: Potential signaling pathways affected by DIBA.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Silico Analysis: Molecular Docking

Objective: To predict the binding affinity and interaction between DIBA and the PPARγ ligand-binding domain.

Methodology:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the human PPARγ-LBD is obtained from the Protein Data Bank (PDB). The structure of DIBA is generated and optimized using a chemical drawing software.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of DIBA within the ligand-binding pocket of PPARγ. The docking algorithm explores various conformations of the ligand and scores them based on a defined scoring function.

  • Analysis of Interactions: The resulting docked poses are analyzed to identify key amino acid residues involved in the interaction with DIBA, such as hydrogen bonds and hydrophobic interactions.

start Start prep_protein Prepare PPARγ-LBD Structure (from PDB) start->prep_protein prep_ligand Prepare DIBA Structure start->prep_ligand docking Perform Molecular Docking Simulation prep_protein->docking prep_ligand->docking analysis Analyze Binding Affinity and Interactions docking->analysis end End analysis->end

Caption: Workflow for in silico molecular docking analysis.

In Vitro Analysis: Cell Culture and Exposure

Objective: To investigate the cellular effects of DIBA in a controlled laboratory setting.

Methodology:

  • Cell Culture: Murine (e.g., AML12) or human (e.g., HepG2) hepatocyte cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • DIBA Treatment: Stock solutions of DIBA are prepared in a suitable solvent (e.g., DMSO). Cells are treated with a range of concentrations of DIBA for a specified duration (e.g., 24 hours).

  • Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT, MTS) is performed.

Lipid Accumulation Assay: Oil Red O Staining

Objective: To visualize and quantify the accumulation of intracellular lipids.

Methodology:

  • Fixation: Following DIBA treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with a fixing solution (e.g., 10% formalin).

  • Staining: The fixed cells are stained with a working solution of Oil Red O, a lipid-soluble dye.

  • Imaging and Quantification: The stained lipid droplets are visualized using a microscope. The amount of staining can be quantified by eluting the dye and measuring its absorbance.

Gene Expression Analysis: Quantitative PCR (qPCR)

Objective: To measure the changes in the expression of PPARγ target genes.

Methodology:

  • RNA Extraction: Total RNA is extracted from DIBA-treated and control cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., FABP4, SCD1, FASN) and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

Current research strongly indicates that this compound exerts its biological effects primarily through the activation of the PPARγ signaling pathway. This interaction leads to downstream changes in gene expression and a subsequent increase in intracellular lipid accumulation. While the involvement of other signaling pathways like PI3K/Akt is suggested, the precise molecular mechanisms and the full extent of DIBA's biological activity require further investigation. Future studies should focus on elucidating the complete toxicological profile of DIBA, determining its in vivo effects, and exploring the potential for crosstalk with other cellular signaling networks. A deeper understanding of these aspects is crucial for a comprehensive risk assessment of this widely used non-phthalate plasticizer.

References

Diisobutyl Adipate: An In-Depth Technical Guide on its Interaction with Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl adipate (DIBA) is a non-phthalate plasticizer increasingly used in a variety of consumer products, including cosmetics and food packaging. Its growing prevalence necessitates a thorough understanding of its interactions with biological systems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding DIBA's toxicological profile, metabolic fate, and molecular-level interactions. Recent studies have highlighted its potential to disrupt lipid metabolism through the activation of the peroxisome proliferator-activated receptor γ (PPARγ) signaling pathway. Evidence also suggests possible effects on the thyroid hormone system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and proposed biological pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.

Toxicological Profile

The toxicological profile of this compound and its close structural analog, dibutyl adipate (DBA), has been evaluated through various in vitro and in vivo studies. Much of the publicly available quantitative data pertains to DBA, which is often used as a read-across substitute for DIBA in risk assessments.

Acute Toxicity

Acute toxicity studies indicate a low order of toxicity for adipate esters via oral and dermal routes.

Compound Test Type Species Route Value Reference
Dibutyl AdipateLD50RatOral12,900 mg/kg[1](2)
Dibutyl AdipateLD50RatOral>5,000 mg/kg[3](4)
Dibutyl AdipateLD50RabbitDermal20,000 mg/kg[1](2)
This compoundLD50RatIntraperitoneal5,676 mg/kg[5](6)
Repeated Dose Toxicity

Subchronic studies have been conducted to assess the effects of repeated exposure to adipate esters.

Compound Species Exposure Route & Duration NOAEL LOAEL Observed Effects at LOAEL Reference
Dibutyl AdipateRatOral (gavage), 28 days1,000 mg/kg/day-No adverse effects observed[7](8)
Dibutyl AdipateRabbitDermal0.5 ml/kg/day1.0 ml/kg/daySignificant reduction in body weight gain(9)
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity screening studies have been performed, with a key study being an OECD 421 guideline study on this compound.

Compound Species Study Type NOAEL (Fertility) NOAEL (Developmental) LOAEL (Developmental) Observed Effects at Developmental LOAEL Reference
This compoundRatOECD 4211,000 mg/kg/day300 mg/kg/day1,000 mg/kg/dayDecreased pup viability and body weight(10)
Dibutyl AdipateRatIntraperitoneal injection during gestation-1.05 ml/kg1.75 ml/kgSignificant increase in fetal gross abnormalities(9)
Genotoxicity and Carcinogenicity

Genotoxicity studies on both DIBA and DBA have yielded mixed results, while data on carcinogenicity is limited.

Compound Assay Type Test System Metabolic Activation Result Reference
Dibutyl AdipateAmes Test (Bacterial Reverse Mutation)Salmonella typhimuriumWith and withoutNegative(9)
Dibutyl AdipateChromosomal AberrationChinese Hamster Lung (CHL) cellsWithPositive(8)
This compoundChromosomal AberrationChinese Hamster Lung (CHL) cellsWithPositive(4)
Diisobutyl Phthalate (a related compound)Comet AssayHuman lymphocytes and mucosal cellsNot applicablePositive (DNA strand breaks)(11)

No long-term carcinogenicity studies on this compound were identified.

Molecular Mechanisms of Interaction

Recent research has begun to elucidate the molecular pathways through which DIBA interacts with biological systems, with a primary focus on its role as an endocrine disruptor.

PPARγ Signaling Pathway and Lipid Metabolism Disruption

In silico and in vitro studies have demonstrated that DIBA can interact with and activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.(12)

Mechanism of Action:

  • Binding to PPARγ: Molecular docking studies show that DIBA has a strong affinity for the ligand-binding domain of PPARγ.(13)

  • PPARγ Activation: Upon binding, DIBA activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR).

  • Transcriptional Regulation: This heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Altered Gene Expression: The binding of the DIBA-PPARγ-RXR complex to PPREs alters the transcription of genes involved in lipid metabolism. Studies have shown that DIBA exposure leads to altered transcriptional expression of genes related to PPARγ signaling and lipid metabolism pathways in both murine and human hepatocytes.(13)

  • Increased Lipogenesis: The altered gene expression results in an increase in intracellular lipid content.(13) Target genes regulated by PPARγ in lipid metabolism include those involved in fatty acid uptake (e.g., CD36), fatty acid binding (FABP4), and lipogenesis.(14)

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects DIBA This compound (DIBA) DIBA_cytoplasm DIBA DIBA->DIBA_cytoplasm Cellular Uptake PPARg_RXR_inactive PPARγ / RXR (Inactive) PPARg_RXR_active DIBA-PPARγ-RXR Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change DIBA_cytoplasm->PPARg_RXR_inactive Binding & Activation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., CD36, FABP4) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Lipogenesis Increased Lipogenesis & Intracellular Lipid Content mRNA->Lipogenesis Translation & Protein Synthesis

Figure 1: DIBA-induced PPARγ signaling pathway leading to lipid metabolism disruption.
Thyroid Hormone System Disruption

Studies in Japanese medaka (Oryzias latipes) have indicated that DIBA may act as a thyroid hormone disruptor.(15)

Observed Effects:

  • Exposure to DIBA increased the expression of thyroid-stimulating hormone beta-subunit (tshβ) and deiodinase 1 (dio1).

  • Conversely, the expression of thyroid hormone receptor alpha (trα) and beta (trβ) was decreased.(15)

These findings suggest that DIBA interferes with the hypothalamic-pituitary-thyroid (HPT) axis, although the precise molecular mechanism in mammalian systems requires further investigation.

Thyroid_Disruption_Pathway cluster_hpt_axis Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_target_tissues Peripheral Tissues DIBA This compound (DIBA) TSHb TSHβ Expression DIBA->TSHb Increases Deiodinases Deiodinase 1 (dio1) Expression DIBA->Deiodinases Increases TRs Thyroid Receptors (TRα, TRβ) Expression DIBA->TRs Decreases Hypothalamus Hypothalamus (TRH) Pituitary Pituitary Gland Hypothalamus->Pituitary + Pituitary->TSHb Thyroid Thyroid Gland TSHb->Thyroid TSH stimulates T4_T3 T4/T3 Hormones Thyroid->T4_T3 produces T4_T3->Deiodinases T4_T3->TRs binds to Response Altered Cellular Response TRs->Response mediates

Figure 2: Proposed interaction of DIBA with the thyroid hormone signaling pathway.
Potential Interaction with TRPA1 Channel

While direct evidence for DIBA is limited, related compounds like diisopropyl adipate have been shown to act as adjuvants in contact hypersensitivity through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensory ion channel involved in pain and inflammation.(16) PPARγ ligands have also been shown to activate TRPA1, suggesting a potential cross-talk between these pathways.

Proposed Mechanism: Non-electrophilic compounds can activate TRPA1, possibly by inducing mechanical perturbations in the plasma membrane rather than through covalent modification.(15) This activation leads to an influx of Ca²⁺, which can trigger downstream signaling cascades related to inflammation and nociception.

Metabolism

The metabolism of this compound is presumed to follow the general pathway for dialkyl esters, which involves hydrolysis into its constituent alcohol and dicarboxylic acid, followed by further metabolism of these products.

Metabolic Steps:

  • Hydrolysis: The ester bonds of DIBA are hydrolyzed by carboxylesterases (CES), primarily in the liver and intestines, to yield two molecules of isobutanol and one molecule of adipic acid.(17) While the specific CES isozymes responsible for DIBA hydrolysis have not been definitively identified, both CES1 and CES2 are known to hydrolyze a wide range of ester-containing compounds.(18)

  • Isobutanol Metabolism: Isobutanol is metabolized via a pathway similar to other alcohols, involving oxidation to isobutyraldehyde and then to isobutyric acid, which can subsequently enter intermediary metabolism.(2)

  • Adipic Acid Metabolism: Adipic acid can be activated to its CoA ester and then undergo β-oxidation, similar to fatty acids, to yield acetyl-CoA, which can enter the citric acid cycle.(19)

Metabolism_Pathway DIBA This compound Hydrolysis Hydrolysis DIBA->Hydrolysis Isobutanol Isobutanol (2 molecules) Hydrolysis->Isobutanol Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Carboxylesterases Carboxylesterases (e.g., CES1, CES2) Carboxylesterases->Hydrolysis Isobutanol_Metabolism Isobutanol Metabolism Isobutanol->Isobutanol_Metabolism Adipic_Acid_Metabolism Adipic Acid Metabolism (β-Oxidation) Adipic_Acid->Adipic_Acid_Metabolism Intermediary_Metabolism Intermediary Metabolism Isobutanol_Metabolism->Intermediary_Metabolism Acetyl_CoA Acetyl-CoA Adipic_Acid_Metabolism->Acetyl_CoA Acetyl_CoA->Intermediary_Metabolism Citric Acid Cycle

Figure 3: Proposed metabolic pathway of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the assessment of this compound's biological interactions.

OECD 421: Reproduction/Developmental Toxicity Screening Test

This study provides initial information on the effects of a substance on male and female reproductive performance.(20)

Methodology Overview:

  • Test Animals: Typically rats, with at least 10 animals of each sex per group.

  • Dose Groups: A control group and at least three test groups with graduated doses of the test substance.

  • Administration: Daily oral administration (e.g., gavage).

  • Dosing Period:

    • Males: Minimum of four weeks, including a pre-mating, mating, and post-mating period.

    • Females: Dosed throughout the study (approx. 63 days), covering pre-mating, mating, gestation, and lactation.

  • Mating: One male to one female.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycle monitoring, mating performance, fertility, and organ weights (reproductive organs and thyroid). Histopathology of reproductive organs is crucial, especially for males.

    • Offspring: Number of live and dead pups, pup viability, sex ratio, clinical signs, body weights, anogenital distance, and nipple retention in males.

OECD_421_Workflow start Start: Animal Acclimatization dosing_males Male Dosing (min. 4 weeks) start->dosing_males dosing_females Female Dosing (continuous) start->dosing_females premating Pre-mating Period (min. 2 weeks) dosing_males->premating dosing_females->premating mating Mating Period (up to 2 weeks) premating->mating gestation Gestation Period (~22 days) mating->gestation Successful Mating necropsy_parents Parental Necropsy & Histopathology mating->necropsy_parents End of Dosing lactation Lactation Period (e.g., to Postnatal Day 13) gestation->lactation Parturition lactation->necropsy_parents necropsy_pups Pup Examinations & Necropsy lactation->necropsy_pups end End: Data Analysis necropsy_parents->end necropsy_pups->end

Figure 4: General experimental workflow for an OECD 421 study.
In Vitro Genotoxicity Assays

A battery of in vitro tests is used to assess the genotoxic potential of a chemical, covering different endpoints like gene mutations and chromosomal damage.

Methodology Overview for Chromosomal Aberration Test:

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung cells) is cultured.

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without an external metabolic activation system (e.g., S9 mix from rat liver).

  • Incubation: Cells are incubated for a defined period.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for structural and numerical chromosomal aberrations.

Conclusion

This compound exhibits a low level of acute toxicity. However, emerging evidence points towards its potential to interact with key biological signaling pathways. The activation of PPARγ and subsequent disruption of lipid metabolism is a significant finding that warrants further investigation, particularly in the context of metabolic disorders. The potential for DIBA to interfere with the thyroid hormone system, as suggested by studies in aquatic organisms, highlights the need for further research in mammalian models. While genotoxicity data is mixed, the positive findings in chromosomal aberration assays suggest a potential for clastogenicity. The detailed mechanisms of its interaction with the TRPA1 channel and the specific enzymes involved in its metabolism are areas that require more focused research. This guide provides a foundational understanding of DIBA's biological interactions, serving as a valuable tool for scientists and professionals to inform future research and risk assessment efforts.

References

Methodological & Application

Application Note: Extraction of Diisobutyl Adipate from PVC for Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl adipate (DIBA) is a common plasticizer used to impart flexibility to polyvinyl chloride (PVC) products. Its potential to migrate from the polymer matrix is a concern in various applications, including medical devices and food packaging. Accurate quantification of DIBA in PVC is crucial for quality control, safety assessment, and regulatory compliance. This application note provides detailed protocols for the extraction of DIBA from PVC using three prevalent methods: Soxhlet extraction, Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE). Subsequent analysis by Gas Chromatography (GC) is also detailed.

Extraction Methodologies: A Comparative Overview

The choice of extraction method depends on factors such as sample throughput, solvent consumption, extraction time, and available instrumentation. This note compares the traditional Soxhlet method with the more modern ASE and MAE techniques. While direct comparative data for DIBA extraction efficiency across all three methods is limited in published literature, data for similar adipate plasticizers like Dioctyl Adipate (DOA) and Di(2-ethylhexyl) adipate (DEHA) provides valuable insights into the expected performance.

Data Presentation: Comparison of Extraction Methods for Adipate Plasticizers from PVC
Extraction MethodTypical Solvent(s)Extraction TimeSolvent ConsumptionRecovery/EfficiencyThroughput
Soxhlet Diethyl ether, Hexane6 - 24 hoursHigh (~150-200 mL/sample)High (often considered the baseline)Low
Accelerated Solvent Extraction (ASE) Petroleum Ether, Propan-2-ol/Cyclohexane12 - 20 minutesLow (~20-40 mL/sample)Equivalent to SoxhletHigh (automated)
Microwave-Assisted Extraction (MAE) Methanol, Ethanol10 - 30 minutesLow (~30 mL/sample)High (can be higher than SFE)High (batch processing)

Note: Recovery data is based on studies of similar adipate plasticizers (DOA, DEHA) and may vary for DIBA.

Experimental Protocols

Sample Preparation (Applicable to all extraction methods)
  • Grinding: To increase the surface area and improve extraction efficiency, the PVC sample must be cryogenically ground.

    • Use a freezer/mill to grind the PVC sample to a fine powder (e.g., 10 mesh or finer).

  • Drying: Dry the ground PVC powder in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual moisture.

  • Weighing: Accurately weigh approximately 0.5 - 1.0 g of the dried, ground PVC sample for extraction.

Extraction Protocols

This protocol is based on the principles of the EPA Method 3540C.

  • Apparatus Setup:

    • Assemble a Soxhlet extraction apparatus consisting of a round-bottom flask, Soxhlet extractor, and a condenser.

  • Sample Loading:

    • Place the weighed PVC sample into a cellulose extraction thimble.

    • Insert the thimble into the Soxhlet extractor.

  • Solvent Addition:

    • Add approximately 150 mL of hexane (or a suitable solvent) to the round-bottom flask along with a few boiling chips.

  • Extraction:

    • Heat the flask to reflux the solvent.

    • Allow the extraction to proceed for at least 6-8 hours, ensuring a siphon cycle rate of 4-6 cycles per hour.

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a smaller volume (e.g., 5-10 mL) using a rotary evaporator.

  • Solvent Exchange (if necessary):

    • If the extraction solvent is not suitable for GC analysis, exchange it with a compatible solvent (e.g., methylene chloride or ethyl acetate).

  • Final Volume Adjustment:

    • Transfer the concentrated extract to a volumetric flask and adjust to the final volume with the appropriate solvent.

This protocol is adapted from methodologies for the extraction of similar plasticizers from PVC.[1]

  • Cell Preparation:

    • Place a cellulose filter at the outlet of an 11 mL extraction cell.

    • Fill the cell with the weighed PVC sample, mixing with an inert material like diatomaceous earth or sand if necessary to prevent compaction.

  • ASE System Parameters:

    • Solvent: Petroleum Ether

    • Pressure: 1500 psi

    • Temperature: 100°C

    • Static Time: 5 minutes

    • Static Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 60 seconds

  • Extraction:

    • Place the prepared cell into the ASE system.

    • Start the extraction method. The extract will be collected in a vial.

  • Post-Extraction:

    • Evaporate the solvent from the collection vial under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., 10 mL of methylene chloride) for GC analysis.[1]

This protocol is based on studies of adipate plasticizer extraction from PVC.[2]

  • Vessel Preparation:

    • Place the weighed PVC sample into a microwave extraction vessel.

  • Solvent Addition:

    • Add 30 mL of methanol to the vessel. Methanol has been shown to be effective for the MAE of adipates from PVC.

  • Microwave Parameters (to be optimized):

    • Temperature: 100°C

    • Ramp Time: 5 minutes

    • Hold Time: 15 minutes

    • Power: 800 W (adjust as needed to maintain temperature)

  • Extraction:

    • Seal the vessel and place it in the microwave extraction system.

    • Run the programmed method.

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove any suspended PVC particles.

  • Final Volume Adjustment:

    • Adjust the volume of the filtrate to a known amount for subsequent analysis.

Analytical Protocol: Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 280°C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector:

    • Temperature: 300°C

  • Quantification: Prepare a calibration curve using standards of DIBA of known concentrations.

For unambiguous identification, especially in complex matrices, GC-MS is recommended. The GC conditions can be similar to those for GC-FID.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: Identification of DIBA is confirmed by comparing the retention time and the mass spectrum of the peak in the sample extract with that of a pure standard.

Workflow and Pathway Diagrams

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis PVC_Sample PVC Sample Grinding Cryogenic Grinding PVC_Sample->Grinding Drying Vacuum Drying Grinding->Drying Weighing Weighing Drying->Weighing Soxhlet Soxhlet Extraction (6-8 hours, Hexane) Weighing->Soxhlet ASE Accelerated Solvent Extraction (~15 mins, Petroleum Ether) Weighing->ASE MAE Microwave-Assisted Extraction (~20 mins, Methanol) Weighing->MAE Concentration Concentration/ Solvent Evaporation Soxhlet->Concentration ASE->Concentration Reconstitution Reconstitution in known volume MAE->Reconstitution Concentration->Reconstitution GC_Analysis GC-FID/MS Analysis Reconstitution->GC_Analysis Quantification Quantification GC_Analysis->Quantification

References

Diisobutyl Adipate: Application Notes and Protocols for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl adipate (DIBA) is a diester of isobutyl alcohol and adipic acid, commonly used as a plasticizer, emollient, and solvent in various industrial and consumer products.[1] Its presence in materials that come into contact with food, pharmaceuticals, and cosmetics necessitates accurate and reliable analytical methods for its quantification to ensure product safety and regulatory compliance.[2] This document provides detailed application notes and experimental protocols for the use of this compound as an analytical reference standard in various analytical techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for the development and validation of analytical methods.

PropertyValueReference
CAS Number 141-04-8[3]
Molecular Formula C14H26O4
Molecular Weight 258.35 g/mol
Appearance Colorless liquid
Boiling Point 293 °C (lit.)
Density 0.954 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.432 (lit.)
Solubility Soluble in most organic solvents; insoluble in water.

Application 1: Quantification of this compound in Plastics by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used as a plasticizer in polymers such as polyvinyl chloride (PVC). Its potential to migrate into food, beverages, and medical solutions from packaging and tubing is a significant safety concern. The following protocol details a robust GC-MS method for the determination of DIBA in plastic matrices.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Plastic Sample (e.g., PVC) Dissolution Dissolution in THF Sample->Dissolution 1. Precipitation Precipitation of Polymer with Methanol Dissolution->Precipitation 2. Centrifugation Centrifugation Precipitation->Centrifugation 3. Extraction Supernatant Collection & Filtration Centrifugation->Extraction 4. Injection GC-MS Injection Extraction->Injection 5. Separation Chromatographic Separation Injection->Separation 6. Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection 7. Quantification Quantification using Calibration Curve Detection->Quantification 8. Confirmation Mass Spectrum Confirmation Detection->Confirmation 9.

Caption: Workflow for GC-MS analysis of this compound in plastics.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation (Microwave-Assisted Extraction)

This protocol is adapted from methods for determining adipate plasticizers in PVC.

  • Sample Weight: Accurately weigh approximately 0.5 g of the plastic sample into a microwave extraction vessel.

  • Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., a mixture of n-hexane and acetone, 1:1 v/v).

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., di(2-ethylhexyl) phthalate-d4) for improved accuracy.

  • Extraction: Perform microwave-assisted extraction. A typical program would be ramping to 100°C over 5 minutes and holding for 15 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.

  • Dilution: If necessary, dilute the extract with the extraction solvent to bring the concentration of DIBA within the calibration range.

2. GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for DIBA To be determined from the mass spectrum (e.g., m/z 129, 112, 85, 57)

3. Calibration

  • Prepare a series of calibration standards of this compound in the extraction solvent, ranging from approximately 0.1 to 50 µg/mL.

  • Spike each calibration standard with the same concentration of the internal standard as the samples.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of DIBA to the peak area of the internal standard against the concentration of DIBA.

4. Data Analysis

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.

  • Quantify the amount of DIBA in the sample using the calibration curve.

Application 2: Determination of this compound in Cosmetics by High-Performance Liquid Chromatography (HPLC-UV)

This compound is used in cosmetic formulations as a plasticizer and skin-conditioning agent. The following HPLC-UV method provides a reliable means for its quantification in cosmetic products like lotions, creams, and nail polish.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Cosmetic Sample (e.g., Lotion) Extraction Ultrasonic Extraction with Ethanol/Water Sample->Extraction 1. Centrifugation Centrifugation Extraction->Centrifugation 2. Filtration Supernatant Filtration Centrifugation->Filtration 3. Injection HPLC Injection Filtration->Injection 4. Separation Reversed-Phase Separation Injection->Separation 5. Detection UV Detection Separation->Detection 6. Quantification Quantification via External Standard Calibration Detection->Quantification 7. Confirmation Retention Time Matching Detection->Confirmation 8.

Caption: Workflow for HPLC-UV analysis of this compound in cosmetics.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation

This protocol is based on methods for the analysis of plasticizers in cosmetic products.

  • Sample Weight: Accurately weigh approximately 1.0 g of the cosmetic sample into a centrifuge tube.

  • Solvent Addition: Add 10 mL of ethanol/water (90:10, v/v).

  • Extraction: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 230 nm (as a starting point for adipates, may require optimization)

3. Calibration

  • Prepare a series of this compound calibration standards in the mobile phase, with concentrations ranging from approximately 1 to 100 µg/mL.

  • Analyze the standards using the HPLC-UV method.

  • Construct a calibration curve by plotting the peak area against the concentration of DIBA.

4. Data Analysis

  • Identify the this compound peak in the sample chromatogram based on its retention time.

  • Quantify the concentration of DIBA in the sample using the external standard calibration curve.

Application 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of analytical reference standards.

Logical Relationship for NMR Analysis

NMR_Logic DIBA_Standard This compound Standard Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) DIBA_Standard->Dissolution NMR_Acquisition 1H and 13C NMR Data Acquisition Dissolution->NMR_Acquisition Spectral_Processing Spectral Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Spectral_Processing Peak_Assignment Peak Assignment and Interpretation Spectral_Processing->Peak_Assignment Structural_Confirmation Structural Confirmation Peak_Assignment->Structural_Confirmation

Caption: Logical steps for NMR-based structural confirmation of this compound.

Detailed Protocol: NMR Analysis

1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound reference standard into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3).

  • Gently agitate the tube to ensure complete dissolution.

2. NMR Instrumentation and Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Pulse Width ~10 µs (90°)~12 µs (90°)
Acquisition Time ~4 s~1 s
Spectral Width ~16 ppm~240 ppm

3. Data Processing and Interpretation

  • Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Expected ¹H and ¹³C NMR Spectral Data

¹H NMR Chemical Shift (ppm, CDCl₃)MultiplicityIntegrationAssignment
~3.85d4H-O-CH ₂-CH(CH₃)₂
~2.25t4H-C(=O)-CH ₂-CH₂-
~1.90m2H-CH₂-CH (CH₃)₂
~1.65m4H-C(=O)-CH₂-CH ₂-
~0.90d12H-CH(CH ₃)₂
¹³C NMR Chemical Shift (ppm, CDCl₃)Assignment
~173C =O
~70-O-C H₂-
~34-C(=O)-C H₂-
~28-C H(CH₃)₂
~24-CH₂-C H₂-CH₂-
~19-CH(C H₃)₂

Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described.

Table 1: GC-MS Method Performance for Adipate Plasticizers

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 5 - 50 ng/g (in matrix)
Recovery 85 - 115%
Precision (RSD) < 15%

Table 2: HPLC-UV Method Performance for Plasticizers in Cosmetics

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL
Recovery 90 - 110%
Precision (RSD) < 5%

Conclusion

This compound is a versatile analytical reference standard for the quality control and safety assessment of a wide range of products. The detailed protocols provided in this document for GC-MS, HPLC-UV, and NMR analysis offer robust and reliable methods for its quantification and identification. Proper implementation of these methods, including careful sample preparation and adherence to the specified instrumental parameters, will ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Diisobutyl Adipate as a Solvent in Organic Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diisobutyl adipate (DIBA) as a sustainable and effective solvent in organic synthesis research. DIBA, a biodegradable and low-toxicity diester, presents a compelling alternative to conventional volatile organic compounds (VOCs) in various synthetic applications, including biocatalysis and palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties of this compound

This compound is a colorless, oily liquid with properties that make it a suitable solvent for a range of organic reactions.[1][2][3][4] Its high boiling point allows for reactions to be conducted at elevated temperatures, while its low volatility reduces solvent loss and workplace exposure. It is soluble in most organic solvents but insoluble in water.[1]

PropertyValueReference
CAS Number 141-04-8
Molecular Formula C14H26O4
Molecular Weight 258.35 g/mol
Appearance Colorless liquid
Boiling Point 278-280 °C
Melting Point -20 °C
Density 0.954 g/mL at 25 °C
Refractive Index (n20/D) 1.432
Flash Point >110 °C
Water Solubility Insoluble

Application Note: Biocatalysis in this compound

Introduction: Enzyme-catalyzed reactions, particularly those involving lipases, are powerful tools in organic synthesis due to their high selectivity and mild reaction conditions. Lipases are known to function effectively in non-aqueous environments, where they can catalyze reactions such as esterification and transesterification. The choice of solvent is critical to ensure enzyme stability and activity, as well as to solubilize non-polar substrates. This compound, as a fatty acid ester, provides a hydrophobic and non-polar environment that can be ideal for lipase-catalyzed reactions involving lipophilic substrates. Its biodegradable nature aligns with the principles of green chemistry often sought in biocatalysis.

Workflow for Lipase-Catalyzed Transesterification:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Substrate A (e.g., Triglyceride) E Combine in Reaction Vessel A->E B Substrate B (e.g., Alcohol) B->E C Immobilized Lipase C->E D This compound (Solvent) D->E F Heat and Stir (e.g., 50-60°C) E->F G Monitor Progress (TLC/GC) F->G H Filter to Remove Enzyme G->H I Solvent Evaporation H->I J Column Chromatography I->J K Product J->K

Caption: Workflow for a typical lipase-catalyzed transesterification reaction.

Experimental Protocol: Lipase-Catalyzed Transesterification of a Triglyceride

This protocol describes a general procedure for the transesterification of a model triglyceride with an alcohol using an immobilized lipase in this compound.

Materials:

  • Triglyceride (e.g., triolein)

  • Alcohol (e.g., 1-butanol)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • This compound (anhydrous)

  • Molecular sieves (optional, for drying)

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add the triglyceride (1 equivalent) and this compound (5-10 volumes).

  • Add the alcohol (3-5 equivalents) to the mixture.

  • Add the immobilized lipase (e.g., 10% by weight of the limiting reactant).

  • The mixture is stirred at a constant temperature (e.g., 50-60°C).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The immobilized enzyme is recovered by vacuum filtration and can be washed with a non-polar solvent (e.g., hexane) and reused.

  • The solvent (this compound) is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester product.

Quantitative Data Comparison (Illustrative):

SolventReaction Time (h)Conversion (%)
This compound 24 >95
Toluene24~90
Hexane48~75
Solvent-free36~85

Application Note: Palladium-Catalyzed Cross-Coupling in this compound

Introduction: Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical industry. These reactions often employ polar aprotic solvents such as dimethylformamide (DMF), dioxane, or toluene, which have significant health and environmental concerns. The development of greener solvent alternatives is a key area of research. This compound, with its high boiling point, low toxicity, and biodegradability, represents a promising alternative for high-temperature cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. Its ester functionality provides a polar character that can help to solubilize polar substrates and reagents.

Workflow for a Suzuki Cross-Coupling Reaction:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Aryl Halide G Combine in Reaction Vessel A->G B Boronic Acid B->G C Palladium Catalyst C->G D Ligand D->G E Base (e.g., K2CO3) E->G F This compound (Solvent) F->G H Heat and Stir (e.g., 100-120°C) G->H I Monitor Progress (TLC/LC-MS) H->I J Cool and Quench I->J K Aqueous Work-up J->K L Extract with Organic Solvent K->L M Dry and Concentrate L->M N Column Chromatography M->N O Product N->O

Caption: General workflow for a palladium-catalyzed Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol provides a general method for a Suzuki cross-coupling reaction using this compound as a green solvent alternative.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K2CO3, Cs2CO3)

  • This compound (anhydrous)

  • Degassed water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2-3 equivalents).

  • Add anhydrous, degassed this compound to the flask to achieve the desired concentration (e.g., 0.1-0.5 M).

  • If required for the specific catalytic system, add a small amount of degassed water.

  • The reaction mixture is heated to the desired temperature (e.g., 100-120°C) with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the biaryl product.

Quantitative Data Comparison (Illustrative):

SolventTemperature (°C)Time (h)Yield (%)
This compound 110 12 ~90
Toluene11012>95
DMF1208>95
1,4-Dioxane10016~92

Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

Materials:

  • Adipic acid

  • Isobutanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine adipic acid (1 equivalent), isobutanol (2.5-3 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux with stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the reaction is complete (monitored by TLC or acid-base titration of an aliquot).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess isobutanol.

  • The crude this compound can be purified by vacuum distillation to yield a colorless oil.

References

Application of Diisobutyl Adipate in Polymer Science Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Diisobutyl adipate (DIBA) is a versatile, low-viscosity emollient ester increasingly utilized in polymer science as a plasticizer. Its primary function is to enhance the flexibility, durability, and processability of various polymers by reducing the intermolecular forces between polymer chains. This document provides detailed application notes and experimental protocols for the use of DIBA in polymer science, with a focus on its role as a plasticizer for polyvinyl chloride (PVC) and its potential applications in biodegradable polymers and drug delivery systems. Quantitative data on the effects of DIBA and analogous adipate plasticizers on polymer properties are summarized, and relevant experimental workflows are illustrated.

Introduction

This compound (CAS 141-04-8) is a diester of isobutyl alcohol and adipic acid, presenting as a colorless, oily liquid. In polymer science, DIBA is primarily recognized for its efficacy as a plasticizer, an additive that increases the plasticity or fluidity of a material. It is compatible with a range of polymers, including ethylenic resins, cellulosic resins, and synthetic rubbers. The incorporation of DIBA into a polymer matrix lowers the glass transition temperature (Tg), melt viscosity, and elastic modulus, thereby improving flexibility and making the material easier to process.

Beyond its role as a plasticizer, DIBA is also explored as a chemical intermediate in the synthesis of specialty polymers and for its potential in developing antibacterial and biodegradable materials. This document will delve into the practical applications of DIBA in polymer science, providing researchers with the necessary data and protocols to effectively utilize this compound in their studies.

Key Applications in Polymer Science

Plasticization of Polyvinyl Chloride (PVC)

DIBA is an effective plasticizer for PVC, a widely used thermoplastic polymer. The addition of DIBA to PVC formulations enhances flexibility, particularly at low temperatures, and improves the overall workability of the material.

Mechanism of Action: DIBA molecules intercalate between the long PVC polymer chains, disrupting the strong intermolecular forces (van der Waals forces) that hold them together. This separation increases the "free volume" within the polymer matrix, allowing the chains to move more freely past one another. The result is a more flexible and less brittle material with a lower glass transition temperature (Tg).

Quantitative Data:

While specific data for DIBA is limited in the readily available scientific literature, the effects of analogous adipate plasticizers, such as dibutyl adipate (DBA) and dioctyl adipate (DOA), on PVC properties provide a strong indication of DIBA's performance.

Table 1: Effect of Adipate Plasticizers on the Mechanical Properties of PVC

PropertyUnplasticized PVCPVC + 40phr DOAPVC + 50phr DBA (hypothetical)
Tensile Strength (MPa)~50~15-25Decreased
Elongation at Break (%)<50~250-400Increased
Hardness (Shore A)~100~70-90Decreased
Glass Transition Temp (°C)~82~-20 to -40Significantly Decreased

Note: "phr" denotes parts per hundred of resin. Data for DOA is generalized from typical PVC formulation data. Data for DBA is inferred from the known effects of adipate plasticizers.

Application in Biodegradable Polymers

The development of biodegradable polymers is a critical area of research aimed at mitigating plastic pollution. Adipate-based polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), are known for their biodegradability. While DIBA is not a structural component of PBAT, its use as a plasticizer in biodegradable polymer blends can be explored to modify their mechanical properties and degradation rates. The presence of ester linkages in DIBA suggests it is susceptible to hydrolysis, a key step in the biodegradation process of many polymers.

Hypothetical Signaling Pathway for DIBA's Effect on Lipid Metabolism:

Recent studies have suggested that DIBA may interact with biological systems by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism. While this is not directly a polymer science application, it is relevant for researchers in drug development and biocompatible materials.

PPAR_pathway DIBA This compound (DIBA) PPARg PPARγ-LBD DIBA->PPARg Binds to Lipid_Metabolism Lipid Metabolism Genes PPARg->Lipid_Metabolism Activates Transcription of Cellular_Response Altered Cellular Lipid Homeostasis Lipid_Metabolism->Cellular_Response Leads to PVC_Workflow cluster_prep Sample Preparation cluster_testing Characterization Dry_Blending Dry Blending (PVC, DIBA, Stabilizer) Melt_Mixing Melt Mixing (Two-Roll Mill) Dry_Blending->Melt_Mixing Compression_Molding Compression Molding (Heated Press) Melt_Mixing->Compression_Molding Tensile_Testing Tensile Testing (UTM) (Tensile Strength, Elongation) Compression_Molding->Tensile_Testing Hardness_Testing Hardness Testing (Shore A Durometer) Compression_Molding->Hardness_Testing Thermal_Analysis Thermal Analysis (DSC) (Glass Transition Temp.) Compression_Molding->Thermal_Analysis

Application Note: High-Sensitivity Detection of Diisobutyl Adipate in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Diisobutyl adipate (DIBA), a widely used plasticizer and emollient, has become an emerging environmental contaminant.[1][2] Its potential for environmental persistence and ecological impact necessitates robust and sensitive analytical methods for its detection in various environmental compartments. This application note provides a detailed protocol for the determination of DIBA in water, soil, and air samples using gas chromatography-mass spectrometry (GC-MS). The described methodology, encompassing sample collection, preparation, and instrumental analysis, is designed for researchers and scientists in environmental monitoring and toxicology.

Introduction

This compound (DIBA) is a diester of isobutyl alcohol and adipic acid, with the chemical formula C14H26O4.[3] It is a colorless, odorless liquid used as a plasticizer, emollient, and solvent in a variety of consumer and industrial products, including cosmetics, food packaging, and adhesives. The extensive use of DIBA has led to its release into the environment, raising concerns about its potential effects on ecosystems and human health.

Accurate and sensitive detection of DIBA in environmental samples is crucial for assessing its environmental fate, transport, and potential risks. This document outlines a comprehensive approach for the analysis of DIBA in water, soil, and air, employing validated sample preparation techniques and instrumental analysis by GC-MS.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DIBA is essential for developing effective extraction and analytical methods.

PropertyValueReference
Molecular FormulaC14H26O4
Molecular Weight258.35 g/mol
Boiling Point278-280 °C
Melting Point-20 °C
Density0.9534 g/cm³ at 19 °C
Water Solubility18.08 mg/L
Log Kow (Octanol-Water Partition Coefficient)4.019
Vapor Pressure5.063 x 10⁻³ mm Hg

Experimental Protocols

Sample Collection and Preservation

Water Samples:

  • Collect water samples in 1 L amber glass bottles with Teflon-lined caps.

  • Preserve samples by adding ascorbic acid (to quench residual chlorine) and acidifying to pH < 2 with sulfuric acid.

  • Store samples at 4°C and extract within 7 days of collection.

Soil and Sediment Samples:

  • Collect soil or sediment samples using a stainless-steel auger or corer.

  • Place samples in wide-mouthed glass jars with Teflon-lined lids.

  • Store samples at 4°C and begin extraction within 48 hours, or freeze at -20°C for longer-term storage.

Air Samples:

  • Utilize active air sampling by drawing a known volume of air through a sorbent tube containing a suitable sorbent material (e.g., XAD-2 or polyurethane foam).

  • Seal the sorbent tubes immediately after sampling and store them in a clean, dark environment at 4°C until analysis.

Sample Preparation

Water Samples: Solid-Phase Extraction (SPE)

  • Condition a 6 mL, 500 mg C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the retained DIBA with 10 mL of dichloromethane.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Add an internal standard and bring the final volume to 1 mL with dichloromethane.

Soil and Sediment Samples: Ultrasonic Extraction

  • Homogenize the soil or sediment sample after air-drying and sieving through a 2 mm sieve.

  • Weigh 10 g of the homogenized sample into a glass centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Spike with a surrogate standard.

  • Extract the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 2500 rpm for 10 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and concentrate to 1 mL using a rotary evaporator.

  • Proceed with cleanup using a silica gel column if necessary.

Air Samples: Thermal Desorption

  • Place the sorbent tube in a thermal desorption unit connected to the GC-MS inlet.

  • The analytes are thermally desorbed from the sorbent and transferred to a cold trap.

  • The cold trap is rapidly heated, injecting the analytes into the GC column.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

Parameter Setting
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-500

| Selected Ion Monitoring (SIM) Ions for DIBA | 111, 129, 185, 258 m/z |

Data Presentation

The following table summarizes typical performance data for the described method.

ParameterWaterSoilAir
Limit of Detection (LOD) 0.05 µg/L1 ng/g0.1 ng/m³
Limit of Quantification (LOQ) 0.15 µg/L3 ng/g0.3 ng/m³
Recovery (%) 92 ± 5%88 ± 7%95 ± 4%
Precision (RSD) < 10%< 15%< 10%

Note: These are representative values and may vary depending on the specific matrix and instrumentation.

Experimental Workflow and Diagrams

The overall workflow for the detection of DIBA in environmental samples is depicted below.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Water Water Sample (1L Amber Glass) SPE Solid-Phase Extraction (C18 Cartridge) Water->SPE Soil Soil/Sediment Sample (Glass Jar) Ultrasonic Ultrasonic Extraction (Acetone/Hexane) Soil->Ultrasonic Air Air Sample (Sorbent Tube) Thermal Thermal Desorption Air->Thermal GCMS GC-MS Analysis SPE->GCMS Ultrasonic->GCMS Thermal->GCMS Data Quantification & Reporting GCMS->Data

Caption: General workflow for DIBA analysis in environmental samples.

The logical relationship for selecting the appropriate sample preparation method based on the environmental matrix is shown below.

logical_relationship Matrix Environmental Matrix Water Water Matrix->Water Is it liquid? Soil Soil/Sediment Matrix->Soil Is it solid? Air Air Matrix->Air Is it gaseous? SPE Solid-Phase Extraction Water->SPE Ultrasonic Ultrasonic Extraction Soil->Ultrasonic Thermal Thermal Desorption Air->Thermal

Caption: Decision tree for sample preparation method selection.

Conclusion

The methodology presented in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in diverse environmental samples. The use of solid-phase extraction for water samples, ultrasonic extraction for soil and sediment, and thermal desorption for air samples, followed by GC-MS analysis, ensures high recovery and low detection limits. This protocol can be readily adopted by environmental laboratories for routine monitoring of DIBA and for conducting further research on its environmental prevalence and impact.

References

Application Note: Solid-Phase Extraction of Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diisobutyl adipate (DIBA) is a plasticizer commonly used in the manufacturing of various polymers, such as polyvinyl chloride (PVC), to enhance their flexibility and durability[1][2]. It can be found in a range of consumer products, including food packaging, cosmetics, and medical devices[1][3]. Due to its potential for migration from these products into food, the environment, or directly to humans, robust and sensitive analytical methods are required for its detection and quantification[4]. Solid-phase extraction (SPE) is a widely used sample preparation technique that allows for the concentration and purification of analytes from complex matrices prior to chromatographic analysis, such as gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from biological and environmental samples.

Experimental Protocols

This protocol is based on a validated method for the determination of adipate plasticizers in human serum and ham sausage, utilizing a mixed-mode anion exchange and reversed-phase SPE cartridge.

Materials and Reagents:

  • SPE Cartridge: Oasis MAX (Mixed-Mode Anion Exchange and Reversed-Phase)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Sample tubes

  • SPE vacuum manifold

Sample Pre-treatment:

  • Aqueous Samples (e.g., Water): Acidify the sample to a pH of approximately 3 with formic acid. This ensures that any acidic interferences are in their neutral form.

  • Biological Fluids (e.g., Serum): Precipitate proteins by adding an equal volume of acetonitrile. Centrifuge and collect the supernatant. Dilute the supernatant with water containing 2% ammonium hydroxide to ensure basic analytes are in their neutral form and to facilitate binding to the anion exchange sorbent.

  • Solid Samples (e.g., Ham Sausage): Homogenize the sample with a suitable extraction solvent such as a mixture of hexane and ethyl acetate. Evaporate the solvent and reconstitute the residue in a solvent compatible with the SPE loading conditions (e.g., methanol/water mixture).

Solid-Phase Extraction Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis MAX cartridge to wet the sorbent.

    • Follow with 5 mL of HPLC-grade water to equilibrate the sorbent. Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Follow with a second wash of 5 mL of 2% ammonium hydroxide in water to remove weakly acidic interferences.

  • Elution:

    • Elute the this compound and other neutral adipates from the cartridge with 10 mL of a 90:10 (v/v) mixture of acetonitrile and methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the intended analytical technique (e.g., 1 mL of hexane for GC-MS analysis).

Quantitative Data

The following table summarizes the performance of a similar SPE-GC/MS method for the analysis of various adipate plasticizers, including recovery rates and limits of quantification (LOQ).

AnalyteMatrixSPE SorbentRecovery Rate (%)LOQ (ng/g)
Adipate PlasticizersHam SausageOasis MAX85.7 - 1065 - 1000
This compoundHuman SerumOasis MAXNot specifiedNot specified

Note: The recovery rates for specific adipates were not individually reported in the cited study but the overall efficiency for the class of compounds was high.

Visualizations

Experimental Workflow for SPE of this compound

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous, Biological, or Solid Sample Pretreat Acidification, Protein Precipitation, or Solvent Extraction Sample->Pretreat Condition 1. Condition Cartridge (Methanol, Water) Pretreat->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (Aqueous Methanol, Ammonium Hydroxide) Load->Wash Elute 4. Elute DIBA (Acetonitrile/Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for the solid-phase extraction of this compound.

Conclusion

The described solid-phase extraction protocol provides an effective method for the isolation and concentration of this compound from various sample matrices. The use of a mixed-mode SPE sorbent allows for the efficient removal of interferences, leading to clean extracts suitable for sensitive analytical techniques like GC-MS. The high recovery rates reported for similar adipate compounds suggest that this method is robust and reliable for the quantitative analysis of this compound in research and quality control settings.

References

Application Notes and Protocols: Diisobutyl Adipate as a Plasticizer in Laboratory Material Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisobutyl adipate (DIBA) as a plasticizer in the formulation of laboratory materials. Detailed protocols for the preparation and evaluation of plasticized polymers, specifically polyvinyl chloride (PVC) and cellulose acetate, are outlined to guide researchers in developing materials with tailored flexibility and performance characteristics.

Introduction to this compound (DIBA) as a Plasticizer

This compound (DIBA) is a biodegradable, non-phthalate plasticizer known for its efficiency in increasing the flexibility and workability of various polymers.[1] As a diester of isobutyl alcohol and adipic acid, DIBA is a colorless, oily liquid compatible with a range of resins, including polyvinyl chloride (PVC), cellulose esters, and synthetic rubbers. Its primary function is to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and imparting greater softness and elasticity to the final material.[2][3] This makes it a valuable component in the preparation of flexible tubing, films, and coatings for laboratory and pharmaceutical applications.

Mechanism of Action

The plasticizing effect of DIBA is best explained by the "free volume theory".[3] Polymer chains in a rigid state are tightly packed with limited mobility. When a plasticizer like DIBA is introduced, its molecules intersperse between the polymer chains. This increases the "free volume" or the empty space between the chains, allowing them to move more freely past one another. This increased molecular mobility results in a more flexible and less brittle material.

Plasticizer Mechanism of Action cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix a1 Polymer Chains a2 Strong Intermolecular Forces b1 Polymer Chains a1->b1 Addition of This compound b2 DIBA Molecules b3 Increased Free Volume

Mechanism of plasticization by DIBA.

Quantitative Data: Performance of DIBA in Polymers

The efficiency of a plasticizer is determined by its effect on the mechanical and thermal properties of the polymer. While specific data for this compound is not extensively published in comparative tables, the general effects of adipate plasticizers on polymers like PVC are well-documented. An increase in plasticizer concentration typically leads to a decrease in tensile strength and hardness, and a significant increase in elongation at break.

Table 1: Typical Physical and Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVCPlasticized PVC (General Range)
Tensile Strength (MPa) 40 - 5010 - 25
Elongation at Break (%) 2 - 40200 - 450
Hardness (Shore A) >10060 - 95
Glass Transition Temp. (°C) 80 - 85-40 to 0

Note: These values are general and can vary significantly based on the specific plasticizer, its concentration, and the polymer grade.

A study on various adipate plasticizers demonstrated that they are effective in lowering the glass transition temperature of PVC.[4] For instance, the addition of 10-20% of a similar adipate plasticizer, dioctyl phthalate (DOP), can lower the Tg of PVC from around 80°C to below room temperature.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of DIBA-plasticized polymer films in a laboratory setting.

Preparation of Plasticized PVC Films (Solvent Casting Method)

This protocol describes the preparation of PVC films with varying concentrations of DIBA.

Materials and Equipment:

  • Polyvinyl chloride (PVC) resin

  • This compound (DIBA)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bars

  • Drying oven

  • Micropipettes or graduated cylinders

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of PVC in THF (e.g., 10% w/v).

    • Prepare a stock solution of DIBA in THF (e.g., 10% w/v).

  • Formulation:

    • In separate glass vials, combine the PVC and DIBA stock solutions to achieve the desired plasticizer concentrations (e.g., 10, 20, 30, 40 parts per hundred of resin - phr).

    • For example, for a 20 phr formulation, mix 10 mL of the 10% PVC solution with 2 mL of the 10% DIBA solution.

    • Include a control sample with no DIBA.

  • Mixing:

    • Stir the mixtures thoroughly using a magnetic stirrer until a homogeneous solution is obtained.

  • Casting:

    • Pour a consistent volume of each solution into a clean, level glass petri dish.

    • Ensure the solution spreads evenly to form a film of uniform thickness.

  • Drying:

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • Transfer the films to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried films from the glass substrate.

Preparation of Plasticized Cellulose Acetate Films

This protocol outlines the preparation of cellulose acetate films plasticized with DIBA.

Materials and Equipment:

  • Cellulose acetate powder

  • This compound (DIBA)

  • Acetone or other suitable solvent

  • Glass beakers and stirring rods

  • Casting applicator or doctor blade

  • Flat glass plate

  • Controlled environment for drying (e.g., drying cabinet)

Procedure:

  • Dope Preparation:

    • Dissolve a specific amount of cellulose acetate powder in acetone with constant stirring to form a viscous solution (dope). The concentration will depend on the desired film thickness and viscosity.

    • Add the desired amount of DIBA to the dope (e.g., 10%, 20%, 30% by weight of cellulose acetate) and continue stirring until the plasticizer is fully incorporated and the solution is homogeneous.

  • Casting:

    • Pour the dope onto a clean, level glass plate.

    • Use a casting applicator or doctor blade to spread the dope into a film of uniform thickness.

  • Drying:

    • Allow the film to dry in a controlled environment with good ventilation to slowly evaporate the acetone. This may take several hours.

    • Once the film is solid, it can be further dried in an oven at a low temperature (e.g., 40°C) to remove residual solvent.

  • Film Removal:

    • Carefully detach the dried film from the glass plate.

Evaluation of Plasticized Films

The performance of the prepared films should be evaluated using standardized testing methods.

a) Mechanical Properties (Tensile Testing):

  • Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Procedure:

    • Cut the prepared films into dumbbell-shaped or rectangular specimens of specific dimensions as per the standard.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Use a universal testing machine (tensile tester) to measure the tensile strength, elongation at break, and modulus of elasticity.

    • The crosshead speed should be selected based on the expected elongation of the material.

b) Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the plasticized polymer.

  • Procedure:

    • A small, weighed sample of the film is hermetically sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in a DSC instrument.

    • The heat flow to the sample is monitored, and the Tg is identified as a step change in the baseline of the thermogram.

Experimental_Workflow cluster_prep Material Preparation cluster_film Film Formation cluster_eval Performance Evaluation prep1 Weigh Polymer and DIBA prep2 Dissolve in Solvent prep1->prep2 prep3 Homogenize Mixture prep2->prep3 film1 Solvent Casting prep3->film1 film2 Controlled Drying film1->film2 film3 Film Detachment film2->film3 eval1 Tensile Testing (ASTM D882) film3->eval1 eval2 Thermal Analysis (DSC for Tg) film3->eval2

General workflow for preparing and evaluating plasticized films.

Applications in a Laboratory and Drug Development Setting

The ability to tailor the flexibility of polymers using DIBA has several applications in research and development:

  • Flexible Tubing: For peristaltic pumps and fluid transfer lines where flexibility and durability are required.

  • Cell Culture Bags and Containers: Creating flexible, transparent containers for cell growth and bioprocessing.

  • Transdermal Patch Backings: Formulating flexible and comfortable backing layers for drug-in-adhesive patches.

  • Coatings for Medical Devices: Applying flexible coatings to improve the biocompatibility and feel of devices.

  • Tissue Engineering Scaffolds: Fabricating flexible scaffolds that can mimic the mechanical properties of soft tissues.

Safety and Handling

This compound is generally considered to have low toxicity. However, standard laboratory safety practices should always be followed:

  • Work in a well-ventilated area, preferably a fume hood, especially when working with volatile solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for DIBA and any solvents used for detailed safety information.

By following these application notes and protocols, researchers can effectively utilize this compound to develop and characterize novel plasticized materials for a wide range of laboratory and pharmaceutical applications.

References

Application Notes and Protocols for In Vitro Studies of Diisobutyl Adipate's Effect on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the in vitro effects of Diisobutyl adipate (DIBA) on key aspects of lipid metabolism. The protocols outlined below are based on established methodologies for studying adipogenesis and intracellular lipid accumulation. While direct in vitro studies on DIBA's impact on adipocyte differentiation and lipolysis are not extensively documented in publicly available literature, the provided frameworks are designed to enable researchers to rigorously assess these potential effects. The primary mechanism of action for DIBA in hepatocytes has been linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, which is a master regulator of adipogenesis.[1][2][3]

Application Note: Assessing the Pro-Adipogenic Potential of this compound in 3T3-L1 Preadipocytes

Adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes, is a critical process in overall lipid homeostasis. The 3T3-L1 cell line is a well-established and widely used in vitro model for studying adipogenesis.[1] This protocol details a method to expose 3T3-L1 preadipocytes to DIBA during differentiation and quantify the resulting lipid accumulation.

Experimental Workflow for Adipogenesis Assay

cluster_0 Cell Culture & Seeding cluster_1 Induction of Differentiation cluster_2 Analysis A Culture 3T3-L1 Preadipocytes B Seed cells in multi-well plates A->B C Grow to confluence (Day 0) D Induce with MDI medium +/- DIBA (Days 0-2) C->D E Maintain in insulin medium +/- DIBA (Days 2-4) D->E F Maintain in culture medium +/- DIBA (Days 4+) E->F G Oil Red O Staining F->G I Gene Expression Analysis (e.g., PPARγ, aP2) F->I H Quantification of Lipid Accumulation G->H DIBA This compound (DIBA) PPARg PPARγ DIBA->PPARg Activates PPRE PPRE PPARg->PPRE Binds as heterodimer with RXR RXR RXR TargetGenes Target Genes (e.g., FABP4, LPL, CD36) PPRE->TargetGenes Regulates Transcription LipidMetabolism Altered Lipid Metabolism (Increased Lipid Accumulation) TargetGenes->LipidMetabolism

References

Application Notes and Protocols for the Toxicological Assessment of Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the toxicological profile of Diisobutyl adipate (DIBA), a non-phthalate plasticizer. The included protocols are designed to guide researchers in the assessment of its potential toxicity.

Toxicological Data Summary

Quantitative toxicological data for this compound and its close structural analog, Dibutyl adipate (DBA), which is often used for read-across in safety assessments, are summarized below.

Table 1: Acute Toxicity of this compound (DIBA)
Route of ExposureSpeciesLD50/LC50Reference
OralGuinea Pig12,300 µL/kg[1]
IntraperitonealRat5.676 mg/kg[1]
IntraperitonealRat5,950 µL/kg[2]
Table 2: Acute Toxicity of Dibutyl Adipate (DBA) (Read-Across Data)
Route of ExposureSpeciesLD50Reference
OralRat12,900 mg/kg (20% dispersion)[3]
OralRat11,500 mg/kg[4]
OralRat>5,000 mg/kg
OralRat1,290 mg/kg
DermalRabbit20,000 mg/kg
Table 3: Repeated Dose and Developmental Toxicity of Dibutyl Adipate (DBA) (Read-Across Data)
Study TypeSpeciesNOAEL/LOAELEffects ObservedReference
28-Day Repeated Dose (Oral)RatNOEL: 300 mg/kg/day-
Reproductive/DevelopmentalRatNOEL: 300 mg/kg/dayNo malformations considered to be induced by the chemical.
Developmental Toxicity (Dietary)RatNOAEL (maternal and developmental): 4,000 mg/kg/dayNo adverse developmental effects.
One-Generation ReproductiveRat-No effects on male or female reproductive parameters up to 1080 mg/kg/day.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on established OECD guidelines and published research methodologies.

Protocol for Acute Oral Toxicity Assessment (Modified from OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • This compound (test substance)

  • Vehicle (e.g., corn oil)

  • Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Fasting: Withhold food overnight prior to dosing. Water is provided ad libitum.

  • Dose Preparation: Prepare a solution/suspension of this compound in the selected vehicle.

  • Dosing: Administer a single oral dose of the test substance using a gavage needle. A starting dose of 2000 mg/kg is recommended based on available data.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The LD50 is determined based on the number of mortalities within the observation period.

Protocol for In Vitro Assessment of Lipid Metabolism Disruption

Objective: To evaluate the effect of this compound on lipid accumulation and the expression of genes related to lipid metabolism in hepatocytes.

Materials:

  • Murine (e.g., AML12) or human (e.g., L02) hepatocyte cell lines

  • Cell culture medium and supplements

  • This compound (test substance)

  • DMSO (vehicle control)

  • Oil Red O staining solution

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture: Culture hepatocytes in appropriate medium until they reach the desired confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 3, 30, 300, and 3000 nM) or DMSO for 24 hours.

  • Lipid Accumulation Assay (Oil Red O Staining):

    • Fix the cells with 4% paraformaldehyde.

    • Wash with PBS and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10-15 minutes.

    • Wash with 60% isopropanol and then with PBS.

    • Visualize and quantify lipid droplets using microscopy and image analysis software.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the treated cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to analyze the expression of genes related to the PPARγ signaling and lipid metabolism pathways (e.g., Pparg, Fabp4, Cd36).

    • Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the known and potential signaling pathways affected by this compound.

DIBA_PPARg_Signaling DIBA This compound (DIBA) PPARg PPARγ DIBA->PPARg Binds to and activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Lipid_Metabolism_Genes Lipid Metabolism Related Genes (e.g., FABP4, CD36) PPRE->Lipid_Metabolism_Genes Upregulates transcription of Lipid_Accumulation Increased Intracellular Lipid Accumulation Lipid_Metabolism_Genes->Lipid_Accumulation Leads to

Figure 1: Proposed signaling pathway for DIBA-induced lipid metabolism disruption via PPARγ activation.

DIBA_Thyroid_Disruption cluster_fish Japanese Medaka (Oryzias latipes) cluster_gene_expression Gene Expression Changes DIBA This compound (DIBA) Exposure tshB tshβ (Thyroid-stimulating hormone beta) DIBA->tshB Increases dio1 dio1 (Deiodinase 1) DIBA->dio1 Increases tr_alpha trα (Thyroid hormone receptor alpha) DIBA->tr_alpha Decreases tr_beta trβ (Thyroid hormone receptor beta) DIBA->tr_beta Decreases Thyroid_Hormone_Activity Disruption of Thyroid Hormone Activity tshB->Thyroid_Hormone_Activity dio1->Thyroid_Hormone_Activity tr_alpha->Thyroid_Hormone_Activity tr_beta->Thyroid_Hormone_Activity Developmental_Toxicity Embryotoxicity and Developmental Abnormalities Thyroid_Hormone_Activity->Developmental_Toxicity

Figure 2: Overview of DIBA's endocrine-disrupting effects on the thyroid system in fish.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the toxicological assessment of a chemical substance like this compound.

Toxicology_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing start Start: Toxicological Assessment of a Test Substance lit_review Literature Review & In Silico Analysis start->lit_review physchem Physicochemical Characterization start->physchem cytotoxicity Cytotoxicity Assays lit_review->cytotoxicity physchem->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames test) cytotoxicity->genotoxicity mechanistic Mechanistic Studies (e.g., Receptor Binding Assays) genotoxicity->mechanistic acute_tox Acute Toxicity (Oral, Dermal, Inhalation) mechanistic->acute_tox irritation Skin & Eye Irritation acute_tox->irritation repeated_dose Repeated Dose Toxicity (Sub-acute, Sub-chronic) irritation->repeated_dose repro_dev_tox Reproductive & Developmental Toxicity repeated_dose->repro_dev_tox risk_assessment Hazard Identification & Risk Assessment repro_dev_tox->risk_assessment end End: Safety Evaluation Report risk_assessment->end

Figure 3: A generalized workflow for the toxicological assessment of a chemical substance.

References

Application Notes and Protocols for the Use of Diisobutyl Adipate in Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of diisobutyl adipate (DIBA) as a plasticizer in the development of flexible Polyvinyl Chloride (PVC) formulations for research purposes. This document outlines the role of DIBA in modifying PVC properties, presents detailed experimental protocols for formulation and characterization, and includes quantitative data to guide research and development.

Introduction to this compound as a PVC Plasticizer

Polyvinyl chloride, in its pure form, is a rigid and brittle polymer. The incorporation of plasticizers is essential to impart flexibility, durability, and processability, thereby expanding its range of applications. This compound (DIBA) is an adipate ester plasticizer that serves as an alternative to traditional phthalate-based plasticizers, which have faced increasing scrutiny due to health and environmental concerns.

Adipate plasticizers, including DIBA, are known for their excellent low-temperature performance and good compatibility with PVC. They function by embedding themselves between the PVC polymer chains, increasing the intermolecular spacing, and thus reducing the polymer's glass transition temperature (Tg). This process transforms the rigid polymer into a more flexible and elastomeric material. The concentration of DIBA in a PVC formulation directly influences the final mechanical and thermal properties of the material.

Quantitative Data on Plasticizer Performance

Table 1: Effect of Adipate Plasticizer Concentration on Mechanical Properties of Flexible PVC

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Shore A Hardness
3022.530012.085
4020.13509.580
5018.24007.575
6016.54506.070

*phr: parts per hundred resin (by weight)

Table 2: Effect of Adipate Plasticizer Concentration on Thermal Properties of Flexible PVC

Plasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)
0 (Unplasticized PVC)80 - 85
3010 - 15
400 - 5
50-10 to -5
60-20 to -15

Experimental Protocols

Preparation of Flexible PVC Films by Solvent Casting

This protocol describes the preparation of flexible PVC films with varying concentrations of DIBA using the solvent casting method. This method is well-suited for small-scale laboratory preparations and for producing films with uniform thickness.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DIBA)

  • Tetrahydrofuran (THF) or Cyclohexanone (analytical grade)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Leveling table

  • Desiccator or vacuum oven

Procedure:

  • Formulation Calculation: Calculate the required amounts of PVC resin and DIBA for the desired plasticizer concentration (in phr). For example, for a 40 phr formulation, use 100 g of PVC and 40 g of DIBA.

  • Dissolution:

    • In a fume hood, dissolve the PVC resin in a suitable solvent (e.g., THF) at a concentration of 10-15% (w/v). Stir the mixture with a magnetic stirrer until the PVC is completely dissolved. This may take several hours.

    • Once the PVC is dissolved, add the calculated amount of DIBA to the solution and continue stirring until a homogenous mixture is obtained.

  • Casting:

    • Place a clean, dry glass petri dish or a glass plate on a leveling table to ensure a uniform film thickness.

    • Pour the PVC/DIBA solution slowly and evenly onto the glass surface. The volume of the solution will determine the final thickness of the film.

  • Drying:

    • Cover the casting surface with a watch glass or an inverted beaker to slow down the initial solvent evaporation and prevent the formation of bubbles or surface defects.

    • Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.

    • Once the film appears solid, transfer it to a vacuum oven or a desiccator and dry at a slightly elevated temperature (e.g., 40-50°C) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried PVC film from the glass substrate.

Mechanical Testing of Flexible PVC Films

This protocol outlines the procedure for evaluating the tensile properties of the prepared flexible PVC films according to ASTM D882.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film-tension grips

  • Die cutter for preparing dumbbell-shaped specimens

  • Thickness gauge

Procedure:

  • Sample Preparation:

    • Cut dumbbell-shaped specimens from the cast PVC films using a die cutter. The dimensions of the specimens should conform to ASTM D882 standards.

    • Measure the thickness of each specimen at several points within the gauge length and calculate the average thickness.

  • Testing:

    • Set the crosshead speed of the UTM to a constant rate (e.g., 500 mm/min, as specified in the standard for flexible polymers).

    • Mount the specimen securely in the grips of the UTM, ensuring that it is aligned vertically.

    • Start the test and record the load-elongation curve until the specimen breaks.

  • Data Analysis:

    • From the load-elongation curve, calculate the following properties:

      • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

      • Elongation at Break (%): The percentage increase in length at the point of fracture.

      • 100% Modulus (MPa): The stress required to produce a 100% elongation.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol describes the determination of the glass transition temperature (Tg) of the flexible PVC formulations.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing the pans

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the PVC film.

    • Place the sample in an aluminum DSC pan and seal it with a lid using a crimper.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at the same controlled rate (e.g., 10°C/min) through its glass transition region.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Plasticizer Leaching Test

This protocol provides a method to assess the migration of DIBA from the flexible PVC film into a solvent, which is a critical parameter for applications where the material is in contact with liquids.

Materials:

  • Prepared flexible PVC film of known weight and surface area

  • Extraction solvent (e.g., n-hexane, ethanol, or distilled water, depending on the intended application)

  • Glass vials with screw caps

  • Analytical balance

  • Oven

Procedure:

  • Sample Preparation: Cut a precisely weighed piece of the PVC film (e.g., 2x2 cm).

  • Immersion: Place the PVC sample in a glass vial and add a known volume of the extraction solvent (e.g., 10 mL). Ensure the sample is fully immersed.

  • Incubation: Seal the vial and place it in an oven at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Drying and Weighing:

    • After the incubation period, carefully remove the PVC sample from the solvent.

    • Gently pat the surface dry with a lint-free cloth.

    • Dry the sample in a vacuum oven at 40°C to a constant weight.

    • Weigh the dried PVC sample accurately.

  • Calculation: Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has leached out of the film.

    • Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Visualizations

Experimental Workflow for Flexible PVC Formulation and Characterization

G cluster_formulation Formulation cluster_preparation Film Preparation cluster_characterization Characterization PVC_Resin PVC Resin Mixing Dissolution & Mixing PVC_Resin->Mixing DIBA This compound DIBA->Mixing Solvent Solvent (THF) Solvent->Mixing Casting Solvent Casting Mixing->Casting Drying Drying Casting->Drying Mechanical_Testing Mechanical Testing (ASTM D882) Drying->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC) Drying->Thermal_Analysis Leaching_Test Leaching Test Drying->Leaching_Test

Caption: Workflow for developing and testing flexible PVC films.

Logical Relationship in PVC Plasticization

G cluster_properties Material Properties DIBA This compound (Plasticizer) Flexible_PVC Flexible PVC (Plasticized Polymer) DIBA->Flexible_PVC incorporation PVC Rigid PVC (Polymer Matrix) PVC->Flexible_PVC matrix Increased_Flexibility Increased Flexibility Flexible_PVC->Increased_Flexibility Decreased_Tg Decreased Glass Transition Temp. Flexible_PVC->Decreased_Tg Decreased_Hardness Decreased Hardness Flexible_PVC->Decreased_Hardness Increased_Elongation Increased Elongation Flexible_PVC->Increased_Elongation

Caption: Effect of DIBA on PVC properties.

Troubleshooting & Optimization

Challenges in Diisobutyl adipate quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of diisobutyl adipate (DIBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with DIBA quantification in complex biological and environmental matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during experimental analysis of DIBA.

Q1: Why is my DIBA recovery low and inconsistent in plasma/serum samples?

A1: Low and variable recovery of DIBA is a frequent challenge, often stemming from inefficient extraction or analyte loss during sample preparation. DIBA is a non-polar compound, and its recovery is highly dependent on the extraction technique and solvents used.

Troubleshooting Steps:

  • Optimize Extraction Method:

    • Liquid-Liquid Extraction (LLE): Ensure your organic solvent is appropriate. A common choice is a mixture of hexane and ethyl acetate. Vigorously vortexing is crucial for thorough mixing, and proper centrifugation is needed to ensure clean phase separation.

    • Solid-Phase Extraction (SPE): This is often the preferred method for cleaner extracts. Use a reverse-phase sorbent (e.g., C18). Ensure the sorbent is properly conditioned and equilibrated before loading the sample. The elution solvent must be strong enough to desorb DIBA completely; methanol or acetonitrile are common choices.

  • Evaluate Sample Pre-treatment: For plasma or serum, simple protein precipitation with a cold solvent like acetonitrile can be effective. Ensure the ratio of solvent to sample is sufficient (typically 3:1 or 4:1) for complete protein removal.

  • Use an Internal Standard (IS): An isotopically labeled DIBA (e.g., DIBA-d4) is the ideal internal standard. If unavailable, a structurally similar compound not present in the samples can be used. Adding the IS at the very beginning of the sample preparation process helps to correct for analyte loss at every step.

  • Check for Adsorption: DIBA can adsorb to plastic labware. Use glass or polypropylene tubes and pipette tips wherever possible to minimize this effect.

Q2: I'm observing significant signal suppression/enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a primary obstacle in LC-MS/MS analysis of complex samples, caused by co-eluting endogenous components (like phospholipids from plasma) that interfere with the ionization of the target analyte.[1][2][3] This can lead to inaccurate quantification.

Troubleshooting & Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Implement a robust SPE method with a wash step specifically designed to remove phospholipids. A wash with a moderately polar solvent can often remove interferences while retaining DIBA.[4]

    • Diversion Valve: Use a divert-to-waste valve on your LC system to discard the highly polar, salt-containing fraction at the beginning of the chromatographic run.

  • Optimize Chromatography:

    • Adjust the chromatographic gradient to achieve baseline separation between DIBA and the region where matrix components typically elute.

    • Consider using a different column chemistry that provides better selectivity.

  • Use a Suitable Internal Standard: An isotopically labeled internal standard that co-elutes with DIBA is the best way to compensate for matrix effects, as it will be suppressed or enhanced to a similar degree as the analyte.[5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of DIBA. This ensures that the standards and the unknown samples experience similar matrix effects, leading to more accurate quantification.

  • Evaluate Ionization Source: Experiment with different ionization sources (e.g., APCI instead of ESI) if available, as they can be less susceptible to matrix effects for certain compounds.

Below is a troubleshooting workflow for addressing matrix effects.

cluster_0 Troubleshooting Matrix Effects in DIBA LC-MS/MS Analysis problem Inaccurate Quantification (Suspected Matrix Effects) eval Evaluate Matrix Effect (Post-extraction spike vs. neat solution) problem->eval is_effect Is |ME% - 100| > 15%? eval->is_effect cleanup Improve Sample Cleanup (e.g., Optimize SPE, use Phos-removal plates) is_effect->cleanup Yes ok Method Acceptable is_effect->ok No chrom Optimize Chromatography (e.g., Modify gradient, change column) cleanup->chrom is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chrom->is cal Use Matrix-Matched Calibration Curve is->cal reval Re-evaluate Matrix Effect cal->reval reval->is_effect not_ok Further Optimization Needed

A decision tree for troubleshooting matrix effects.
Q3: What are typical quantitative performance metrics I should expect for DIBA analysis?

A3: Performance metrics depend heavily on the matrix, instrumentation, and method. However, published data for DIBA and similar adipate plasticizers can provide a useful benchmark.

Quantitative Data Summary

The following tables summarize typical performance data from validated methods for adipate plasticizers in complex matrices.

Table 1: Recovery & Precision Data for Adipate Plasticizers

Analyte Group Matrix Extraction Method Avg. Recovery (%) Precision (%RSD or %CV) Reference
Adipates & Phthalates Human Serum SPE > 88% 5.2 - 13.4%
Adipate Plasticizers Ham Sausage LLE + SPE 85.7 - 106% 2.8 - 15.6%
Regulated Plasticizers Medical Infusion Sets Solvent Extraction 91.8 - 122% 1.8 - 17.8%

| DnBA Metabolites | Human Urine | Online-SPE | 93 - 107% | < 7% | |

Table 2: Sensitivity Data for Adipate Plasticizers

Analyte Group Matrix Analytical Method Limit of Quantification (LOQ) Reference
Adipates & Phthalates Human Serum GC-MS 0.7 - 4.5 ng/mL (LOD)
Regulated Plasticizers Medical Infusion Sets GC-MS/MS 54.1 - 76.3 ng/g
DnBA Metabolites Human Urine LC-MS/MS 0.05 - 0.5 µg/L

| Adipate Plasticizers | Ham Sausage | GC-MS | 5 ng/g (Lower limit of linearity) | |

Experimental Protocols

This section provides detailed methodologies for common procedures in DIBA analysis.

Protocol 1: Solid-Phase Extraction (SPE) of DIBA from Human Plasma

This protocol is a general guideline for extracting DIBA from plasma using a generic C18 SPE cartridge. Optimization may be required for your specific application.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • Human Plasma (K2-EDTA)

  • DIBA-d4 Internal Standard (IS) solution in Methanol

  • Methanol (HPLC Grade)

  • Deionized Water

  • Acetonitrile (HPLC Grade)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma in a glass tube, add 10 µL of IS solution. Vortex for 10 seconds.

    • Add 500 µL of deionized water and vortex again.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of Methanol, followed by 3 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Apply gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Wash Step:

    • Wash the cartridge with 3 mL of 20% Methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place clean collection tubes in the manifold rack.

    • Elute the DIBA and IS from the cartridge using 2 x 1 mL aliquots of Acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for analysis.

Visualizations

The following diagrams illustrate common workflows in DIBA analysis.

cluster_1 General Workflow for DIBA Quantification in Plasma sample 1. Sample Collection (Plasma) spike 2. Internal Standard Spiking sample->spike extract 3. Sample Extraction (e.g., SPE or LLE) spike->extract evap 4. Evaporation & Reconstitution extract->evap analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) evap->analysis data 6. Data Processing & Quantification analysis->data

A typical experimental workflow for DIBA analysis.

References

Overcoming interference in GC-MS analysis of Diisobutyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming interference in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Diisobutyl adipate (DIBA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common sources of interference in the GC-MS analysis of this compound?

A1: Interference in the GC-MS analysis of this compound can originate from several sources:

  • Matrix Effects: This is a primary cause of interference where co-eluting compounds from the sample matrix either enhance or suppress the signal of this compound.[1][2] In GC-MS, signal enhancement is more common and occurs when non-volatile matrix components mask active sites in the injector liner, protecting the analyte from thermal degradation.[2]

  • Contamination from Plasticizers: this compound is a common plasticizer, and contamination can be ubiquitous in a laboratory environment.[3] Sources can include solvents, reagents, sample containers, pipette tips, and even dust from laboratory air.

  • Solvent Peak Interference: The solvent used to dissolve the sample can produce a large peak in the chromatogram that may overlap with the this compound peak, especially if they have similar retention times.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce background noise or discrete peaks, which can interfere with the analysis.

Q2: My this compound peak is showing poor linearity and reproducibility at low concentrations. What could be the cause?

A2: This issue is often related to active sites within the GC system, particularly in the injector liner or the front of the GC column. At low concentrations, a significant portion of the analyte can be adsorbed onto these active sites, leading to poor peak shape, reduced response, and non-linear calibration curves. A dirty ion source in the mass spectrometer can also contribute to a narrowing of the linear range.

Troubleshooting Steps:

  • Inlet Maintenance: Clean or replace the injector liner. Deactivated liners are recommended.

  • Column Maintenance: Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues.

  • Analyte Protectants: Consider the use of analyte protectants, which are compounds added to the sample to mask active sites and improve the response of the target analyte.[4]

  • Ion Source Cleaning: If the problem persists, the MS ion source may require cleaning.

Q3: I am observing signal enhancement for this compound in my sample matrix. How can I mitigate this?

A3: Signal enhancement is a common matrix effect in GC-MS. The following strategies can be employed to minimize its impact:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This ensures that both the standards and the samples experience a similar degree of signal enhancement, leading to more accurate quantification.

  • Sample Dilution: Diluting the sample can reduce the concentration of the matrix components that are causing the signal enhancement. However, ensure that the final concentration of this compound remains above the limit of quantification.

  • Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is the ideal choice as it will behave similarly to the analyte throughout the analytical process, including being affected by matrix effects in the same way. If an isotopically labeled standard is not available, a compound with similar chemical properties and retention time can be used.

Q4: How can I reduce background contamination from plasticizers in my analysis?

A4: Minimizing background contamination is crucial for accurate trace-level analysis of this compound.

  • Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or GC-MS grade).

  • Avoid Plastic Labware: Whenever possible, use glassware instead of plastic containers, pipette tips, and vials. If plasticware is unavoidable, rinse it with a high-purity solvent before use.

  • Run Blanks: Regularly run solvent blanks and method blanks to assess the level of background contamination.

  • Proper Storage: Store samples and standards in tightly sealed glass containers in a clean environment.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of adipate plasticizers, including recovery rates which are indicative of the effectiveness of the sample preparation method in mitigating matrix interference.

ParameterThis compound & other AdipatesMatrixReference
Linearity (Correlation Coefficient, r²) > 0.998Ham Sausage
Recovery (Intra-day) 85.4% - 114.6%Ham Sausage
Recovery (Inter-day) 83.6% - 118.5%Ham Sausage
Precision (%CV, Intra-day) 2.5% - 11.3%Ham Sausage
Precision (%CV, Inter-day) 2.8% - 15.6%Ham Sausage
Extraction Efficiency (SPE) 85.7% - 106%Ham Sausage

Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol describes a general procedure for solid-phase extraction to remove interfering matrix components prior to GC-MS analysis of this compound.

Materials:

  • Sample extract containing this compound

  • SPE cartridges (e.g., C18 or other suitable sorbent)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • n-Hexane (GC-MS grade)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of n-hexane followed by 5 mL of methanol through it. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 5 mL of water.

  • Sample Loading: Load the sample extract onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of n-hexane.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or iso-octane) for GC-MS analysis.

Visualizations

GCMS_Troubleshooting_Workflow cluster_Start Start: Poor GC-MS Result for this compound cluster_Investigation Investigation Phase cluster_Troubleshooting Troubleshooting Actions cluster_Resolution Resolution start Identify Issue: - Poor Peak Shape - Low Sensitivity - High Background - Poor Reproducibility check_blank Run Solvent Blank start->check_blank Is background high? check_matrix Analyze Sample with and without Matrix start->check_matrix Is signal suppressed/enhanced? check_system System Suitability Check start->check_system Are system suitability parameters failing? contamination Source Contamination: - Use High Purity Solvents - Use Glassware - Clean Workspace check_blank->contamination Yes matrix_effects Address Matrix Effects: - Matrix-Matched Calibration - Sample Dilution - Use Internal Standard - Improve Sample Cleanup (SPE) check_matrix->matrix_effects Yes instrument_maintenance Instrument Maintenance: - Clean/Replace Injector Liner - Trim GC Column - Clean Ion Source check_system->instrument_maintenance Yes end Optimized GC-MS Analysis contamination->end matrix_effects->end instrument_maintenance->end

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

References

Technical Support Center: Optimizing Accelerated Solvent Extraction of Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Accelerated Solvent Extraction (ASE) of Diisobutyl adipate (DIBA).

Frequently Asked Questions (FAQs)

What is Accelerated Solvent Extraction (ASE)?

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE) or Pressurized Solvent Extraction (PSE), is a technique for extracting chemical compounds from a solid or semi-solid sample matrix using liquid solvents at elevated temperatures and pressures.[1][2] The high pressure keeps the solvent in a liquid state above its boiling point, which, combined with the high temperature, increases the efficiency and speed of the extraction process.[1][2] This method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction.[1]

Why use ASE for this compound (DIBA) extraction?

DIBA is a plasticizer commonly used in polymers such as polyvinyl chloride (PVC). ASE is a powerful and reliable technique for extracting plasticizers from polymeric materials. The elevated temperature and pressure used in ASE improve the extraction efficiency of plasticizers from polymers. ASE offers several advantages over traditional methods, including faster extraction times (typically 12-20 minutes per sample compared to several hours for Soxhlet), reduced solvent usage, and automation for higher sample throughput.

What are the critical parameters for optimizing the ASE of DIBA?

The key parameters to optimize for the efficient extraction of DIBA include:

  • Temperature: Elevated temperatures increase the solubility of DIBA in the solvent and enhance its diffusion from the sample matrix. However, the temperature should be kept below the melting point of the polymer to avoid sample melting and potential system plugging.

  • Solvent Choice: The selection of an appropriate solvent is crucial. The ideal solvent should effectively solubilize DIBA without dissolving the polymer matrix. A common approach is to use a primary solvent that dissolves the additive and a smaller amount of a secondary solvent that swells the polymer, increasing extraction efficiency.

  • Pressure: While pressure has a minimal effect on recovery, it is essential for maintaining the solvent in its liquid state at temperatures above its boiling point. A pressure of 1500 psi is commonly used for most ASE applications.

  • Static Cycles: Multiple static cycles, where the heated solvent is held in the extraction cell containing the sample, can improve extraction efficiency by allowing more time for the analyte to dissolve and diffuse into the solvent.

  • Sample Preparation: Proper sample preparation is critical for efficient extraction. Grinding the sample to a fine powder increases the surface area available for extraction. For polymer samples, mixing with a dispersing agent like sand can prevent agglomeration and improve solvent penetration.

What are some common issues encountered during the ASE of DIBA from polymer samples?

Common issues include low recovery of DIBA, poor reproducibility, co-extraction of interfering substances from the sample matrix, and instrument-related problems such as system plugging.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low DIBA Recovery Incomplete Extraction: The solvent may not be effectively penetrating the sample matrix, or the extraction time may be too short.- Increase the number of static cycles to allow for more thorough extraction.- Increase the extraction temperature to improve DIBA solubility and diffusion, but remain below the polymer's melting point.- Ensure the sample is finely ground to maximize surface area.- Consider adding a small amount of a swelling solvent to the primary extraction solvent to improve matrix penetration.
Inappropriate Solvent: The chosen solvent may not be optimal for solubilizing DIBA.- Select a solvent based on the principle of "like dissolves like." For DIBA, non-polar to moderately polar solvents are generally effective.- For polymer matrices, a mixture of a good solvent for DIBA and a swelling agent for the polymer can be beneficial.
Poor Reproducibility Inconsistent Sample Preparation: Variations in sample particle size or packing in the extraction cell can lead to inconsistent results.- Standardize the sample grinding procedure to ensure a consistent particle size.- Mix the sample with a dispersing agent like sand to ensure uniform packing in the extraction cell.
Sample Matrix Heterogeneity: The distribution of DIBA within the sample may not be uniform.- Homogenize the sample as thoroughly as possible before taking a subsample for extraction.
System Plugging Polymer Extrusion: The extraction temperature may be too high, causing the polymer sample to melt and extrude from the extraction cell.- Reduce the extraction temperature.- Use a cellulose extraction thimble inside the extraction cell to contain the sample and prevent it from plugging the system.
Co-extraction of Interfering Substances Low Selectivity of Solvent: The extraction solvent may be dissolving components of the sample matrix in addition to DIBA.- Optimize the solvent system. A less polar solvent may reduce the co-extraction of polar matrix components.- Consider adding a cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering substances.

Experimental Protocols

General Protocol for ASE of this compound from a Polymer Matrix

This protocol is a starting point and may require optimization for specific sample types and instrumentation.

1. Sample Preparation:

  • Cryogenically grind the polymer sample to a particle size of 10 mesh or finer using a freezer/mill.

  • Accurately weigh approximately 0.5–1.0 g of the ground sample.

  • In a separate vial, mix the weighed sample with a dispersing agent (e.g., diatomaceous earth or clean sand) to ensure it is free-flowing.

  • Place a cellulose filter at the bottom of the appropriate sized ASE cell.

  • Quantitatively transfer the sample-dispersant mixture into the extraction cell. For polymer samples prone to melting, placing the sample within a cellulose thimble inside the cell is recommended.

2. ASE Instrument Parameters:

The following table provides a set of starting parameters for the ASE of DIBA. These should be optimized for your specific application.

ParameterRecommended Starting ValueRange for Optimization
Extraction Solvent Petroleum Ether or HexaneConsider solvent mixtures (e.g., hexane with a small amount of a more polar solvent like acetone or isopropanol)
Temperature 100 °C80 - 140 °C
Pressure 1500 psiGenerally not a critical parameter for optimization
Static Time 5 minutes5 - 15 minutes
Number of Static Cycles 21 - 3
Rinse Volume 60% of cell volume40 - 80%
Purge Time 100 seconds60 - 120 seconds

3. Post-Extraction:

  • Collect the extract in a pre-weighed vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis (e.g., by Gas Chromatography).

Visualizations

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction cluster_post Post-Extraction Sample Polymer Sample Grind Cryogenic Grinding Sample->Grind Weigh Weighing Grind->Weigh Mix Mixing with Dispersant Weigh->Mix Load Loading into ASE Cell Mix->Load ASE ASE Cycle: - Pressurize - Heat - Static Extraction - Rinse & Purge Load->ASE Collect Collect Extract ASE->Collect Evaporate Solvent Evaporation Collect->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis GC/MS Analysis Reconstitute->Analysis

Caption: Workflow for Accelerated Solvent Extraction of DIBA.

Troubleshooting_Tree Start Problem: Low DIBA Recovery Cause1 Incomplete Extraction? Start->Cause1 Cause2 Inappropriate Solvent? Start->Cause2 Cause3 Poor Sample Prep? Start->Cause3 Sol1a Increase Temperature Cause1->Sol1a Yes Sol1b Increase Static Cycles Cause1->Sol1b Yes Sol1c Re-extract Sample to Verify Cause1->Sol1c Yes Sol2 Review Solvent Choice (Hildebrand Parameters) Cause2->Sol2 Yes Sol3a Ensure Fine Grinding Cause3->Sol3a Yes Sol3b Use Dispersing Agent Cause3->Sol3b Yes

Caption: Troubleshooting Decision Tree for Low DIBA Recovery.

References

Preventing Diisobutyl adipate degradation during sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Diisobutyl adipate (DIBA) during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBA) and why is its stability during analysis important?

A1: this compound (DIBA) is a diester of isobutyl alcohol and adipic acid, commonly used as a plasticizer, emollient in cosmetics, and a solvent.[1][2][3] Accurate quantification of DIBA is crucial for quality control, safety assessment, and formulation development. Degradation of DIBA during sample preparation and analysis can lead to inaccurate measurements, compromising the reliability of experimental results.

Q2: What are the main degradation pathways for DIBA during sample analysis?

A2: The primary degradation pathway for DIBA is hydrolysis of its ester linkages. This can be catalyzed by acids, bases, or enzymes. Thermal degradation can also occur at elevated temperatures, for instance, during gas chromatography (GC) analysis.

Q3: What are the degradation products of DIBA?

A3: The hydrolysis of DIBA yields mono-isobutyl adipate, isobutanol, and adipic acid.

Q4: How can I prevent the hydrolysis of DIBA during sample preparation?

A4: To prevent hydrolysis, it is critical to control the pH of your sample and solutions. DIBA is susceptible to base-catalyzed hydrolysis at a pH greater than or equal to 7. Therefore, maintaining a slightly acidic pH (e.g., pH 4-6) can significantly improve its stability. Additionally, minimizing contact with water by using anhydrous solvents and dried glassware is recommended. Performing extractions and other sample handling steps at low temperatures (e.g., on an ice bath) can also slow down the rate of hydrolysis.[4][5]

Q5: Are there any specific considerations for analyzing DIBA in biological samples?

A5: Yes, biological samples may contain esterases, which are enzymes that can catalyze the hydrolysis of esters like DIBA. To prevent enzymatic degradation, it is advisable to work at low temperatures and consider the use of esterase inhibitors, if compatible with your analytical method. Denaturing proteins in the sample, for example through protein precipitation with a suitable organic solvent, can also inactivate enzymes.

Troubleshooting Guide

This guide addresses common issues that may arise due to DIBA degradation during sample analysis.

Issue Potential Cause Recommended Solution
Low or no recovery of DIBA Hydrolysis during sample extraction: The pH of the extraction solvent or the sample itself may be neutral to alkaline (pH ≥ 7), leading to base-catalyzed hydrolysis.- Adjust the pH of the sample and extraction solvents to a slightly acidic range (pH 4-6) using a suitable buffer. - Use anhydrous solvents for extraction where possible. - Perform extraction steps at reduced temperatures (e.g., 4°C).
Enzymatic degradation: Presence of active esterases in biological samples.- Keep biological samples on ice or frozen until analysis. - Consider adding an esterase inhibitor to the sample homogenization/extraction buffer. - Precipitate proteins using a cold organic solvent (e.g., acetonitrile, methanol) to inactivate enzymes.
Thermal degradation during GC analysis: The injector port temperature may be too high.- Optimize the GC injector temperature. Start with a lower temperature (e.g., 250°C) and increase only if necessary for efficient volatilization without causing degradation.
Appearance of unexpected peaks in the chromatogram Formation of degradation products: Peaks corresponding to mono-isobutyl adipate, isobutanol, or adipic acid may appear.- Confirm the identity of the extra peaks by analyzing standards of the potential degradation products. - If degradation is confirmed, implement the solutions for low recovery mentioned above.
Poor reproducibility of results Inconsistent sample handling: Variations in sample pH, temperature, or processing time between samples can lead to different extents of degradation.- Standardize all sample preparation steps, including pH adjustment, temperature control, and incubation times. - Prepare and analyze samples in a consistent and timely manner.
Matrix effects leading to signal suppression or enhancement Co-eluting matrix components: Other components in the sample matrix can interfere with the ionization of DIBA in the mass spectrometer.- Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. - Use a matrix-matched calibration curve to compensate for matrix effects. - Employ the standard addition method for quantification in complex matrices.

Quantitative Data Summary

The stability of esters like DIBA is highly dependent on pH and temperature. The following table provides a general overview of how these factors can influence the rate of hydrolysis.

Condition Effect on Ester Hydrolysis Rate Recommendation for DIBA Analysis
Acidic pH (e.g., pH 3-5) Minimal hydrolysis.Maintain slightly acidic conditions during sample preparation and storage.
Neutral pH (e.g., pH 7) Slow to moderate hydrolysis.Avoid prolonged exposure to neutral aqueous solutions.
Alkaline pH (e.g., pH > 8) Rapid hydrolysis.Strictly avoid alkaline conditions.
Low Temperature (e.g., 4°C) Significantly slows down hydrolysis.Perform all sample preparation steps at low temperatures.
Elevated Temperature Accelerates hydrolysis.Avoid heating samples, especially in aqueous or non-buffered solutions.

Experimental Protocols

Protocol 1: Extraction of DIBA from a Cream-Based Formulation

This protocol is designed to minimize the degradation of DIBA during its extraction from a cosmetic cream.

Materials:

  • Cream sample containing DIBA

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • pH meter

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the cream sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of ACN.

    • Vortex for 2 minutes to disperse the sample.

  • Protein Precipitation and Extraction:

    • Place the sample on ice for 10 minutes to facilitate protein precipitation.

    • Centrifuge at 4°C and 10,000 x g for 15 minutes.

    • Carefully collect the supernatant.

  • pH Adjustment:

    • Adjust the pH of the supernatant to approximately 5 with a dilute solution of formic acid.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of MeOH followed by 5 mL of deionized water (pH adjusted to 5 with formic acid).

    • Load the pH-adjusted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 10% MeOH in deionized water (pH 5).

    • Elute the DIBA with 5 mL of ACN.

  • Final Preparation:

    • The eluate is now ready for analysis by HPLC or GC-MS. If using GC-MS, the solvent may need to be exchanged to a more volatile one like hexane.

Protocol 2: GC-MS Analysis of DIBA

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C (Optimize as needed, but avoid excessively high temperatures)

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp to 220°C at 20°C/min

    • Ramp to 280°C at 10°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Visualizations

Hydrolysis_Pathway DIBA This compound (DIBA) Monoester Mono-isobutyl Adipate DIBA->Monoester Hydrolysis (H₂O, H⁺/OH⁻/Enzyme) Isobutanol1 Isobutanol DIBA->Isobutanol1 AdipicAcid Adipic Acid Monoester->AdipicAcid Hydrolysis (H₂O, H⁺/OH⁻/Enzyme) Isobutanol2 Isobutanol Monoester->Isobutanol2

Caption: Hydrolysis pathway of this compound (DIBA).

Experimental_Workflow cluster_prep Sample Preparation (Low Temperature) cluster_cleanup Sample Cleanup Sample Sample Weighing Extraction Extraction with ACN Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation pH_Adjust pH Adjustment (pH 4-6) Centrifugation->pH_Adjust SPE_Load Sample Loading pH_Adjust->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Analysis GC-MS or HPLC Analysis SPE_Elute->Analysis Troubleshooting_Logic Start Inaccurate DIBA Results? Check_Recovery Check DIBA Recovery Start->Check_Recovery Check_Degradation Analyze for Degradation Products Start->Check_Degradation Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Degradation_Detected Degradation Products Detected? Check_Degradation->Degradation_Detected Optimize_pH Optimize pH (4-6) Low_Recovery->Optimize_pH Yes Review_Matrix Investigate Matrix Effects Low_Recovery->Review_Matrix No Degradation_Detected->Optimize_pH Yes Degradation_Detected->Review_Matrix No Optimize_Temp Lower Sample Prep Temperature Optimize_pH->Optimize_Temp Optimize_GC Optimize GC Injector Temperature Optimize_Temp->Optimize_GC End Accurate Results Optimize_GC->End Review_Matrix->End

References

Addressing matrix effects in LC-MS analysis of Diisobutyl adipate metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Diisobutyl adipate (DIBA) metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in the analysis of these compounds.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the LC-MS analysis of DIBA metabolites.

1. Problem: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in Quantification

  • Question: My chromatograms show poor peak shape (e.g., tailing or fronting), and the signal intensity for my target DIBA metabolites is highly variable between injections. What could be the cause?

  • Answer: These are common indicators of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of your target analytes.[1][2] This can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[3] It is also important to consider potential issues with the chromatography itself, such as column degradation or an inappropriate mobile phase.[1]

2. Diagnosis: Confirming the Presence of Matrix Effects

  • Question: How can I confirm that matrix effects are indeed impacting my analysis of DIBA metabolites?

  • Answer: There are two primary methods to diagnose matrix effects:

    • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the DIBA metabolite standard is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Dips or spikes in the baseline signal of the metabolite indicate the retention times at which matrix components are causing interference.

    • Comparison of Calibration Curves: Prepare two sets of calibration curves for the DIBA metabolites. One set should be prepared in a pure solvent (e.g., methanol), and the other in a blank matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.[4]

3. Mitigation Strategies: Reducing or Compensating for Matrix Effects

Once you have confirmed the presence of matrix effects, you can employ several strategies to minimize their impact on your analysis of DIBA metabolites.

  • A. Optimize Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the target analytes. For the analysis of adipate metabolites in biological matrices like urine, a combination of enzymatic hydrolysis and solid-phase extraction (SPE) is often effective.

    • Enzymatic Hydrolysis: Adipate metabolites are often excreted as glucuronide conjugates. Treatment with β-glucuronidase is necessary to cleave these conjugates and allow for the analysis of the free metabolites.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analytes of interest. For adipate metabolites, reversed-phase SPE cartridges (e.g., C18) can be used to retain the analytes while more polar matrix components are washed away. An alternative and often more effective approach is the use of online-SPE, which automates the cleanup and injection process, improving reproducibility.

  • B. Optimize Chromatographic Conditions: Modifying the LC method can help to separate the DIBA metabolites from co-eluting matrix interferences.

    • Column Selection: The use of a C18 column is common for the analysis of adipate metabolites. However, if co-elution remains an issue, consider columns with different selectivities, such as phenyl-hexyl or biphenyl columns, which have been used for the analysis of other plasticizer metabolites.

    • Mobile Phase Gradient: Adjusting the gradient elution profile can improve the separation of analytes from interfering matrix components. A shallower gradient can increase resolution, potentially resolving the DIBA metabolites from the matrix components causing ion suppression or enhancement.

  • C. Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C or ²H). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Experimental Workflow for Addressing Matrix Effects

cluster_0 1. Problem Identification cluster_1 2. Diagnosis cluster_2 3. Mitigation Strategies Problem Poor Peak Shape Inconsistent Signal High Variability Diagnose Confirm Matrix Effects Problem->Diagnose Method1 Post-Column Infusion Diagnose->Method1 Method2 Compare Calibration Curves (Solvent vs. Matrix-Matched) Diagnose->Method2 Mitigate Reduce or Compensate for Matrix Effects Diagnose->Mitigate StrategyA Optimize Sample Preparation Enzymatic Hydrolysis Solid-Phase Extraction (SPE) Mitigate->StrategyA StrategyB Optimize Chromatography Column Selection (C18, Phenyl-Hexyl) Mobile Phase Gradient Adjustment Mitigate->StrategyB StrategyC Use Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigate->StrategyC

Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolites of this compound (DIBA) in biological samples?

While specific data for DIBA is limited, based on the metabolism of structurally similar adipates like di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA), the primary metabolites are expected to be the monoester, mono-isobutyl adipate (MiBA), and its further oxidized products. These can include hydroxylated and carboxylated derivatives of MiBA.

Q2: What type of sample preparation is recommended for the analysis of DIBA metabolites in urine?

For the analysis of adipate metabolites in urine, a common and effective sample preparation protocol involves enzymatic hydrolysis followed by solid-phase extraction (SPE).

  • Enzymatic Hydrolysis: Use β-glucuronidase to cleave glucuronide conjugates of the metabolites.

  • Solid-Phase Extraction (SPE): Utilize a reversed-phase sorbent like C18 to clean up the sample and concentrate the analytes. Online-SPE systems can provide enhanced reproducibility and throughput.

Q3: Which LC column and mobile phases are suitable for the separation of DIBA metabolites?

A C18 column is a good starting point for the chromatographic separation of adipate metabolites. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency, is typically used.

Q4: What are the typical MS/MS parameters for the detection of adipate metabolites?

Adipate metabolites are generally analyzed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) mode is used for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. The exact m/z values for the precursor and product ions will need to be determined for each specific DIBA metabolite.

Q5: How can I quantify matrix effects?

The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent at the same concentration. The matrix effect is often expressed as a percentage, calculated as: [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] * 100%. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Quantitative Data Summary

The following tables summarize method performance data from studies on structurally similar adipate metabolites, which can serve as a reference for developing and validating a method for DIBA metabolites.

Table 1: Method Performance for the Analysis of Di(2-ethylhexyl) adipate (DEHA) Metabolites in Human Urine

Parameter5OH-MEHA5oxo-MEHA5cx-MEPA
Limit of Quantification (LOQ) 0.05 µg/L0.1 µg/L0.05 µg/L
Relative Recovery 92 - 109%92 - 109%92 - 109%
Relative Standard Deviation < 5%< 5%< 5%

Table 2: Method Performance for the Analysis of Di-n-butyl adipate (DnBA) Metabolites in Human Urine

ParameterMnBA3OH-MnBA3cx-MnPrA
Limit of Quantification (LOQ) 0.05 µg/L0.1 µg/L0.5 µg/L
Mean Relative Recovery 93 - 107%93 - 107%93 - 107%
Coefficient of Variation < 7%< 7%< 7%

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Adipate Metabolites in Urine (Adapted from Nehring et al., 2019 and Ringbeck et al., 2020)

  • Sample Aliquoting: Take a 1 mL aliquot of the urine sample.

  • Internal Standard Spiking: Add a solution of the stable isotope-labeled internal standards for the target DIBA metabolites.

  • Enzymatic Hydrolysis: Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase from E. coli. Incubate the mixture at 37°C for 2 hours to deconjugate the metabolites.

  • Protein Precipitation (Optional but Recommended): Add acetonitrile to precipitate proteins, vortex, and centrifuge.

  • Online Solid-Phase Extraction (SPE): Inject the supernatant onto an online SPE system for automated sample cleanup and analyte enrichment. A turbulent flow chromatography column can be used for matrix depletion.

  • LC-MS/MS Analysis: The eluate from the SPE column is directly transferred to the analytical LC column for separation and subsequent detection by MS/MS.

Protocol 2: Post-Column Infusion for Matrix Effect Assessment

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the DIBA metabolite analysis.

    • Use a T-connector to introduce a constant flow of a DIBA metabolite standard solution into the eluent from the LC column before it enters the MS source.

  • Procedure:

    • Begin infusing the DIBA metabolite standard solution at a constant flow rate (e.g., 5-10 µL/min) to establish a stable baseline signal for the analyte.

    • Inject a blank matrix extract (prepared using the same method as the samples) onto the LC column.

    • Monitor the signal of the infused DIBA metabolite. Any significant and reproducible deviation (a dip for ion suppression or a spike for ion enhancement) from the stable baseline indicates a region where matrix components are eluting and causing interference.

Signaling Pathway and Logical Relationship Diagrams

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Urine Urine Sample Spike Spike with SIL-IS Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Online Solid-Phase Extraction (SPE) Hydrolysis->SPE LC LC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for the analysis of DIBA metabolites.

cluster_0 Matrix Effect Relationship cluster_1 Consequence Matrix Co-eluting Matrix Components Ionization Ionization in MS Source Matrix->Ionization Interferes with Analyte DIBA Metabolite Analyte->Ionization Signal Analyte Signal Ionization->Signal Determines Suppression Ion Suppression (Decreased Signal) Signal->Suppression Enhancement Ion Enhancement (Increased Signal) Signal->Enhancement

Caption: Logical relationship of matrix effects on analyte signal.

References

Troubleshooting poor recovery of Diisobutyl adipate in SPE

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solid-Phase Extraction (SPE)

Welcome to the technical support center for Solid-Phase Extraction (SPE). This guide provides troubleshooting advice and frequently asked questions to help you resolve issues related to the poor recovery of Diisobutyl adipate (DIBA) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound (DIBA) in SPE?

Poor recovery of DIBA, a relatively non-polar compound, can stem from several factors during the SPE process.[1][2][3][4] The most frequent issues include:

  • Inappropriate Sorbent Selection: Using a sorbent that does not adequately retain the non-polar DIBA.

  • Analyte Breakthrough: DIBA may fail to bind to the sorbent during the sample loading step or be prematurely washed off during the wash step. This happens if the loading or wash solvents are too non-polar.

  • Incomplete Elution: The elution solvent may not be strong enough (i.e., sufficiently non-polar) to release the DIBA from the sorbent.

  • Improper Method Parameters: Issues such as incorrect sample pH (less critical for neutral molecules like DIBA), excessive flow rates, or incomplete conditioning of the sorbent can all lead to low recovery.[1]

  • Sample Matrix Effects: Components in the sample matrix may interfere with the binding of DIBA to the sorbent.

Q2: Which type of SPE sorbent is best suited for this compound?

Given that this compound is a non-polar fatty acid ester, a reversed-phase SPE sorbent is the most appropriate choice. These sorbents have a non-polar stationary phase that effectively retains non-polar analytes from a polar sample matrix.

Commonly recommended reversed-phase sorbents include:

  • C18 (Octadecyl): A highly non-polar, silica-based sorbent that is a standard choice for non-polar compounds.

  • C8 (Octyl): Slightly less retentive than C18, which can be advantageous if elution becomes difficult.

  • Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These offer high capacity and are stable across a wide pH range, making them a robust alternative to silica-based sorbents.

Q3: My DIBA recovery is inconsistent. What could be causing the poor reproducibility?

Poor reproducibility is often linked to variations in the SPE procedure. Key areas to investigate include:

  • Inconsistent Flow Rate: Variations in flow rate during sample loading, washing, or elution can significantly affect analyte interaction with the sorbent. Using a vacuum manifold or an automated system can help maintain a consistent flow.

  • Sorbent Drying: Allowing the sorbent bed to dry out after the conditioning step and before sample loading can deactivate the stationary phase, leading to inconsistent retention.

  • Sample Pre-treatment: Inconsistencies in sample preparation before SPE can introduce variability.

  • Cartridge Overloading: Exceeding the binding capacity of the SPE cartridge will result in analyte loss and poor reproducibility.

Q4: How do I know if my DIBA is lost during the loading/wash steps or if it's failing to elute?

To diagnose where the analyte is being lost, you should collect and analyze the fractions from each step of the SPE process.

  • Collect the Load Effluent: This is the solution that passes through the cartridge during sample loading.

  • Collect the Wash Effluent: Collect the solvent that passes through during the wash step.

  • Collect the Final Eluate: This is the fraction intended to contain your purified DIBA.

By analyzing each of these fractions, you can determine if DIBA is breaking through during loading and washing (found in the load/wash effluents) or if it is being irreversibly retained on the column (absent from all fractions).

Troubleshooting Guide: Poor DIBA Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery of this compound. Follow the logical flow to identify the root cause of the issue.

G start Start: Poor DIBA Recovery check_fractions Action: Analyze Load, Wash, and Elution Fractions start->check_fractions diba_in_load_wash Result: DIBA found in Load or Wash Fraction check_fractions->diba_in_load_wash diba_not_in_eluate Result: DIBA absent in all Fractions or only in Eluate (low conc.) check_fractions->diba_not_in_eluate breakthrough_issue Problem: Analyte Breakthrough (Poor Retention) diba_in_load_wash->breakthrough_issue elution_issue Problem: Incomplete Elution (Strong Retention) diba_not_in_eluate->elution_issue solution_wash Solution 1: Decrease Wash Solvent Strength (make it more polar, e.g., increase % water) breakthrough_issue->solution_wash solution_sorbent Solution 2: Switch to a more retentive sorbent (e.g., C8 to C18 or polymeric) breakthrough_issue->solution_sorbent solution_flow_load Solution 3: Decrease flow rate during sample loading breakthrough_issue->solution_flow_load solution_sample_matrix Solution 4: Adjust sample matrix (e.g., dilute with water to promote binding) breakthrough_issue->solution_sample_matrix solution_elution_strength Solution 1: Increase Elution Solvent Strength (make it more non-polar, e.g., use Hexane or MTBE) elution_issue->solution_elution_strength solution_elution_volume Solution 2: Increase Elution Solvent Volume or use multiple smaller aliquots elution_issue->solution_elution_volume solution_soak Solution 3: Allow elution solvent to soak in the sorbent bed for several minutes before eluting elution_issue->solution_soak

Caption: Troubleshooting workflow for poor recovery of this compound in SPE.

Illustrative Experimental Protocol

This protocol provides a starting point for developing a reversed-phase SPE method for extracting this compound from an aqueous sample.

Objective: To extract DIBA from a 10 mL water sample. SPE Cartridge: C18, 500 mg, 3 mL

Methodology:

  • Conditioning:

    • Pass 3 mL of Hexane through the cartridge to wet the sorbent.

    • Pass 3 mL of Methanol through the cartridge to activate the stationary phase.

    • Pass 3 mL of Deionized Water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the 10 mL aqueous sample onto the cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Pass 3 mL of a 20:80 Methanol/Water (v/v) solution through the cartridge to remove polar interferences.

    • Troubleshooting Note: If DIBA is found in this wash fraction, decrease the methanol percentage.

  • Drying:

    • Dry the sorbent bed thoroughly by applying a vacuum for 10-15 minutes to remove all residual water. This step is critical for efficient elution with a non-polar solvent.

  • Elution:

    • Elute the DIBA from the cartridge by passing 2 x 1.5 mL aliquots of Hexane.

    • Allow the solvent to soak in the sorbent bed for 1-2 minutes for each aliquot before applying vacuum.

    • Collect the eluate in a clean collection tube.

    • Troubleshooting Note: If recovery is low, consider a stronger elution solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Data Presentation: Optimizing Elution Solvent

The following table presents hypothetical data from an experiment to optimize the elution solvent for DIBA recovery from a C18 SPE cartridge. This illustrates how changing a single parameter can significantly impact results.

Elution SolventElution Volume (mL)DIBA Spiked (µg)DIBA Recovered (µg)% Recovery
Acetonitrile2.01006565%
Methanol2.01005858%
Dichloromethane (DCM)2.01009292%
Hexane2.01009494%
Methyl tert-butyl ether (MTBE)2.01009696%

References

Minimizing background contamination in Diisobutyl adipate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination during the analysis of Diisobutyl adipate (DIBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBA) and why is it a concern as a contaminant?

A1: this compound (DIBA) is a plasticizer used to impart flexibility and durability to polymers.[1] Like other plasticizers, it is not chemically bound to the polymer matrix and can easily leach into samples, solvents, and the laboratory environment, leading to background contamination in sensitive analytical methods.[1]

Q2: What are the most common sources of DIBA contamination in the laboratory?

A2: DIBA and other adipate plasticizers are widespread in the laboratory environment.[1] Common sources of contamination include:

  • Laboratory Consumables: Many plastic items can leach adipates, including pipette tips, vials, tubing (especially PVC), and disposable gloves.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of plasticizers.[2] Water from purification systems using plastic components can also be a source of contamination.

  • Laboratory Air and Dust: Adipates can off-gas from materials in the lab, such as flooring, paints, and equipment, and settle as dust on surfaces and into samples.

  • Instrumentation: Plastic components within analytical instruments, such as solvent lines, seals, and pump components, can leach DIBA.

  • Improperly Cleaned Glassware: Residual DIBA from previous experiments or cleaning agents can remain on glassware surfaces.

Q3: Which analytical techniques are suitable for DIBA analysis?

A3: this compound can be analyzed by various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column is a suitable method. Gas Chromatography (GC) based techniques, often coupled with a mass spectrometer (GC-MS), are also commonly used for the determination of DIBA in various samples.

Q4: I am observing a high background signal in my DIBA analysis. What are the initial troubleshooting steps?

A4: A high background signal is a common issue in trace analysis of plasticizers. A systematic approach to troubleshooting is recommended. Start by identifying the source of contamination. A logical workflow for this process is outlined in the diagram below.

cluster_0 Troubleshooting High DIBA Background cluster_1 If Blank is Contaminated cluster_2 If Blank is Clean cluster_3 Solutions Start High DIBA Background Detected CheckBlank Analyze a Procedural Blank Start->CheckBlank CheckSolvent Analyze Pure Solvent CheckBlank->CheckSolvent Blank Contaminated CheckSystem Check for System Contamination (Carryover, Instrument Parts) CheckBlank->CheckSystem Blank Clean CheckReagents Test Individual Reagents CheckSolvent->CheckReagents Solvent Clean Solvent Use Higher Purity Solvent or Purify In-House CheckSolvent->Solvent Solvent Contaminated CheckGlassware Evaluate Glassware Cleaning CheckReagents->CheckGlassware Reagents Clean Reagents Use Fresh, High-Purity Reagents CheckReagents->Reagents Reagents Contaminated CheckConsumables Test Leachables from Consumables CheckGlassware->CheckConsumables Glassware Clean Glassware Implement Rigorous Glassware Cleaning Protocol CheckGlassware->Glassware Glassware Contaminated Consumables Switch to Glass or Inert Plastic Consumables CheckConsumables->Consumables Consumables Contaminated CheckSample Evaluate Sample Handling and Storage CheckSystem->CheckSample System Clean System Clean Instrument Components (Injector, Source, Tubing) CheckSystem->System System Contaminated Sample Improve Sample Handling Procedures CheckSample->Sample Sample Handling Issue

Caption: A logical workflow for troubleshooting high DIBA background.

Troubleshooting Guides

Issue 1: Persistent DIBA peak in solvent blanks.
  • Possible Cause: The solvent itself is contaminated with DIBA. Even high-purity solvents can contain trace levels of plasticizers.

  • Solution:

    • Verify Solvent Purity: Test a new bottle of solvent from a different lot or manufacturer.

    • Use Higher Grade Solvents: Purchase solvents specifically designated as "phthalate-free" or for trace analysis.

    • Solvent Purification: If a clean solvent is not available, consider purifying the solvent in-house by distilling it in an all-glass apparatus.

  • Possible Cause: Leaching from solvent lines or storage bottles.

  • Solution:

    • Use Glass Bottles: Store all solvents and mobile phases in glass containers, not plastic.

    • Inert Tubing: Replace any PVC or other plastic tubing in your HPLC or GC-MS system with PEEK or stainless steel tubing.

    • Solvent Inlet Filters: Be aware that solvent frits or stones can be a source of contamination. If possible, remove them or ensure they are made of inert materials.

Issue 2: DIBA contamination appears after sample preparation.
  • Possible Cause: Leaching from laboratory consumables during the sample preparation workflow.

  • Solution:

    • Gloves: Switch to nitrile or latex gloves. Vinyl (PVC) gloves are a significant source of plasticizer contamination.

    • Pipette Tips and Vials: Use glass pipettes and vials whenever possible. If plastic is necessary, opt for polypropylene (PP) or polyethylene (PE), which tend to have lower levels of adipate plasticizers than PVC.

    • Filters: If using syringe filters, ensure they are validated for low plasticizer content. PTFE or regenerated cellulose filters may be suitable options.

  • Possible Cause: Contaminated glassware.

  • Solution:

    • Implement a Rigorous Cleaning Protocol: Simple washing with detergent is often insufficient. A multi-step cleaning process is recommended. See the detailed protocol below.

    • Bake Glassware: For glassware that can withstand high temperatures, baking in a muffle furnace can effectively remove organic contaminants.

Quantitative Data on Plasticizer Leaching

While specific data for DIBA is limited, the following table, adapted from studies on common phthalate plasticizers, illustrates the potential for contamination from various laboratory consumables. Adipates can be expected to behave similarly.

Laboratory ConsumablePlasticizer DetectedMaximum Leaching Level (µg/cm²)
Plastic SyringesDi(2-ethylhexyl) phthalate (DEHP)0.36
Diisononyl phthalate (DINP)0.86
Pipette TipsDi(2-ethylhexyl) phthalate (DEHP)0.36
Diisononyl phthalate (DINP)0.86
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49
Parafilm®Di(2-ethylhexyl) phthalate (DEHP)0.50

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Adipate Analysis

Objective: To prepare scrupulously clean glassware to minimize background DIBA contamination.

Materials:

  • Laboratory-grade, phosphate-free detergent

  • Tap water

  • Deionized water

  • HPLC-grade acetone

  • HPLC-grade hexane

  • Aluminum foil

  • Muffle furnace (optional, for baking)

Procedure:

  • Initial Wash: Manually wash glassware with a laboratory-grade detergent and warm tap water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least three times to remove all detergent residue.

  • Deionized Water Rinse: Rinse the glassware a minimum of three times with deionized water.

  • Solvent Rinse (Acetone): Rinse the glassware with HPLC-grade acetone to remove water and residual organic contaminants. Collect the waste solvent for proper disposal.

  • Solvent Rinse (Hexane): Perform a final rinse with HPLC-grade hexane to remove any remaining non-polar compounds.

  • Drying: Allow the glassware to air dry in a clean, dust-free environment. Do not use laboratory ovens that may have plastic components or contaminated air circulation.

  • Baking (Optional but Recommended): Loosely cover the openings of the glassware with aluminum foil and bake in a muffle furnace at 400-450°C for at least 2 hours.

  • Storage: Allow the glassware to cool completely in a clean environment (e.g., a desiccator). Keep the openings covered with the cleaned aluminum foil until use.

cluster_0 Glassware Cleaning Workflow Wash 1. Wash with Detergent and Tap Water RinseTap 2. Rinse 3x with Tap Water Wash->RinseTap RinseDI 3. Rinse 3x with Deionized Water RinseTap->RinseDI RinseAcetone 4. Rinse with Acetone RinseDI->RinseAcetone RinseHexane 5. Rinse with Hexane RinseAcetone->RinseHexane Dry 6. Air Dry in Clean Environment RinseHexane->Dry Bake 7. Bake at 450°C (Optional) Dry->Bake Store 8. Store in Clean Environment Bake->Store

Caption: Workflow for rigorous glassware cleaning.

Protocol 2: General Procedure for DIBA Analysis by GC-MS

Objective: To provide a starting point for the quantitative analysis of DIBA in a liquid sample. Method optimization will be required.

Materials:

  • GC-MS system with a suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane)

  • Autosampler vials with PTFE-lined septa

  • DIBA analytical standard

  • High-purity solvent (e.g., hexane or ethyl acetate) for sample dilution and standard preparation

Procedure:

  • Standard Preparation: Prepare a stock solution of DIBA in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution. Transfer standards to autosampler vials.

  • Sample Preparation: Dilute the sample with the chosen solvent to a concentration within the calibration range. Transfer the diluted sample to an autosampler vial.

  • GC-MS Instrument Setup (Example Conditions):

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Acquisition Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification for improved sensitivity.

  • Sequence: Run a solvent blank first to check for system contamination. Then, run the calibration standards, followed by the samples. Include periodic blanks and quality control samples in the sequence.

  • Data Analysis: Integrate the peak corresponding to DIBA in the standards and samples. Generate a calibration curve and calculate the concentration of DIBA in the unknown samples.

References

Stability testing of Diisobutyl adipate under various experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Diisobutyl Adipate

Welcome to the technical support center for the stability testing of this compound (DIBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the stability of DIBA under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (DIBA)?

A1: The primary degradation pathway for DIBA is hydrolysis of its ester linkages. This reaction can be catalyzed by acids or, more significantly, by bases, leading to the formation of isobutanol and adipic acid.[1] While direct photodegradation is not highly expected as adipate esters do not strongly absorb UV light, photolytic and oxidative degradation pathways should also be considered in comprehensive stability studies.[2] Thermal degradation at high temperatures can also occur, leading to the emission of acrid smoke and irritating fumes.[3]

Q2: How does pH affect the stability of DIBA?

A2: The stability of DIBA is highly dependent on pH. It is relatively stable in acidic to neutral conditions but undergoes significant hydrolysis under basic (alkaline) conditions. This base-catalyzed hydrolysis is a critical factor to consider in formulation development and stability testing.[1]

Q3: What are the expected degradation products of DIBA?

A3: The primary degradation products from the hydrolysis of DIBA are isobutanol and adipic acid.[1] Under oxidative or photolytic stress, other minor degradation products could potentially form, and it is recommended to use stability-indicating analytical methods to detect and quantify these.

Q4: What are "forced degradation" or "stress" studies, and why are they important for DIBA?

A4: Forced degradation studies involve intentionally exposing a substance to harsh conditions such as high temperature, humidity, a wide pH range, light, and oxidizing agents. These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the intact substance from its degradation products.

  • Gaining insight into the intrinsic stability of the molecule.

Q5: Which analytical techniques are suitable for monitoring the stability of DIBA?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for the analysis of DIBA and its degradation products. These methods can separate and quantify the parent compound and its degradants, providing a clear picture of the stability profile.

Troubleshooting Guides

Issue Encountered Potential Cause(s) Suggested Solution(s)
Rapid loss of DIBA in a formulation with a slightly basic pH. Base-catalyzed hydrolysis of the ester bonds.Buffer the formulation to a neutral or slightly acidic pH (below 7). Conduct a pH-rate profile study to determine the pH of maximum stability.
Appearance of unknown peaks in the chromatogram during a photostability study. Photodegradation of DIBA or an excipient in the formulation.Protect the formulation from light using amber-colored containers or light-resistant packaging. Characterize the unknown peaks using mass spectrometry (MS) to identify the degradation products.
Inconsistent results in thermal stability studies. Inadequate temperature control or interaction with the container closure system.Ensure the stability chamber provides uniform and tightly controlled temperature. Evaluate the compatibility of DIBA with the container material at elevated temperatures.
Poor recovery of DIBA from analytical samples. Incomplete extraction or adsorption onto sample containers.Optimize the sample extraction procedure. Use silanized glassware or polypropylene containers to minimize adsorption.
Difficulty in separating DIBA from a degradation product in HPLC. Suboptimal chromatographic conditions.Adjust the mobile phase composition, pH, or gradient slope. Try a different column chemistry (e.g., C8 instead of C18) or a different chromatographic mode.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

Objective: To evaluate the stability of DIBA in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound (DIBA)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Purified water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of DIBA in methanol (e.g., 1 mg/mL).

  • For each condition (acidic, basic, neutral), prepare three separate solutions by adding a known amount of the DIBA stock solution to 0.1 N HCl, 0.1 N NaOH, and purified water, respectively, to achieve a final concentration of approximately 100 µg/mL.

  • Store the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of DIBA and the formation of any degradation products.

Protocol 2: Photostability Study of this compound

Objective: To assess the impact of light exposure on the stability of DIBA.

Materials:

  • DIBA solution (in a suitable solvent like methanol or acetonitrile)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

  • Control samples wrapped in aluminum foil to protect from light.

  • HPLC system with UV detector.

Procedure:

  • Place the DIBA solution in transparent containers inside the photostability chamber.

  • Simultaneously, place the control samples (wrapped in foil) in the same chamber to separate the effects of light from thermal degradation.

  • Expose the samples to a specified light intensity for a defined duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify any degradation products formed due to light exposure.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition % Degradation of DIBA Major Degradation Products Identified
Acid Hydrolysis (0.1 N HCl, 60°C, 48h) < 5%Isobutanol, Adipic Acid
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) ~ 40%Isobutanol, Adipic Acid
Oxidative (3% H₂O₂, RT, 48h) ~ 10%Oxidative adducts
Thermal (80°C, 72h) < 2%None detected
Photolytic (ICH Q1B, 24h) ~ 5%Photodegradants

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start DIBA Stock Solution acid Acidic Solution (0.1 N HCl) start->acid base Basic Solution (0.1 N NaOH) start->base neutral Neutral Solution (Water) start->neutral oxidative Oxidative Solution (3% H2O2) start->oxidative photolytic Photolytic Sample (in transparent vial) start->photolytic stress_conditions Incubation: - Temperature - Light (ICH Q1B) acid->stress_conditions base->stress_conditions neutral->stress_conditions oxidative->stress_conditions photolytic->stress_conditions sampling Time-point Sampling stress_conditions->sampling neutralization Neutralization (for acid/base) sampling->neutralization hplc HPLC/GC-MS Analysis sampling->hplc neutralization->hplc data Data Interpretation hplc->data

Caption: Experimental Workflow for Forced Degradation Studies of DIBA.

hydrolysis_pathway DIBA This compound (C14H26O4) H2O H2O (Acid or Base Catalyst) DIBA->H2O Products Degradation Products H2O->Products Isobutanol Isobutanol (C4H10O) Products->Isobutanol AdipicAcid Adipic Acid (C6H10O4) Products->AdipicAcid

Caption: Primary Hydrolysis Pathway of this compound.

References

Refinement of analytical methods for trace-level detection of Diisobutyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods for the trace-level detection of Diisobutyl adipate (DIBA). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the trace-level analysis of this compound.

Question: Why am I observing poor peak shape (e.g., fronting or tailing) for my DIBA peak in my GC-MS analysis?

Answer:

Poor peak shape for this compound can be attributed to several factors. Fronting may indicate column overload or condensation of the sample in the injector or column.[1] Tailing peaks are often a sign of active sites in the GC system.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or use a column with a greater capacity.[1]
Improper Column Installation Reinstall the column according to the manufacturer's instructions.[1]
Active Sites in the Inlet or Column Clean or replace the inlet liner. Consider using a deactivated liner. If the column is old or has been exposed to harsh conditions, it may need to be replaced.[1]
Incorrect Initial Oven Temperature For splitless injections, a high initial temperature can cause peak distortion. Lowering the initial column temperature may improve peak shape.[1]
Sample Condensation Ensure the injector and oven temperatures are appropriate for DIBA. The boiling point of DIBA is 293 °C.

Question: My DIBA signal is weak or non-existent, even when I expect it to be present. What are the possible reasons?

Answer:

A weak or absent signal for DIBA can stem from issues with sample preparation, injection, or the instrument itself.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Extraction Optimize the extraction solvent and technique. For solid samples, ensure thorough comminution and sufficient extraction time. For aqueous samples, consider solid-phase extraction (SPE) for analyte enrichment.
Analyte Degradation DIBA is an ester and can be susceptible to hydrolysis under strong acidic or basic conditions. Ensure the pH of your sample and extraction solvents is appropriate.
Injector Leak A leak in the injector can lead to sample loss, especially for more volatile compounds. Perform a leak check on your GC system.
Incorrect MS Parameters Ensure the mass spectrometer is set to monitor the correct ions for DIBA. Key ions for adipate esters can be found in analytical methods.
Contaminated Syringe A contaminated or faulty syringe can lead to poor injections. Try a new or proven syringe.

Question: I am seeing extraneous peaks or a high baseline in my chromatogram. How can I identify and eliminate the source of contamination?

Answer:

Extraneous peaks and high baseline noise are often due to contamination in the analytical system or from the sample matrix. DIBA itself is a common plasticizer and can be a source of contamination.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Contaminated Solvents or Reagents Run a blank analysis of your solvents and reagents to check for contamination. Use high-purity, HPLC, or GC-grade solvents.
Leachables from Lab Consumables Plasticizers like DIBA can leach from plastic containers, pipette tips, and vial caps. Use glassware and PTFE-lined caps where possible.
Carryover from Previous Injections Implement a thorough wash step for the syringe and run a blank injection after a high-concentration sample.
Column Bleed A rising baseline can be caused by column bleed, especially at high temperatures. Condition the column according to the manufacturer's instructions.
Contaminated Carrier Gas Impurities in the carrier gas can contribute to baseline noise. Ensure high-purity gas and consider using gas purifiers.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level detection of this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the trace-level detection and quantification of DIBA. GC-MS is a robust and widely used method, while LC-MS/MS can be advantageous for analyzing DIBA in complex matrices without extensive sample cleanup.

Q2: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for DIBA analysis?

A2: LOD and LOQ values for adipate esters can vary depending on the matrix, instrumentation, and method used. For GC-MS methods analyzing adipate esters in food matrices, typical LODs can range from 0.5 to 2.0 µg/kg, with LOQs from 1.5 to 6.0 µg/kg. For LC-MS/MS methods analyzing metabolites of adipates in biological fluids, LOQs can be as low as 0.05 µg/L.

Q3: How can I prepare my samples for DIBA analysis?

A3: Sample preparation depends on the matrix. For solid samples like polymers or food, solvent extraction using a mixture of dichloromethane and methanol, followed by sonication, is a common approach. For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate and concentrate DIBA. SPE with cartridges like Oasis MAX has shown high extraction efficiencies for adipate plasticizers.

Q4: What are some key considerations for method validation for DIBA analysis?

A4: A robust method validation for DIBA should include an assessment of linearity, accuracy, precision (intraday and interday), recovery, and the limits of detection (LOD) and quantification (LOQ). For linearity, a correlation coefficient (r²) of >0.99 is generally desired. Accuracy and precision are assessed by analyzing spiked samples at different concentration levels.

Q5: What is the significance of DIBA as an extractable and leachable?

A5: DIBA is used as a plasticizer in various materials, including those used for pharmaceutical packaging and delivery systems. As an extractable, it can be released from these materials under exaggerated conditions (e.g., with strong solvents). As a leachable, it can migrate into a drug product under normal storage conditions. Monitoring for DIBA as a potential leachable is crucial to ensure the safety and quality of pharmaceutical products.

Quantitative Data Summary

The following table summarizes quantitative performance data for the analysis of adipate esters from various studies.

AnalyteTechniqueMatrixLinearity RangeRecovery (%)LODLOQReference
Adipate EstersGC-MSFood5 - 1000 ng/g> 0.99883.6 - 118.50.5 - 2.0 µg/kg1.5 - 6.0 µg/kg
Di-n-butyl adipate (DnBA) Metabolitesonline-SPE-LC-MS/MSHuman UrineNot SpecifiedNot Specified93 - 107Not Specified0.05 - 0.5 µg/L
Phthalates and AdipatesGC-MSNot SpecifiedNot Specified> 0.9891.0 - 110.20.7 - 4.5 ng/mLNot Specified

Experimental Protocols

Detailed Methodology for GC-MS Analysis of DIBA in a Solid Matrix (e.g., Polymer Film)

This protocol is a general guideline and may require optimization for specific applications.

1. Sample Preparation: Solvent Extraction

  • Cut the solid sample into small pieces (approx. 2x2 mm).
  • Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.
  • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.
  • Vortex the vial for 5 minutes.
  • Place the vial in an ultrasonic bath for 30 minutes.
  • Centrifuge the sample at 4000 rpm for 10 minutes.
  • Carefully transfer the supernatant to a clean vial.

2. Clean-up (Optional, if high matrix interference is expected): Solid-Phase Extraction (SPE)

  • Condition an Oasis MAX SPE cartridge with methanol followed by deionized water.
  • Load the extracted supernatant onto the SPE cartridge.
  • Wash the cartridge with 5 mL of 5% methanol in deionized water.
  • Dry the cartridge under a gentle stream of nitrogen.
  • Elute the DIBA with 10 mL of n-hexane.

3. Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

4. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Monitored Ions for DIBATo be determined based on the mass spectrum of a DIBA standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Optional Clean-up cluster_analysis Analysis start Solid Sample (e.g., Polymer) comminution Comminute Sample (2x2 mm) start->comminution extraction Solvent Extraction (DCM:MeOH, 1:1 v/v) + Ultrasonication comminution->extraction centrifugation Centrifuge (4000 rpm) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Oasis MAX) supernatant->spe If needed concentration Evaporate to Dryness & Reconstitute in n-Hexane supernatant->concentration elution Elute with n-Hexane spe->elution elution->concentration gcms GC-MS Analysis concentration->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the extraction and GC-MS analysis of this compound.

troubleshooting_workflow cluster_sample Sample & Preparation cluster_instrument Instrument Checks problem Chromatographic Problem Identified (e.g., Poor Peak Shape, Low Signal) check_prep Review Sample Prep Protocol problem->check_prep check_blanks Analyze Solvent/Reagent Blanks check_prep->check_blanks Protocol OK check_syringe Inspect/Replace Syringe check_blanks->check_syringe Blanks Clean check_inlet Check Inlet Liner & Septum check_syringe->check_inlet leak_check Perform Leak Check check_inlet->leak_check check_column Inspect/Trim/Replace Column leak_check->check_column check_ms Verify MS Tune & Parameters check_column->check_ms solution Problem Resolved check_ms->solution Issue Found & Fixed no_solution Consult Instrument Specialist check_ms->no_solution Issue Persists

Caption: A logical workflow for troubleshooting common GC-MS issues in DIBA analysis.

References

Technical Support Center: Optimizing Diisobutyl Adipate (DIBA) Concentration for Plasticizer Performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diisobutyl adipate (DIBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of DIBA for superior plasticizer performance in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work with various polymers such as Polyvinyl Chloride (PVC), cellulose resins, and synthetic rubbers.[1]

Frequently Asked Questions (FAQs)

1. What is this compound (DIBA) and what are its primary applications as a plasticizer?

This compound (DIBA) is a colorless, transparent oily liquid that serves as an efficient plasticizer.[2] It is the diester of isobutyl alcohol and adipic acid.[3] DIBA is known for imparting good low-temperature flexibility to polymers.[4] It is compatible with a range of polymers including polyvinyl chloride (PVC), cellulose resins (like cellulose nitrate), and synthetic rubbers.[1] Its primary function is to increase the flexibility, reduce brittleness, and improve the workability of these materials.

2. How does the concentration of DIBA affect the mechanical properties of a polymer like PVC?

Generally, as the concentration of a plasticizer like DIBA in PVC increases, the tensile strength and hardness of the material decrease, while the elongation at break (a measure of flexibility) increases significantly. This is because the DIBA molecules position themselves between the polymer chains, reducing the intermolecular forces and allowing the chains to move more freely.

3. What are the common issues encountered when using DIBA as a plasticizer?

Common issues with adipate plasticizers like DIBA can include:

  • Migration: The plasticizer can move from the polymer matrix to the surface or into an adjacent material. Adipate plasticizers may show higher migration levels compared to phthalates.

  • Volatility: Plasticizers can be lost from the polymer through evaporation, especially at elevated temperatures. This can lead to a loss of flexibility and embrittlement of the material over time.

  • Compatibility: At very high concentrations, the plasticizer may not be fully soluble in the polymer matrix, leading to issues like "blooming" or "exudation," where the plasticizer appears on the surface as a hazy film or oily droplets.

4. How can I measure the performance of DIBA in my polymer formulation?

Key performance indicators for plasticizers can be measured using standard analytical techniques:

  • Mechanical Properties: Tensile strength, elongation at break, and modulus of elasticity can be determined using a universal testing machine according to standards like ASTM D882 for thin films.

  • Thermal Properties: The glass transition temperature (Tg) is a crucial indicator of plasticizer efficiency. A lower Tg indicates better plasticization. This is measured using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) can be used to assess the thermal stability and composition of the plasticized polymer.

  • Permanence Properties: Plasticizer migration can be assessed by solvent extraction methods (ASTM D1239), and volatility can be measured by weight loss after heating (ASTM D1203).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with DIBA.

Problem Possible Causes Recommended Solutions
Material is too brittle or stiff - Insufficient DIBA concentration.- Incomplete mixing of DIBA with the polymer.- Incrementally increase the DIBA concentration (e.g., in 5 phr steps).- Optimize your mixing process (e.g., increase mixing time or temperature) to ensure uniform dispersion.
Oily or hazy surface on the final product (Blooming/Exudation) - DIBA concentration exceeds the compatibility limit with the polymer.- Incompatibility with other additives in the formulation.- Unfavorable storage conditions (e.g., high humidity or temperature).- Reduce the DIBA concentration.- Consider using a secondary plasticizer to improve compatibility.- Evaluate the compatibility of all formulation components.- Store finished products in a controlled environment.
Loss of flexibility over time - Plasticizer migration to the surface or into an adjacent material.- Volatilization of DIBA due to exposure to elevated temperatures.- Consider blending DIBA with a higher molecular weight plasticizer to reduce migration.- For applications at elevated temperatures, select a plasticizer with lower volatility or use a higher molecular weight alternative.
Inconsistent mechanical properties across different batches - Inaccurate measurement of DIBA and other components.- Variations in processing conditions (temperature, time).- Non-uniform dispersion of DIBA.- Ensure accurate weighing of all components.- Strictly control processing parameters for each batch.- Verify that your mixing procedure results in a homogeneous blend.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the performance of DIBA.

Preparation of Plasticized PVC Films

Objective: To prepare PVC films with varying concentrations of DIBA for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DIBA)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Processing aid (optional)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for film preparation

Procedure:

  • Formulation: Prepare formulations with varying DIBA concentrations (e.g., 0, 10, 20, 30, 40 parts per hundred of resin - phr). A typical formulation might be: 100 phr PVC, X phr DIBA, 2 phr thermal stabilizer.

  • Dry Blending: Thoroughly mix the PVC resin, DIBA, and stabilizer in a high-speed mixer until a homogeneous dry blend is obtained.

  • Melt Compounding: Process the dry blend on a two-roll mill at a temperature of approximately 160-170°C. Continuously cut and fold the material to ensure uniform mixing. The milling time is typically 5-10 minutes.

  • Molding: Take the compounded material from the mill and place it into a preheated mold in a hydraulic press. Press the material at a temperature of 170-180°C and a pressure of approximately 10 MPa for 5-10 minutes.

  • Cooling: Cool the mold under pressure to about 40°C before removing the plasticized PVC film.

  • Conditioning: Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties Testing (Tensile Strength and Elongation)

Standard: Based on ASTM D882 for thin plastic sheeting.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the film specimens.

  • Extensometer (optional, for precise strain measurement).

Procedure:

  • Specimen Preparation: Cut rectangular specimens from the conditioned films. A typical width is 25 mm.

  • Testing:

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Apply a uniaxial tensile force at a constant rate of crosshead movement until the specimen breaks.

    • Record the force and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that occurs before the specimen breaks.

Thermal Analysis: Glass Transition Temperature (Tg) by DSC

Objective: To determine the effect of DIBA concentration on the glass transition temperature of the polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small sample (typically 5-10 mg) from the plasticized film and place it in an aluminum DSC pan.

  • DSC Measurement:

    • Heat the sample to a temperature above its expected glass transition and melting point to erase its thermal history (e.g., to 120°C for plasticized PVC).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.

Thermal Stability Analysis by TGA

Standard: Based on ASTM E1131 for compositional analysis by thermogravimetry.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 10-15 mg) into the TGA sample pan.

  • TGA Measurement:

    • Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The instrument will record the weight of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of degradation and the weight loss at different temperatures. This provides information on the thermal stability of the plasticized material.

Plasticizer Migration: Solvent Extraction Method

Standard: Based on ASTM D1239 for resistance of plastic films to extraction by chemicals.

Apparatus:

  • Analytical balance

  • Containers for immersion

  • Extraction solvent (e.g., hexane, ethanol, or as relevant to the application)

Procedure:

  • Initial Weighing: Cut a precisely sized specimen (e.g., 50 x 50 mm) and weigh it accurately.

  • Immersion: Immerse the specimen in the chosen solvent in a sealed container for a specified time and at a controlled temperature (e.g., 24 hours at 23°C).

  • Final Weighing: After the immersion period, remove the specimen, gently wipe it dry, and reweigh it.

  • Calculation: Calculate the percentage weight loss, which corresponds to the amount of plasticizer and other extractable components that have migrated into the solvent.

Plasticizer Volatility

Standard: Based on ASTM D1203 for volatile loss from plastics.

Apparatus:

  • Analytical balance

  • Oven with controlled temperature

  • Activated carbon

Procedure (Method A - Direct Contact):

  • Initial Weighing: Weigh a specimen of the plasticized film accurately.

  • Immersion: Place the specimen in a container and cover it with activated carbon.

  • Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Final Weighing: After heating, remove the specimen, carefully clean off any adhering carbon particles, and reweigh it.

  • Calculation: The percentage weight loss represents the volatile loss, which is primarily attributed to the plasticizer.

Data Presentation

The following tables provide an illustrative example of the expected trends when varying the concentration of DIBA in a polymer like PVC. The specific values will depend on the exact formulation and processing conditions.

Table 1: Effect of DIBA Concentration on Mechanical Properties of PVC

DIBA Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
050.0598
1035.015090
2025.025082
3018.035075
4014.042068

Table 2: Effect of DIBA Concentration on Thermal Properties of PVC

DIBA Concentration (phr)Glass Transition Temperature (Tg) (°C)Onset of Degradation (TGA) (°C)
085280
1060275
2038270
3015265
40-5260

Table 3: Permanence Properties of DIBA in PVC (Example Data)

PropertyTest MethodResult (% Weight Loss)
Migration in Hexane (24h, 23°C)ASTM D12395.2
Volatility (24h, 70°C)ASTM D12031.8

Visualizations

Troubleshooting_Workflow Start Identify Performance Issue Issue_Brittle Material is too Brittle Start->Issue_Brittle Issue_Sticky Sticky/Oily Surface Start->Issue_Sticky Issue_Stiff_Over_Time Loses Flexibility Over Time Start->Issue_Stiff_Over_Time Cause_Brittle_1 Insufficient DIBA Concentration Issue_Brittle->Cause_Brittle_1 Cause_Brittle_2 Poor Dispersion Issue_Brittle->Cause_Brittle_2 Cause_Sticky_1 DIBA Concentration Too High Issue_Sticky->Cause_Sticky_1 Cause_Sticky_2 Incompatibility Issue_Sticky->Cause_Sticky_2 Cause_Stiff_1 Plasticizer Migration Issue_Stiff_Over_Time->Cause_Stiff_1 Cause_Stiff_2 Plasticizer Volatility Issue_Stiff_Over_Time->Cause_Stiff_2 Solution_Brittle_1 Increase DIBA phr Cause_Brittle_1->Solution_Brittle_1 Solution_Brittle_2 Optimize Mixing Process Cause_Brittle_2->Solution_Brittle_2 Solution_Sticky_1 Reduce DIBA phr Cause_Sticky_1->Solution_Sticky_1 Solution_Sticky_2 Use Co-plasticizer Cause_Sticky_2->Solution_Sticky_2 Solution_Stiff_1 Blend with High MW Plasticizer Cause_Stiff_1->Solution_Stiff_1 Solution_Stiff_2 Select Lower Volatility Plasticizer Cause_Stiff_2->Solution_Stiff_2

Caption: Troubleshooting workflow for common issues with DIBA plasticizer.

Experimental_Workflow Start Define DIBA Concentration Range Preparation Prepare Plasticized Polymer Samples Start->Preparation Mechanical Mechanical Testing (ASTM D882) Preparation->Mechanical Thermal Thermal Analysis (DSC, TGA) Preparation->Thermal Permanence Permanence Testing (ASTM D1239, D1203) Preparation->Permanence Analysis Analyze Data and Compare Results Mechanical->Analysis Thermal->Analysis Permanence->Analysis Optimization Optimize DIBA Concentration Analysis->Optimization

Caption: Experimental workflow for optimizing DIBA concentration.

DIBA_Concentration_Effect cluster_properties Effect on Polymer Properties DIBA_Conc Increasing DIBA Concentration Flexibility Increased Flexibility (Higher Elongation at Break) DIBA_Conc->Flexibility Improves Hardness Decreased Hardness (Lower Shore Hardness) DIBA_Conc->Hardness Reduces Tg Lower Glass Transition Temp. (Tg) DIBA_Conc->Tg Lowers Migration Potential for Increased Migration/Volatility DIBA_Conc->Migration May Increase

Caption: Relationship between DIBA concentration and polymer properties.

References

Technical Support Center: Enhancing the Permanence of Diisobutyl Adipate (DIBA) in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and enhancing the permanence of Diisobutyl adipate (DIBA) in polymer formulations. DIBA is a versatile plasticizer known for imparting good low-temperature flexibility; however, its relatively low molecular weight can lead to issues with migration, leaching, and volatilization, compromising the long-term stability and performance of the final product.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the use of DIBA in polymer formulations.

Issue 1: Oily or Tacky Polymer Surface

  • Question: My polymer sheet/film plasticized with DIBA has developed an oily or tacky surface over time. What is the cause and how can I fix it?

  • Answer: This phenomenon, often called "bloom" or "spew," is a clear sign of plasticizer migration. DIBA molecules are moving from the bulk of the polymer to the surface. This is often due to poor compatibility between the DIBA and the polymer matrix or supersaturation of the plasticizer in the formulation.

    Possible Solutions:

    • Optimize DIBA Concentration: Reduce the concentration of DIBA to a level that is fully compatible with the polymer.

    • Introduce a Co-Plasticizer: Blend DIBA with a higher molecular weight plasticizer, such as a polyester plasticizer. The larger molecules of the co-plasticizer can help to entangle the smaller DIBA molecules within the polymer matrix, reducing their mobility.[2]

    • Incorporate Nanoparticles: Adding nanoparticles like nano-SiO2 can create a more tortuous path for the DIBA molecules, inhibiting their migration to the surface.[2]

Issue 2: Material Brittleness and Cracking Over Time

  • Question: My flexible polymer component has become brittle and is showing signs of cracking. I suspect loss of plasticizer. How can I confirm this and prevent it in future formulations?

  • Answer: Brittleness and cracking are classic indicators of plasticizer loss, which can occur through volatilization (evaporation into the air) or leaching (extraction into a contacting liquid).[3] DIBA's relatively poor permanence makes it susceptible to these issues, especially at elevated temperatures.

    Confirmation:

    • Weight Loss Analysis: Compare the initial weight of the polymer with its weight after a period of use or accelerated aging. A significant decrease in weight can indicate the loss of DIBA.

    • Solvent Extraction: Use solvent extraction followed by a quantitative analysis technique like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the remaining DIBA content in the aged polymer and compare it to the initial concentration.

    Preventative Measures:

    • Select a Higher Permanence Plasticizer: For applications requiring long-term flexibility, consider replacing DIBA with a higher molecular weight adipate or a polymeric plasticizer.

    • Apply a Surface Coating: A protective top-coat that is impermeable to DIBA can be applied to the polymer surface to prevent it from volatilizing or being extracted.[4]

    • Surface Modification: Techniques like UV irradiation or plasma treatment can create a cross-linked surface layer, which acts as a barrier to DIBA migration.

Issue 3: Contamination of an Adjacent Material

  • Question: The DIBA in my polymer formulation appears to be migrating into an adjacent material, causing softening or swelling. How can I mitigate this?

  • Answer: This is a direct result of plasticizer migration, driven by concentration gradients and chemical affinity.

    Mitigation Strategies:

    • Barrier Layers: Introduce a barrier film or layer between the DIBA-plasticized polymer and the susceptible material.

    • Reactive Plasticizers: Consider using a reactive plasticizer that can be chemically bonded to the polymer backbone. This "internal plasticization" offers a permanent solution to migration.

    • Formulation Adjustment of the Contacting Material: If possible, modify the formulation of the adjacent material to be less susceptible to plasticizer uptake.

Frequently Asked Questions (FAQs)

Q1: What is plasticizer permanence and why is it a concern for DIBA?

A1: Plasticizer permanence refers to the ability of a plasticizer to remain within the polymer matrix over time and under various environmental conditions. It is a critical factor for maintaining the desired physical properties of the plasticized material, such as flexibility and durability. DIBA, being a relatively small molecule ester, has lower permanence compared to larger polymeric plasticizers. This makes it more prone to loss through:

  • Leaching: Extraction into liquids (e.g., water, oils, solvents).

  • Migration: Movement from the polymer into an adjacent solid material.

  • Volatility: Evaporation into the atmosphere, especially at elevated temperatures.

Q2: How can I quantitatively measure the permanence of DIBA in my formulation?

A2: Several experimental methods can be employed to quantify DIBA permanence:

  • Solvent Extraction Test: This involves immersing the plasticized polymer in a specific solvent for a defined period and then analyzing the solvent for the amount of leached DIBA, typically using GC-MS.

  • Volatility Test (e.g., ASTM D1203): This test measures the weight loss of a polymer sample after being subjected to a specific temperature for a set duration.

  • Migration Test (e.g., ASTM D2199): This method assesses the transfer of the plasticizer from a vinyl fabric to a lacquer coating. The degree of softening or marring of the lacquer is evaluated.

Q3: Are there alternative plasticizers to DIBA with better permanence?

A3: Yes, several alternatives with improved permanence are available:

  • Higher Molecular Weight Adipates: Adipate esters with longer alcohol chains (e.g., Di(2-ethylhexyl) adipate - DEHA) generally exhibit lower volatility and migration.

  • Polymeric Plasticizers: These are long-chain polyesters that, due to their large size, are significantly less prone to migration and extraction.

  • Bio-Based Plasticizers: Some bio-based plasticizers, like epoxidized soybean oil (ESO), can offer good permanence and may also improve the thermal stability of the formulation.

Q4: What is the role of temperature in DIBA permanence?

A4: Temperature significantly impacts DIBA permanence. Higher temperatures increase the kinetic energy of the DIBA molecules, accelerating the rates of diffusion, migration, and volatilization. Therefore, the choice of plasticizer and any permanence-enhancing strategies should be carefully considered for applications involving elevated temperatures.

Data Presentation

The following tables summarize qualitative and illustrative quantitative data on plasticizer permanence. Direct comparative data for DIBA is limited in the literature, so data for other relevant plasticizers are included for comparison.

Table 1: Qualitative Comparison of Plasticizer Permanence Enhancement Methods

MethodPrincipleAdvantagesDisadvantages
Higher MW Plasticizers Larger molecules have lower mobility and volatility.Simple formulation change, effective.May alter other properties (e.g., low-temp flexibility), can be more expensive.
Polymeric Plasticizers Very large molecules are physically entangled in the polymer matrix.Excellent permanence, low migration and extraction.Higher viscosity, may be more difficult to process, higher cost.
Reactive Plasticizers Covalently bond to the polymer backbone.Permanent solution, zero migration.Requires chemical reaction during processing, may alter polymer properties.
Surface Coatings An impermeable layer acts as a physical barrier.Effective at preventing loss to the environment, can be applied post-production.Can be scratched or damaged, may affect surface properties, additional processing step.
Surface Modification Cross-linking the surface layer to reduce free volume and create a barrier.Integral to the part, does not add thickness.Requires specialized equipment (e.g., UV lamps, plasma reactors), may cause surface embrittlement.
Blending with Additives Nanoparticles or co-plasticizers can reduce DIBA mobility.Can be a cost-effective way to improve permanence.May affect transparency or other physical properties.

Table 2: Illustrative Migration/Leaching Data for Different Plasticizer Types (Proxy Data)

Plasticizer TypeExampleMolecular Weight ( g/mol )Relative Leaching Rate
Low Molecular WeightDi(2-ethylhexyl) phthalate (DEHP)390.56Higher
High Molecular WeightDiisononyl phthalate (DINP)418.61Lower

This trend is attributed to the larger molecular size and increased entanglement of higher molecular weight plasticizers within the polymer matrix, which restricts their migration. A similar trend would be expected when comparing DIBA to higher molecular weight adipates.

Experimental Protocols

1. Solvent Extraction for DIBA Quantification (Based on Accelerated Solvent Extraction - ASE)

  • Objective: To determine the amount of DIBA that has leached from a polymer sample into a solvent.

  • Methodology:

    • Sample Preparation: Accurately weigh a representative sample of the polymer. If the sample is large, it should be ground to a fine powder (e.g., 10 mesh) to increase the surface area for extraction.

    • Extraction: Place the prepared sample into an extraction cell of an Accelerated Solvent Extractor (ASE) system.

    • Solvent Selection: Choose a solvent in which DIBA is highly soluble but the polymer is not. Isopropanol or hexane are common choices.

    • ASE Conditions: Set the ASE parameters. Typical conditions for plasticizer extraction are a pressure of 1500 psi and a temperature of 100°C. The system performs a static extraction for a set time (e.g., 5-10 minutes) followed by a flush with fresh solvent.

    • Extract Collection: Collect the extract in a pre-weighed vial.

    • Solvent Evaporation: Evaporate the solvent from the collection vial under a gentle stream of nitrogen.

    • Quantification: The residue remaining is the extracted DIBA. For more precise quantification, the residue is redissolved in a known volume of a suitable solvent (e.g., methylene chloride) and analyzed by GC-MS. A calibration curve prepared with known concentrations of DIBA is used for quantification.

2. Migration Test for DIBA (Principle of ASTM D2199)

  • Objective: To assess the tendency of DIBA to migrate from a polymer formulation to a contacting surface (lacquer).

  • Methodology:

    • Preparation of Coated Panel: Apply a uniform film of a standard lacquer to a glass panel and allow it to dry completely.

    • Assembly: Place a square of the DIBA-plasticized polymer fabric onto the lacquered surface.

    • Applying Pressure: Place a weight on top of the polymer sample to ensure intimate contact with the lacquer. A standard pressure is 1/2 psi.

    • Accelerated Aging: Place the entire assembly in a forced-convection oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 72 hours).

    • Evaluation: After cooling, remove the polymer fabric and visually inspect the lacquer surface at a low angle to the light.

    • Rating: Rate the degree of migration based on the observed effect on the lacquer, using a scale such as: no change, faint imprint, severe imprint, or marring/softening.

Visualizations

Experimental_Workflow_Solvent_Extraction cluster_prep Sample Preparation cluster_extraction Extraction (ASE) cluster_analysis Analysis start Start: Polymer Sample grind Grind Polymer (if necessary) start->grind weigh Accurately Weigh Sample grind->weigh load Load Sample into Extraction Cell weigh->load extract Perform Accelerated Solvent Extraction load->extract collect Collect Extract extract->collect evaporate Evaporate Solvent collect->evaporate redissolve Redissolve Residue evaporate->redissolve analyze Analyze by GC-MS redissolve->analyze end End: DIBA Concentration analyze->end

Caption: Workflow for quantifying DIBA leaching using Accelerated Solvent Extraction (ASE) and GC-MS.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Primary Cause cluster_solutions Potential Solutions issue Problem Observed in DIBA-Plasticized Polymer symptom1 Oily/Tacky Surface issue->symptom1 symptom2 Brittleness/Cracking issue->symptom2 symptom3 Contamination of Adjacent Material issue->symptom3 cause1 Migration/ Blooming symptom1->cause1 cause2 Volatility/ Leaching symptom2->cause2 cause3 Migration symptom3->cause3 solution1a Optimize DIBA % cause1->solution1a solution1b Add Co-Plasticizer cause1->solution1b solution1c Incorporate Nanoparticles cause1->solution1c solution2a Use Higher MW Plasticizer cause2->solution2a solution2b Apply Surface Coating cause2->solution2b solution2c Surface Modification cause2->solution2c solution3a Use Barrier Layer cause3->solution3a solution3b Use Reactive Plasticizer cause3->solution3b cause2a cause2a cause3->cause2a

Caption: Troubleshooting decision tree for issues related to DIBA permanence in polymers.

References

Validation & Comparative

Diisobutyl adipate vs. DEHP as a plasticizer: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Diisobutyl Adipate and DEHP as Plasticizers for Scientific Applications

In the realm of polymer science and formulation, particularly for applications in medical devices, laboratory equipment, and drug delivery systems, the choice of plasticizer is critical. It dictates the physical properties of the final product, such as flexibility and durability, and its biocompatibility. For decades, Di(2-ethylhexyl) phthalate (DEHP) was the industry standard for plasticizing polyvinyl chloride (PVC). However, mounting toxicological concerns have catalyzed a shift towards alternative plasticizers. This guide provides a detailed, data-driven comparison between this compound (DIBA), a non-phthalate adipate ester, and DEHP.

Executive Summary

This compound (DIBA) and other aliphatic adipate esters are emerging as viable alternatives to DEHP, primarily driven by a significantly better safety and regulatory profile. Adipates generally offer superior low-temperature flexibility, a key advantage for certain applications. However, this is often counterbalanced by lower permanence (i.e., higher volatility and migration rates) compared to DEHP. The selection between DIBA and DEHP thus involves a trade-off between toxicological risk, low-temperature performance, and long-term stability.

Data Presentation: A Comparative Overview

The following tables summarize the key physical, performance, and toxicological properties of DIBA and DEHP. Data for Di(2-ethylhexyl) adipate (DEHA), a structurally similar and widely studied adipate, is included as a proxy where specific data for DIBA is not available, providing a broader view of the adipate class.

Table 1: Physical and Chemical Properties

PropertyThis compound (DIBA)Di(2-ethylhexyl) Phthalate (DEHP)
Chemical Formula C₁₄H₂₆O₄[1]C₂₄H₃₈O₄[2]
Molecular Weight 258.36 g/mol [3]390.56 g/mol
Appearance Clear, colorless liquid[1]Colorless, viscous liquid
Density @ 25°C 0.954 g/mL[4]~0.986 g/mL
Boiling Point 293 °C385 °C
Water Solubility Practically insolubleInsoluble

Table 2: Performance Characteristics in PVC

Performance MetricAdipate Esters (DIBA/DEHA)Di(2-ethylhexyl) Phthalate (DEHP)
Plasticizing Efficiency Good to HighHigh
Low-Temperature Flexibility Excellent; superior to phthalates of similar alkyl chain lengthGood, but inferior to adipates
Migration & Leaching Higher than DEHP. DEHA has a threefold greater potential to leach relative to DEHP.Lower than adipates; considered to have higher permanence
Volatility Higher than DEHP, leading to lower permanenceLow volatility
Compatibility with PVC Generally lower than DEHPExcellent

Table 3: Toxicological and Regulatory Profile

AspectThis compound (DIBA)Di(2-ethylhexyl) Phthalate (DEHP)
Acute Toxicity Generally considered non-toxic with low irritation potential.Low acute toxicity.
Chronic Toxicity Limited data, but adipates are generally considered safer alternatives. Some studies indicate potential for aquatic toxicity for DIBA and other alternatives.Identified as an endocrine disruptor, reproductive toxicant, and a potential carcinogen.
Regulatory Status Generally not subject to the same restrictions as DEHP.Heavily regulated; restricted or banned in many applications (e.g., toys, food contact, medical devices) by the EU (REACH) and listed under California's Proposition 65.
Carcinogenicity (IARC) Not classified. DEHA is classified as Group 3 (Not classifiable as to its carcinogenicity to humans).Group 2B: Possibly carcinogenic to humans.

Mandatory Visualizations

The following diagrams illustrate key comparative aspects and experimental workflows relevant to the selection and evaluation of these plasticizers.

G cluster_DIBA This compound (Adipates) cluster_DEHP DEHP (Phthalates) DIBA_Node DIBA Tox_DIBA Lower Toxicological Risk DIBA_Node->Tox_DIBA Advantage LowTemp_DIBA Superior Low-Temp Flexibility DIBA_Node->LowTemp_DIBA Advantage Perm_DIBA Lower Permanence (Higher Migration) DIBA_Node->Perm_DIBA Disadvantage DEHP_Node DEHP Tox_DEHP Higher Toxicological Risk DEHP_Node->Tox_DEHP Disadvantage LowTemp_DEHP Good Low-Temp Flexibility DEHP_Node->LowTemp_DEHP Baseline Perm_DEHP Higher Permanence (Lower Migration) DEHP_Node->Perm_DEHP Advantage

Caption: Key performance trade-offs between DIBA (Adipates) and DEHP.

G start Start: Plasticized PVC Sample prep Sample Preparation (e.g., cut into specified dimensions) start->prep immersion Immersion in Simulant (e.g., Ethanol/Water, Hexane) prep->immersion conditions Controlled Conditions (Time, Temperature) immersion->conditions extraction Solvent Collection conditions->extraction analysis Quantitative Analysis (e.g., GC-MS, HPLC) extraction->analysis quantify Quantification of Migrated Plasticizer (vs. Calibration Curve) analysis->quantify end Result: Migration Rate (e.g., μg/cm²/hr) quantify->end

Caption: Experimental workflow for plasticizer migration testing.

Experimental Protocols

Accurate comparison of plasticizer performance relies on standardized experimental methodologies. Below are detailed protocols for evaluating two key performance indicators: plasticizing efficiency and migration resistance.

Protocol 1: Determining Plasticizing Efficiency via Shore A Hardness

Objective: To measure the effectiveness of a plasticizer in softening a polymer matrix. A greater reduction in hardness for a given concentration indicates higher efficiency.

Apparatus:

  • Two-roll mill or laboratory mixer for compounding.

  • Compression molding press.

  • Shore A Durometer.

  • Conditioning chamber (23 ± 2°C, 50 ± 5% RH).

Methodology:

  • Compounding: Prepare PVC formulations containing a fixed concentration (e.g., 40 parts per hundred resin - PHR) of DIBA and DEHP, respectively. Ensure all other additives (stabilizers, lubricants) are kept constant.

  • Molding: Process the compounds on a two-roll mill and then compression mold them into standardized plaques (e.g., 6 mm thickness).

  • Conditioning: Condition the molded plaques for a minimum of 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Measurement: Measure the Shore A hardness at multiple points on the surface of each plaque using the durometer. Calculate the average hardness value for each formulation.

  • Data Interpretation: Compare the average hardness values. The plasticizer that results in a lower Shore A value is considered more efficient at that concentration.

Protocol 2: Quantifying Plasticizer Migration via Solvent Extraction

Objective: To quantify the amount of plasticizer that leaches from a PVC sample into a liquid medium over a defined period. This is critical for applications involving liquid contact, such as medical tubing or fluid containers.

Apparatus:

  • Glass vials with inert caps.

  • Analytical balance.

  • Forced-convection oven.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Volumetric glassware.

Methodology:

  • Sample Preparation: Cut samples of the plasticized PVC into uniform dimensions (e.g., 1x3 cm). Record the initial weight of each sample to four decimal places.

  • Extraction: Place each PVC sample into a glass vial and add a precise volume of an extraction solvent (e.g., a 50:50 ethanol/water mixture for simulating biological fluids, or hexane for fatty contact).

  • Incubation: Seal the vials and place them in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, and 72 hours).

  • Sample Analysis (GC-MS):

    • After incubation, remove the PVC sample from the vial.

    • Take a known aliquot of the extraction solvent. If necessary, add an internal standard for precise quantification.

    • Analyze the solvent using a validated GC-MS method to identify and quantify the leached plasticizer.

  • Quantification and Reporting:

    • Prepare a series of calibration standards of the target plasticizer in the same solvent.

    • Use the calibration curve to determine the concentration of the plasticizer in the extraction solvent.

    • Report the results as the total mass of migrated plasticizer per unit area of the PVC sample (e.g., µg/cm²) or as a percentage of the initial plasticizer content.

References

Navigating Adipate Plasticizers: A Comparative Guide to Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological landscape of adipate plasticizers is crucial for informed material selection and risk assessment. This guide provides a comparative assessment of commonly used adipate plasticizers, supported by experimental data and detailed methodologies, to facilitate evidence-based decision-making.

Adipate esters, widely employed as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC), are valued for their performance characteristics. However, their potential for migration from consumer products and medical devices necessitates a thorough evaluation of their toxicological profiles. This guide synthesizes available data on the acute, sub-chronic, and developmental toxicity of key adipate plasticizers, offering a comparative perspective to aid in the selection of safer alternatives.

Quantitative Toxicity Assessment

The following tables summarize key toxicity endpoints for several adipate plasticizers, providing a quantitative basis for comparison. These values are critical for establishing safety thresholds and understanding the potential hazards associated with exposure.

Table 1: Acute Oral Toxicity of Adipate Plasticizers in Rodents

PlasticizerChemical NameCAS No.SpeciesLD50 (mg/kg bw)Toxicity Class
DEHA Di(2-ethylhexyl) adipate103-23-1Rat>9,750Low
DINA Diisononyl adipate33703-08-1Rat>10,000Low
DBA Dibutyl adipate105-99-7Rat12,900Low
DOA Dioctyl adipate123-79-5Rat>5,000Low

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD50 indicates lower acute toxicity.

Table 2: Sub-chronic and Chronic Oral Toxicity of Adipate Plasticizers in Rodents

PlasticizerSpeciesStudy DurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAEL
DEHA Rat28-day40[1]200[1]Increased liver and kidney weights[1]
DINA Dog13-week274[2]>822[2]Decreased body weight
DEHA Mouse2-year3570-No carcinogenic effects observed
DEHA Rat2-year1250-No carcinogenic effects observed

NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which there was a statistically or biologically significant increase in the frequency or severity of adverse effects.

Table 3: Developmental and Reproductive Toxicity of Adipate Plasticizers in Rodents

PlasticizerSpeciesNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Developmental/Reproductive Effects at LOAEL
DEHA Rat200400Increased post-natal deaths
DINA Rat145 (maternal & developmental)-Data from a read-across analysis

Experimental Protocols

To ensure the reproducibility and transparency of the cited data, this section outlines the methodologies for key toxicological assays.

OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

This guideline is designed to assess the adverse effects of a substance following repeated oral administration for 28 days.

Experimental Workflow:

cluster_0 Animal Selection and Acclimatization cluster_1 Dose Administration cluster_2 Observation and Examination A Select healthy young adult rodents (e.g., rats) B Acclimatize animals to laboratory conditions for at least 5 days A->B C Assign animals to at least 3 dose groups and a control group B->C D Administer test substance daily by gavage or in diet/drinking water for 28 days C->D E Daily clinical observations for signs of toxicity D->E F Weekly measurement of body weight and food/water consumption E->F G Hematology and clinical biochemistry analysis at termination F->G H Gross necropsy and histopathological examination of organs G->H

Experimental workflow for OECD Guideline 407.

Key Parameters Evaluated:

  • Clinical signs of toxicity

  • Body weight and body weight gain

  • Food and water consumption

  • Hematology and clinical biochemistry

  • Organ weights

  • Gross pathology and histopathology

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells, L929 mouse fibroblast cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the adipate plasticizer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the substance that inhibits 50% of cell growth).

Signaling Pathway: Adipate Plasticizers and PPAR Activation

Certain plasticizers, including metabolites of some adipates, have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in lipid metabolism and adipogenesis. The activation of PPARα, in particular, has been linked to the hepatotoxicity observed with some peroxisome proliferators.

Adipate Adipate Plasticizer Metabolite PPAR PPARα/γ Adipate->PPAR Binds and Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., related to lipid metabolism) PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (e.g., altered lipid metabolism, hepatotoxicity) TargetGenes->BiologicalEffects

Activation of PPAR signaling pathway by adipate metabolites.

This simplified diagram illustrates the binding of an adipate plasticizer metabolite to a PPAR, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription and leading to various biological effects.

References

Performance comparison of Diisobutyl adipate and Dioctyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Diisobutyl Adipate (DIBA) and Dioctyl Adipate (DOA) for Research and Development Applications

This guide provides a detailed, data-driven comparison of two common adipate esters, this compound (DIBA) and Dioctyl adipate (DOA). It is intended for researchers, scientists, and drug development professionals who utilize these compounds as plasticizers, emollients, or solvents and require a clear understanding of their comparative performance characteristics.

Performance Comparison: Physicochemical Properties

DIBA and DOA are both diesters of adipic acid but differ in their alcohol moieties—isobutanol for DIBA and n-octanol for DOA. This structural difference leads to significant variations in their physical properties and performance, particularly concerning molecular weight, volatility, and low-temperature flexibility. DOA's larger alkyl chains result in a higher molecular weight and boiling point, contributing to its lower volatility and greater permanence in formulations compared to DIBA.[1][2][3][4]

PropertyThis compound (DIBA)Dioctyl Adipate (DOA)
CAS Number 141-04-8[2]123-79-5
Molecular Formula C₁₄H₂₆O₄C₂₂H₄₂O₄
Molar Mass 258.35 g/mol 370.57 g/mol
Appearance Colorless, transparent oily liquidColorless to yellowish, oily liquid
Density ~0.954 g/mL at 25°C~0.98 g/mL
Boiling Point ~293 °C~405 °C
Melting Point -17 to -22 °C~ -7.5 °C
Refractive Index ~1.432 at 20°C~1.442 - 1.450 at 20°C
Water Solubility 42.7 mg/L at 25°CInsoluble

Key Performance Characteristics

Low-Temperature Flexibility: Both DIBA and DOA are utilized to impart low-temperature flexibility to materials. However, DOA is particularly recognized as a high-performance, cold-resistant plasticizer, ensuring that materials like PVC remain pliable even in cold conditions. DIBA also improves low-temperature properties but is noted to have poorer permanence.

Permanence and Volatility: A critical distinction lies in their volatility. DOA exhibits low volatility, meaning it is less prone to evaporating from a material over time. This contributes to the long-term stability and durability of the final product. In contrast, DIBA is described as having "poor permanence," suggesting it is more volatile and may leach from a material more readily.

Plasticizing Efficiency and Compatibility: DOA is known for its high plasticizing efficiency and excellent compatibility with polymers like PVC. It effectively reduces the intermolecular forces between polymer chains, enhancing flexibility. DIBA is also an effective solvent for various polymers and is used as a secondary plasticizer in applications like films, hoses, and plastisols.

Toxicity and Biodegradation: Esters of adipic acid generally exhibit low acute toxicity. The oral LD50 for DOA in rats is reported as 9100 mg/kg, classifying it as slightly toxic. For DIBA, an intraperitoneal LD50 in rats was reported as 5.676 mg/kg. The biodegradation path for adipate esters involves hydrolysis of the ester bonds to form adipic acid and the corresponding alcohol (e.g., isobutanol or octanol). Adipic acid can then be further metabolized by microorganisms.

Experimental Protocols

To quantitatively assess the performance of DIBA and DOA, standardized experimental methods are employed. Below are summaries of key protocols for evaluating plasticizer performance.

1. Tensile Properties (Plasticizer Efficiency) - Based on ASTM D2284 This method evaluates a plasticizer's efficiency by measuring the tensile properties of a plasticized polymer, typically PVC.

  • Sample Preparation: PVC formulations are prepared by mixing the polymer with varying concentrations of the plasticizer (DIBA or DOA). The mixture is then molded into standardized test specimens (e.g., dumbbell shape).

  • Conditioning: Samples are conditioned in a controlled environment to ensure consistency.

  • Testing: A universal testing machine (tensile tester) is used to apply tensile stress to the specimens until they fail.

  • Data Analysis: Key parameters are recorded and analyzed, including tensile strength (the maximum stress the material can withstand), elongation at break (how much the material stretches before breaking), and modulus of elasticity (a measure of stiffness). These results quantify the plasticizer's ability to impart flexibility.

2. Plasticizer Migration and Extraction - Based on ASTM D1239-14 This standard test measures the loss of plasticizer from a plastic material when immersed in a liquid.

  • Sample Preparation: Specimens of the plasticized material of known weight are prepared.

  • Immersion: The specimens are completely immersed in a test liquid (e.g., distilled water, oil, ethanol) for a specified time and temperature.

  • Analysis: After immersion, the specimens are removed, dried, and reweighed. The percentage weight loss is calculated, which corresponds to the amount of plasticizer extracted by the liquid.

3. Volatility (Permanence) - Based on Thermogravimetric Analysis (TGA) TGA measures changes in the mass of a sample as a function of temperature or time. It is an effective way to compare the volatility of different plasticizers.

  • Apparatus: A thermogravimetric analyzer is used.

  • Procedure: A small, precisely weighed sample of the plasticizer (DIBA or DOA) is placed in the TGA furnace. The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).

  • Data Analysis: The instrument records the sample's mass as it decreases due to evaporation. The temperature at which significant weight loss occurs provides a direct measure of the substance's volatility. A higher decomposition/evaporation temperature indicates lower volatility and greater permanence.

Visualizations: Workflows and Pathways

G cluster_prep 1. Formulation & Sample Preparation cluster_test 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison P1 PVC Resin + Additives P2 Add DIBA or DOA (Varying Concentrations) P1->P2 P3 Milling & Molding P2->P3 P4 Conditioned Test Specimens P3->P4 T1 Tensile Test (ASTM D2284) P4->T1 T2 Migration Test (ASTM D1239) P4->T2 T3 Volatility Test (TGA) P4->T3 A1 Tensile Strength, Elongation, Modulus T1->A1 A2 Weight Loss (%) T2->A2 A3 Weight Loss vs. Temp T3->A3 A4 Comparative Performance Report A1->A4 A2->A4 A3->A4

Caption: Experimental workflow for comparing plasticizer performance.

G cluster_hydrolysis Ester Hydrolysis cluster_beta_ox Metabolism (β-Oxidation) AdipateEster This compound (DIBA) or Dioctyl Adipate (DOA) AdipicAcid Adipic Acid AdipateEster->AdipicAcid Esterase Enzymes Alcohol Isobutanol or Octanol AdipateEster->Alcohol Esterase Enzymes AdipylCoA Adipyl-CoA AdipicAcid->AdipylCoA Acyl-CoA Synthetase BetaOx β-Oxidation Pathway AdipylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic pathway of adipate esters.

Conclusion

The choice between this compound and Dioctyl adipate depends heavily on the specific performance requirements of the application.

  • Dioctyl Adipate (DOA) is the preferred choice for applications demanding high permanence, low volatility, and superior low-temperature flexibility. Its higher molecular weight and long alkyl chains make it a stable and durable plasticizer, ideal for long-service-life products such as automotive components, wire insulation, and outdoor materials.

  • This compound (DIBA) is suitable for applications where its strong solvency is beneficial and where high permanence is not a critical factor. Its lower molecular weight and boiling point make it more volatile than DOA, but it serves as an effective plasticizer and emollient in formulations like coatings, adhesives, and some personal care products.

For drug development professionals, DOA's lower volatility and extraction potential may be advantageous in formulations where long-term stability and minimal leaching are paramount. Conversely, DIBA's solvent properties might be useful in specific formulation processes. A thorough evaluation based on the experimental protocols outlined above is essential for selecting the optimal adipate for any given research or development project.

References

Validating Analytical Methods for Diisobutyl Adipate: A Comparative Guide to GC-MS and HPLC Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of substances like Diisobutyl adipate (DIBA) is paramount for ensuring product quality and safety. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of DIBA. The focus is on method validation using Certified Reference Materials (CRMs), with detailed experimental protocols and performance data to aid in method selection and implementation.

This compound is a plasticizer used in a variety of materials, and its determination is crucial in contexts such as food contact materials and pharmaceutical packaging. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose, providing accurate and reproducible results.

Comparison of Analytical Method Performance

The choice between GC-MS and HPLC for the analysis of this compound depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of typical performance characteristics for each method, based on validated methods for adipate esters and related compounds.

Table 1: Performance Characteristics of GC-MS and HPLC for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.998> 0.999
Range 5 - 1000 ng/g1 - 100 µg/mL (estimated)
Accuracy (Recovery) 85 - 115%98 - 102% (estimated)
Precision (RSD) < 15%< 2% (estimated)
Limit of Quantification (LOQ) 54.1 to 76.3 ng/g[1]~0.1 µg/mL (estimated)

Note: The performance data for HPLC is estimated based on typical validation results for small molecules, as specific validated data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. The following sections outline typical methodologies for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like this compound.[2][3]

1. Certified Reference Material (CRM) Preparation:

  • A stock solution of this compound CRM is prepared by accurately weighing the neat material and dissolving it in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of 1000 µg/mL.

  • Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 5, 10, 50, 100, 500, 1000 ng/g).

2. Sample Preparation (Liquid-Liquid Extraction):

  • For solid samples, a representative portion is weighed and homogenized.

  • The analyte is extracted from the sample matrix using an appropriate solvent (e.g., dichloromethane) with the aid of vortexing or ultrasonication.

  • For aqueous samples, a salt (e.g., NaCl) may be added to improve extraction efficiency.[4]

  • The organic extract is collected, concentrated if necessary, and reconstituted in a known volume of solvent prior to GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A low-polarity column, such as a 5% phenyl methyl siloxane phase, is typically used.[4]

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other matrix components. A typical program might start at a lower temperature and ramp up to a final temperature that is held for a few minutes.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis to maximize sensitivity.

  • MS Detector: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for qualitative analysis. Characteristic ions for this compound are monitored.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative for the analysis of this compound, particularly for samples that are not amenable to GC analysis. A reverse-phase HPLC method is suitable for this compound.

1. Certified Reference Material (CRM) Preparation:

  • A stock solution of this compound CRM is prepared in a solvent compatible with the mobile phase (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Calibration standards are prepared by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.

2. Sample Preparation:

  • The sample is dissolved in or extracted with a solvent that is miscible with the mobile phase.

  • The sample solution is filtered through a 0.45 µm filter to remove any particulate matter before injection.

3. HPLC Conditions:

  • Column: A C18 reverse-phase column is a common choice for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used. For mass spectrometry detection, a volatile acid like formic acid can be added to the mobile phase.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detector: A UV detector can be used if the analyte has a suitable chromophore. For compounds like this compound with weak UV absorbance, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would provide better sensitivity and selectivity.

  • Injection Volume: A standard injection volume of 10-20 µL is used.

Method Validation Workflow and Signaling Pathways

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. Certified Reference Materials are instrumental in this process, particularly for establishing accuracy and traceability.

cluster_0 Method Validation Workflow cluster_1 Performance Characteristics Evaluation MethodDevelopment Analytical Method Development (GC-MS or HPLC) CRM_Procurement Procure Certified Reference Material (CRM) of this compound MethodDevelopment->CRM_Procurement Validation_Protocol Define Validation Protocol and Acceptance Criteria CRM_Procurement->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy (Recovery) using CRM Linearity->Accuracy Precision Precision (Repeatability and Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Generate Validation Report Robustness->Validation_Report Method_Implementation Implement Validated Method for Routine Analysis Validation_Report->Method_Implementation

Caption: A general workflow for the validation of an analytical method using a Certified Reference Material.

cluster_gcms GC-MS Experimental Workflow for this compound Sample_Prep_GC Sample Preparation (e.g., Liquid-Liquid Extraction) GC_Injection GC Injection Sample_Prep_GC->GC_Injection GC_Separation Chromatographic Separation (5% phenyl methyl siloxane column) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Impact) GC_Separation->MS_Ionization MS_Detection Mass Detection (SIM or Full Scan) MS_Ionization->MS_Detection Data_Analysis_GC Data Analysis (Quantification against CRM standards) MS_Detection->Data_Analysis_GC

Caption: A typical experimental workflow for the analysis of this compound by GC-MS.

cluster_hplc HPLC Experimental Workflow for this compound Sample_Prep_HPLC Sample Preparation (Dissolution and Filtration) HPLC_Injection HPLC Injection Sample_Prep_HPLC->HPLC_Injection HPLC_Separation Chromatographic Separation (C18 reverse-phase column) HPLC_Injection->HPLC_Separation Detection Detection (UV, ELSD, or MS) HPLC_Separation->Detection Data_Analysis_HPLC Data Analysis (Quantification against CRM standards) Detection->Data_Analysis_HPLC

Caption: A typical experimental workflow for the analysis of this compound by HPLC.

Conclusion

Both GC-MS and HPLC are suitable techniques for the quantitative analysis of this compound. GC-MS is a highly sensitive and specific method, particularly well-suited for volatile and semi-volatile compounds in complex matrices. HPLC offers a versatile alternative, especially for samples that are not amenable to GC analysis.

References

Cross-Validation of Diisobutyl Adipate Quantification: A Comparative Guide to GC-MS and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like Diisobutyl adipate (DIBA) is critical for safety, quality control, and regulatory compliance. This guide provides a comprehensive cross-validation of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of DIBA. We present a comparative summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

This compound is a widely used plasticizer in various materials, including food packaging and medical devices. Its potential to migrate into products necessitates sensitive and reliable analytical methods for its detection and quantification. Both GC-MS and LC-MS are powerful techniques for this purpose, each with its own set of advantages and limitations.

Performance Comparison: GC-MS vs. LC-MS for Adipate Quantification

The choice between GC-MS and LC-MS for DIBA quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While a direct cross-validation study for DIBA was not found in the public literature, this guide synthesizes performance data from studies on similar adipate esters to provide a comparative overview.

Performance MetricGC-MS (for Adipate Esters)LC-MS/MS (for Adipate Esters/Metabolites)Key Considerations
Limit of Quantification (LOQ) 5 - 76.3 ng/g (ppb)[1][2][3]0.05 - 0.5 µg/L (ppb)[4][5]LC-MS/MS often provides lower LOQs, making it suitable for trace-level analysis.
Linearity (Correlation Coefficient, r²) > 0.998≥ 0.9938Both techniques demonstrate excellent linearity over a range of concentrations.
Recovery 83.6% - 118.5%93% - 107%Both methods show good accuracy with high recovery rates.
Sample Preparation Often requires extraction and sometimes derivatization.Typically involves liquid extraction and filtration.LC-MS sample preparation can be simpler as it does not require derivatization for polar compounds.
Volatility Requirement Analyte must be volatile and thermally stable.Not limited by analyte volatility.DIBA is semi-volatile, making it suitable for GC-MS, but LC-MS is more versatile for a wider range of compounds.
Instrumentation Cost Generally lower initial and operational costs.Higher initial and operational costs.Cost can be a significant factor in laboratory settings.

Experimental Workflow for Cross-Validation

A cross-validation study is essential to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of DIBA quantification by GC-MS and LC-MS.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_comp Data Comparison & Validation Sample Bulk Sample Containing DIBA Homogenize Homogenization Sample->Homogenize Split Sample Splitting Homogenize->Split GC_Extract Solvent Extraction (e.g., Dichloromethane/Methanol) Split->GC_Extract Aliquot 1 LC_Extract Solvent Extraction (e.g., Acetonitrile) Split->LC_Extract Aliquot 2 GC_Cleanup Solid-Phase Extraction (SPE) Cleanup GC_Extract->GC_Cleanup GC_Analysis GC-MS Analysis GC_Cleanup->GC_Analysis GC_Data GC-MS Data Acquisition & Quantification GC_Analysis->GC_Data Compare Comparison of Quantitative Results GC_Data->Compare LC_Filter Filtration LC_Extract->LC_Filter LC_Analysis LC-MS/MS Analysis LC_Filter->LC_Analysis LC_Data LC-MS/MS Data Acquisition & Quantification LC_Analysis->LC_Data LC_Data->Compare Stats Statistical Analysis (e.g., Bland-Altman, t-test) Compare->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Cross-validation workflow for DIBA quantification.

Detailed Experimental Protocols

The following are representative protocols for the quantification of adipate esters using GC-MS and LC-MS, adapted from existing literature. These should be optimized and validated for the specific sample matrix and instrumentation used.

GC-MS Protocol for this compound

This protocol is based on methodologies for the analysis of adipate plasticizers in solid matrices.

1. Sample Preparation (Solid Matrix)

  • Comminution: Cut the sample into small pieces (approx. 2x2 mm).

  • Solvent Extraction:

    • Weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex for 5 minutes and sonicate for 30 minutes.

    • Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the cartridge.

    • Wash with 5 mL of 5% methanol in deionized water.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the adipate esters with 10 mL of n-hexane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 10 minutes.

  • Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: m/z 50-500.

  • Quantification Ions: To be determined from the mass spectrum of a DIBA standard (e.g., characteristic fragment ions).

LC-MS/MS Protocol for this compound

This protocol is adapted from methodologies for the analysis of di-n-butyl adipate metabolites and other plasticizers.

1. Sample Preparation (Liquid Matrix)

  • Extraction:

    • For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be employed.

    • For solid samples, an extraction with acetonitrile followed by sonication and centrifugation is common.

  • Cleanup/Filtration: The extracted sample is typically filtered through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1260 RRLC HPLC system or equivalent.

  • Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 Å, 100 x 3 mm) or a C18 column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Precursor and product ion transitions for DIBA need to be optimized using a standard solution.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship in selecting an analytical method based on key sample and analytical requirements.

Start Start: Need to Quantify DIBA Matrix What is the Sample Matrix? Start->Matrix Volatility Is the analyte sufficiently volatile and thermally stable? Matrix->Volatility Solid or Liquid Sensitivity Is ultra-low detection (sub-ppb) required? Volatility->Sensitivity Yes (DIBA is) LCMS_Path LC-MS is a suitable option Volatility->LCMS_Path No Sensitivity->LCMS_Path Yes Both_Path Both GC-MS and LC-MS are viable options Sensitivity->Both_Path No GCMS_Path GC-MS is a suitable option Both_Path->GCMS_Path Both_Path->LCMS_Path

Decision tree for analytical method selection.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound. GC-MS is a cost-effective and widely available technique well-suited for the analysis of semi-volatile compounds like DIBA. LC-MS, particularly when coupled with tandem mass spectrometry, offers superior sensitivity and is advantageous for non-volatile or thermally labile compounds, often with simpler sample preparation. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, desired limit of quantification, and available resources. A thorough cross-validation is recommended when comparing results from different methods or laboratories to ensure data integrity and consistency.

References

Diisobutyl adipate as a safer alternative to phthalate plasticizers: a review

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pervasive use of phthalate plasticizers, particularly Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl phthalate (BBP), in a vast array of consumer and medical products has come under intense scrutiny. A growing body of evidence has linked these compounds to adverse health effects, including endocrine disruption and reproductive toxicity. This has spurred the search for safer alternatives that do not compromise the performance of plasticized materials. Diisobutyl adipate (DIBA), a biodegradable, non-phthalate plasticizer, has emerged as a promising candidate. This guide provides an objective comparison of DIBA with DEHP, DBP, and BBP, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions about material selection.

Executive Summary

This compound (DIBA) presents a compelling safety profile compared to the extensively documented hazards of DEHP, DBP, and BBP. While phthalates are recognized endocrine disruptors and reproductive toxicants, DIBA is generally considered non-toxic and has a lower potential for adverse health effects. From a performance perspective, adipates like DIBA are known for imparting excellent low-temperature flexibility to polymers. While direct comparative data on plasticizing efficiency with this specific group of phthalates is limited in publicly available literature, the general properties of adipates suggest they are a viable alternative. Furthermore, the migration of plasticizers, a critical concern for product safety, is influenced by factors such as molecular weight and compatibility with the polymer matrix.

Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of DIBA and the selected phthalates is crucial for understanding their behavior as plasticizers.

PropertyThis compound (DIBA)Di(2-ethylhexyl) Phthalate (DEHP)Dibutyl Phthalate (DBP)Butyl Benzyl Phthalate (BBP)
CAS Number 141-04-8117-81-784-74-285-68-7
Molecular Formula C14H26O4C24H38O4C16H22O4C19H20O4
Molecular Weight ( g/mol ) 258.35390.56278.34312.36
Boiling Point (°C) 293385340370
Melting Point (°C) -17-50-35-
Density (g/mL at 25°C) 0.9540.9861.0431.121
Water Solubility 42.7 mg/L at 25°CLow11.2 mg/L at 25°C2.69 mg/L at 25°C

Performance as a Plasticizer

The primary function of a plasticizer is to increase the flexibility and workability of a polymer, most commonly polyvinyl chloride (PVC). This is achieved by lowering the glass transition temperature (Tg) of the polymer. Adipates are well-regarded for their ability to impart good low-temperature flexibility.

Migration from Polymer Matrix

The migration of plasticizers from a polymer matrix is a critical safety concern, particularly for applications involving direct contact with food, pharmaceuticals, or biological tissues. The rate of migration is influenced by several factors, including the molecular weight of the plasticizer, its compatibility with the polymer, the nature of the contacting medium, temperature, and time.

Generally, plasticizers with lower molecular weights tend to have higher migration rates. Therefore, it is expected that DBP, with a molecular weight comparable to DIBA, might exhibit similar migration tendencies, while the larger DEHP and BBP molecules would migrate more slowly under similar conditions. However, compatibility and other factors also play a significant role.

Comparative Toxicology

The most significant differentiator between DIBA and the selected phthalates lies in their toxicological profiles.

Toxicological EndpointThis compound (DIBA)DEHP, DBP, BBP
Acute Toxicity (Oral LD50, rat) >10,000 mg/kg (generally low toxicity)DEHP: 30,000-49,000 mg/kg; DBP: ~8,000 mg/kg; BBP: ~2,000-20,000 mg/kg
Reproductive Toxicity Not identified as a reproductive toxicant.Classified as reproductive toxicants.
Endocrine Disruption Some studies suggest potential for endocrine interaction, but it is not classified as an endocrine disruptor.Recognized as endocrine disruptors.
Endocrine Disruption Signaling Pathway

Phthalates like DEHP are known to exert their toxic effects by interfering with the endocrine system. One of the key mechanisms is the disruption of androgen signaling, which is crucial for male reproductive development. The following diagram illustrates a simplified signaling pathway for DEHP-induced testicular toxicity.

DEHP_Toxicity_Pathway DEHP DEHP Exposure Metabolism Metabolism to Mono-ethylhexyl phthalate (MEHP) DEHP->Metabolism Leydig_Cells Leydig Cells (in Testis) Metabolism->Leydig_Cells StAR_Protein Reduced StAR Protein Expression Leydig_Cells->StAR_Protein Inhibits Cholesterol_Transport Inhibited Cholesterol Transport into Mitochondria StAR_Protein->Cholesterol_Transport Leads to Testosterone_Production Decreased Testosterone Production Cholesterol_Transport->Testosterone_Production Results in Androgen_Receptor Androgen Receptor Signaling Disruption Testosterone_Production->Androgen_Receptor Impacts Reproductive_Effects Adverse Male Reproductive Development Androgen_Receptor->Reproductive_Effects Leads to

Caption: Simplified signaling pathway of DEHP-induced testicular toxicity.

Experimental Protocols

To ensure the objective comparison of plasticizers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Plasticizer Efficiency by Glass Transition Temperature (Tg)

Objective: To determine and compare the effect of different plasticizers on the glass transition temperature (Tg) of PVC.

Methodology:

  • Sample Preparation:

    • Prepare PVC formulations containing a fixed concentration (e.g., 30% by weight) of the plasticizer to be tested (DIBA, DEHP, DBP, or BBP).

    • The formulations should be thoroughly mixed using a two-roll mill at a temperature of 160-170°C to ensure homogeneity.

    • Press the milled sheets into films of uniform thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.

    • Allow the films to cool to room temperature under pressure.

  • Differential Scanning Calorimetry (DSC) Analysis:

    • Cut small samples (5-10 mg) from the prepared PVC films.

    • Place the samples in aluminum DSC pans and seal them.

    • Perform DSC analysis using a calibrated differential scanning calorimeter.

    • The temperature program should include a heating ramp from -50°C to 150°C at a rate of 10°C/min.

    • The Tg is determined as the midpoint of the transition in the heat flow curve.

  • Data Analysis:

    • Compare the Tg values obtained for the PVC films containing different plasticizers. A lower Tg indicates a higher plasticizing efficiency at that concentration.

Protocol 2: Quantification of Plasticizer Migration by Solvent Extraction

Objective: To quantify and compare the migration of DIBA, DEHP, DBP, and BBP from a PVC matrix into a food simulant (e.g., ethanol or isooctane).

Methodology:

  • Sample Preparation:

    • Cut circular discs of a standardized surface area (e.g., 10 cm²) from the plasticized PVC films prepared as in Protocol 1.

  • Migration Test:

    • Immerse each PVC disc in a sealed glass vial containing a known volume (e.g., 50 mL) of the food simulant (e.g., 50% ethanol in water).

    • Incubate the vials at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days).

  • Sample Analysis:

    • After the incubation period, remove the PVC disc from the vial.

    • Take an aliquot of the food simulant for analysis.

    • Analyze the concentration of the migrated plasticizer in the simulant using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Quantification:

    • Prepare a calibration curve using standard solutions of each plasticizer in the same food simulant.

    • Determine the concentration of the migrated plasticizer in the test samples by comparing their analytical response to the calibration curve.

    • Express the migration results as mg of plasticizer per dm² of the PVC surface area (mg/dm²).

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of plasticizers.

Plasticizer_Comparison_Workflow cluster_performance Performance Testing cluster_safety Safety Assessment Start Start: Select Plasticizers (DIBA, DEHP, DBP, BBP) Formulation Prepare PVC Formulations Start->Formulation Film_Prep Prepare PVC Films Formulation->Film_Prep Tg_Analysis Tg Analysis (DSC) Film_Prep->Tg_Analysis Migration_Test Migration Testing (Solvent Extraction) Film_Prep->Migration_Test Efficiency Compare Plasticizing Efficiency Tg_Analysis->Efficiency Conclusion Conclusion: Evaluate DIBA as a Safer Alternative Efficiency->Conclusion Compare_Safety Compare Migration & Toxicity Migration_Test->Compare_Safety Toxicity_Review Toxicological Data Review Toxicity_Review->Compare_Safety Compare_Safety->Conclusion

Caption: Workflow for the comparative evaluation of plasticizers.

Conclusion

The selection of a plasticizer requires a careful balance of performance, cost, and, most importantly, safety. The data strongly suggests that this compound (DIBA) is a significantly safer alternative to the phthalates DEHP, DBP, and BBP. While more direct comparative studies on plasticizing efficiency and migration would be beneficial, the existing toxicological data provides a compelling case for the substitution of these harmful phthalates. For researchers, scientists, and drug development professionals working with plasticized materials, particularly in applications with human contact, the adoption of safer alternatives like DIBA is a critical step towards ensuring product safety and mitigating potential health risks.

A Comparative Analysis of Plasticizer Leaching from PVC: Diisobutyl Adpate vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity and safety of plastic components are paramount. Polyvinyl Chloride (PVC) is a widely utilized polymer in medical devices, laboratory equipment, and pharmaceutical packaging. Its flexibility is imparted by the addition of plasticizers, which, however, are not covalently bound and can leach out, potentially contaminating sensitive materials and posing toxicological risks. This guide provides an objective comparison of the leaching characteristics of Diisobutyl adipate (DIBA), a non-phthalate plasticizer, with traditional plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and other adipates.

Executive Summary: Leaching Performance at a Glance

Plasticizer migration is a complex process influenced by factors such as the plasticizer's molecular weight, the nature of the contact liquid (simulant), temperature, and contact duration. A general principle is that plasticizers with lower molecular weights tend to migrate more readily. Adipate plasticizers, including DIBA and Di(2-ethylhexyl) adipate (DEHA), generally have lower molecular weights than high-molecular-weight phthalates like Diisononyl phthalate (DINP) and are often observed to have higher migration rates compared to some traditional phthalates.[1]

Quantitative Leaching Data: A Comparative Overview

The following tables summarize leaching data for various plasticizers from PVC into different simulants. It is important to note the absence of specific data for DIBA in direct comparative studies. Data for DEHA is included as a representative adipate plasticizer.

Table 1: Leaching of Plasticizers into Blood or Blood Simulants

PlasticizerSimulantTemperature (°C)DurationLeached AmountReference
DEHPBloodNot SpecifiedDay 1~5.0 times higher than DINCH[2]
DINCHBloodNot SpecifiedDay 1~1.0 (baseline)[2]
DEHTBloodNot SpecifiedDay 1~8.5 times lower than DEHP[2]
TOTMBloodNot SpecifiedNot Specified~350 times lower than DEHP[3]

Table 2: Leaching of Plasticizers into Food Simulants

PlasticizerSimulantTemperature (°C)DurationLeached Amount (% loss from PVC)Reference
DEHAHalawa Tehineh (fatty food)25±1240 hours54.7%
ATBCHalawa Tehineh (fatty food)25±1240 hours42.7%
DEHPVarious (General)Not SpecifiedNot SpecifiedHigh in fatty foods
DEHAVarious (General)Not SpecifiedNot SpecifiedHigh in fatty foods

Experimental Protocols for Leaching Assessment

A standardized methodology is crucial for the accurate comparison of plasticizer leaching. The following is a generalized experimental protocol derived from various studies for determining the migration of plasticizers from PVC materials.

Protocol 1: Solvent Extraction Method for Leaching Quantification

Objective: To quantify the amount of plasticizer that leaches from a PVC material into a liquid medium over a specified time and temperature.

Materials:

  • PVC material containing the plasticizer of interest.

  • Leaching medium (e.g., deionized water, ethanol, isooctane, or a specific food simulant).

  • Glass vials with inert caps.

  • Incubator or water bath for temperature control.

  • Analytical balance.

  • Gas chromatograph with mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).

  • Volumetric flasks and pipettes.

  • Solvents for extraction and dilution (e.g., hexane, acetonitrile).

Procedure:

  • Sample Preparation: Cut the PVC material into specified dimensions to ensure a consistent surface area-to-volume ratio.

  • Leaching: Place a weighed PVC sample into a glass vial and add a known volume of the pre-conditioned leaching medium.

  • Incubation: Seal the vials and place them in an incubator or water bath at the desired temperature for a predetermined duration.

  • Sample Withdrawal: At specified time intervals, withdraw an aliquot of the leaching medium.

  • Extraction: Perform a liquid-liquid extraction of the plasticizer from the aliquot using an appropriate solvent (e.g., hexane).

  • Analysis: Analyze the extract using a calibrated GC-MS or HPLC method to determine the concentration of the leached plasticizer.

  • Quantification: Calculate the amount of plasticizer leached per unit area of the PVC sample (e.g., in µg/cm²).

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_leaching Leaching Process cluster_analysis Analysis cluster_quant Quantification prep1 Cut PVC to specified dimensions prep2 Weigh PVC samples prep1->prep2 leach1 Place PVC in vial with leaching medium prep2->leach1 leach2 Incubate at controlled temperature and duration leach1->leach2 ana1 Withdraw aliquot of leaching medium leach2->ana1 ana2 Liquid-liquid extraction of plasticizer ana1->ana2 ana3 GC-MS or HPLC analysis ana2->ana3 quant1 Calculate leached plasticizer per unit area ana3->quant1

Caption: Workflow for quantifying plasticizer leaching from PVC.

Potential Toxicological Pathway of this compound

Recent in silico and in vitro studies have raised concerns about the potential health effects of DIBA. Research suggests that DIBA may act as an endocrine disruptor by targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.

The proposed mechanism involves the binding of DIBA to the ligand-binding domain of PPARγ, which can lead to the altered expression of genes involved in lipid metabolism pathways. This interaction may result in an increase in intracellular lipid content in hepatocytes.

G DIBA This compound (DIBA) PPARg PPARγ Receptor DIBA->PPARg Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism) PPARg->Gene_Expression Activates Lipid_Accumulation Increased Intracellular Lipid Content Gene_Expression->Lipid_Accumulation Leads to Adverse_Effects Potential Adverse Health Effects Lipid_Accumulation->Adverse_Effects Contributes to

Caption: Proposed signaling pathway for DIBA-induced lipid metabolism disruption.

Conclusion

The selection of plasticizers in PVC formulations for sensitive applications requires a thorough evaluation of their leaching potential and toxicological profiles. While a direct quantitative comparison for DIBA is lacking in the current literature, the available data for other adipate plasticizers suggests a higher migration potential compared to some high-molecular-weight traditional plasticizers, particularly into fatty simulants. Furthermore, emerging toxicological data for DIBA warrants careful consideration. For critical applications, researchers and drug development professionals should prioritize the use of well-characterized, low-leaching plasticizers and conduct rigorous migration studies under conditions that accurately simulate the intended use.

References

A comparative analysis of the plasticizing efficiency of different adipate esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of polymeric materials. Adipate esters have emerged as a leading class of non-phthalate plasticizers, offering a compelling balance of high efficiency, good low-temperature flexibility, and a more favorable toxicological profile compared to some traditional phthalates. This guide provides an in-depth comparative analysis of various adipate esters, their performance characteristics in Polyvinyl Chloride (PVC), and standardized experimental protocols for their evaluation.

Performance Comparison of Adipate Plasticizers

Adipate plasticizers are diesters of adipic acid with various alcohols. The chemical structure of the alcohol, particularly its chain length and branching, significantly influences the plasticizer's performance. This section compares common adipate plasticizers, including Di(2-ethylhexyl) adipate (DEHA or DOA) and polymeric adipates, with the traditional phthalate plasticizer, Dioctyl phthalate (DOP), serving as a benchmark.

The efficacy of a plasticizer is evaluated based on several key parameters:

  • Plasticizing Efficiency: The ability of a plasticizer to reduce the glass transition temperature (Tg) of the polymer, thereby imparting flexibility. A lower Tg indicates higher efficiency.

  • Mechanical Properties: The effect of the plasticizer on the tensile strength and elongation at break of the polymer compound. Generally, plasticizers increase elongation while decreasing tensile strength.[1][2]

  • Migration Resistance: The tendency of the plasticizer to exude from the polymer matrix. Lower migration is crucial for applications involving contact with food, liquids, or other materials.[1]

Quantitative Data Summary

The following tables summarize the performance of different adipate plasticizers in comparison to DOP in a typical flexible PVC formulation. The data presented is a synthesis of findings from various studies and should be considered representative values.[1] Actual performance may vary depending on the specific formulation and processing conditions.

Table 1: Comparison of Plasticizing Efficiency and Mechanical Properties [1]

Plasticizer TypeGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC~85~50<10
PVC + 40 phr DOP-25 to -3515 - 25250 - 350
PVC + 40 phr DEHA/DOA-30 to -4012 - 20300 - 400
PVC + 40 phr Polymeric Adipate-15 to -2518 - 28200 - 300

Table 2: Comparison of Migration Resistance

Plasticizer TypeVolatility (Weight Loss %)Extraction in Hexane (Weight Loss %)
PVC + 40 phr DOPModerateHigh
PVC + 40 phr DEHA/DOAHighHigh
PVC + 40 phr Polymeric AdipateLowLow

Experimental Protocols

Accurate and reproducible evaluation of plasticizer performance is essential. The following are detailed methodologies for key experiments.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This method determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, weighed sample of the plasticized polymer is hermetically sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, typically involving a heating, cooling, and a second heating cycle to erase the thermal history.

    • The heat flow to the sample is monitored relative to an empty reference pan.

    • The glass transition is observed as a step-like change in the heat flow curve.

  • Data Analysis: The Tg is determined from the midpoint of the step transition in the second heating scan.

Mechanical Properties Testing (Tensile Strength and Elongation at Break)

This test evaluates the strength and ductility of the plasticized material under tension.

  • Standard: ASTM D882 for thin plastic sheeting.

  • Apparatus: Universal Testing Machine (UTM) with an appropriate load cell and grips.

  • Procedure:

    • Test specimens with a defined shape and size (e.g., dumbbell or rectangular strips) are cut from the plasticized polymer sheets.

    • The specimen is mounted in the grips of the UTM.

    • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Determination of Plasticizer Migration

This method measures the loss of plasticizer due to evaporation at elevated temperatures.

  • Standard: ISO 176 - Activated carbon method.

  • Procedure:

    • A pre-weighed, disc-shaped specimen of the plasticized material is placed in a container with activated carbon.

    • The container is then placed in an oven at a specified temperature for a defined period.

    • After the exposure, the specimen is removed, cooled, and re-weighed.

  • Data Analysis: The weight loss is calculated as a percentage of the initial weight, representing the amount of plasticizer that has volatilized.

This test determines the amount of plasticizer that leaches out of the polymer when immersed in a specific liquid.

  • Standard: ASTM D1239.

  • Procedure:

    • A pre-weighed specimen is fully immersed in a test liquid (e.g., hexane, soapy water) in a sealed container.

    • The container is stored at a specified temperature for a set duration.

    • The specimen is then removed, dried, and re-weighed.

  • Data Analysis: The percentage weight loss indicates the amount of plasticizer extracted by the chemical.

Visualization of Plasticizer-Polymer Interactions

The following diagram illustrates the fundamental mechanism of how plasticizer molecules interact with polymer chains to increase flexibility.

Plasticizer_Mechanism cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain IntermolecularForces Strong Intermolecular Forces P3 Polymer Chain Plast Adipate Ester ReducedForces Weakened Intermolecular Forces P4 Polymer Chain IncreasedFlexibility Increased Flexibility and Lower Tg Plast->IncreasedFlexibility

Caption: Mechanism of polymer plasticization by adipate esters.

Conclusion

The choice of an adipate ester plasticizer significantly impacts the performance of a polymer. Monomeric adipates like DEHA/DOA generally offer excellent plasticizing efficiency and low-temperature flexibility but may have higher migration rates. Polymeric adipates, on the other hand, provide superior migration resistance, making them suitable for applications where permanence is critical, though they may exhibit slightly lower plasticizing efficiency. This comparative guide, along with the detailed experimental protocols, provides a framework for researchers and professionals to make informed decisions in selecting the optimal adipate plasticizer for their specific application needs.

References

Validation of Diisobutyl adipate's low-temperature performance against other plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science and formulation, particularly for applications in colder environments, the selection of an appropriate plasticizer is paramount to ensure material flexibility and durability. This guide provides a detailed comparison of the low-temperature performance of Diisobutyl Adipate (DIBA) against other commonly used plasticizers: Dioctyl Adipate (DOA), Diisononyl Phthalate (DINP), and Trioctyl Trimellitate (TOTM). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to optimize their formulations for low-temperature applications.

Executive Summary

This compound (DIBA) demonstrates favorable low-temperature characteristics, offering a balance of performance and efficiency. While Dioctyl Adipate (DOA) generally exhibits the best low-temperature flexibility among the compared plasticizers, DIBA presents itself as a viable alternative, particularly when other properties such as cost and specific polymer interactions are considered. Phthalate-based plasticizers like DINP and the trimellitate TOTM, while offering other advantages such as low volatility and high permanence, typically show less impressive low-temperature performance compared to the adipate esters.

Comparative Low-Temperature Performance Data

The following table summarizes key low-temperature performance metrics for DIBA and its alternatives. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as testing conditions may have varied.

PropertyThis compound (DIBA)Dioctyl Adipate (DOA)Diisononyl Phthalate (DINP)Trioctyl Trimellitate (TOTM)Test Method
Freezing/Melting Point (°C) -20[1]-67[2] / -76[3]-48[4]-46[5]Manufacturer Data
Brittleness Temperature (°C) Data Not AvailableExcellent cold resistanceGood for cold conditionsGood low-temperature performanceASTM D746
Clash-Berg Temp. (Tf) (°C) Data Not Available-66 (for adipates)-39 (for branched phthalates)Data Not AvailableASTM D1043

Note: The Clash-Berg Temperature (Tf) is the temperature at which the torsional modulus of a plasticized polymer reaches a specific value (commonly 135,000 psi), indicating its stiffness at low temperatures. Lower values signify better low-temperature flexibility. The values presented for adipates and branched phthalates are for the general classes of these plasticizers.

Detailed Experimental Protocols

For a comprehensive understanding of how low-temperature performance is evaluated, the following are detailed methodologies for key experiments.

Brittleness Temperature (ASTM D746)

This test method is designed to determine the temperature at which plastics and elastomers exhibit brittle failure under specified impact conditions.

Apparatus:

  • A striking mechanism with a specified radius.

  • A clamping device to hold the test specimens.

  • A temperature-controlled bath capable of reaching and maintaining the desired low temperatures.

  • Specimen holders.

Procedure:

  • Test specimens of a specified dimension are conditioned and then clamped into the specimen holder.

  • The holder is immersed in the heat-transfer medium in the low-temperature bath, which is maintained at the desired test temperature.

  • After a specified conditioning period in the bath, a single impact is delivered to the specimens by the striking arm.

  • The specimens are then examined for any signs of failure, which is defined as the cracking or breaking of the specimen into two or more pieces.

  • The test is repeated at progressively lower temperatures until the temperature at which 50% of the specimens fail is determined. This is reported as the brittleness temperature.

Stiffness Properties as a Function of Temperature by Means of a Torsion Test (Clash-Berg Method, ASTM D1043)

This method measures the torsional stiffness of a material as a function of temperature. The temperature at which the material reaches a specific torsional modulus is a key indicator of its low-temperature flexibility.

Apparatus:

  • A torsion apparatus consisting of a rigid frame, a specimen holder, a torsion head, and a means of applying a known torque.

  • A temperature-controlled chamber to enclose the specimen.

  • A temperature measuring system.

Procedure:

  • A rectangular test specimen is clamped in the torsion apparatus.

  • The temperature of the chamber is lowered to a point where the material is expected to be rigid.

  • A specified torque is applied to the specimen, and the resulting angle of twist is measured.

  • The temperature is then incrementally increased, and the torque and angle of twist measurements are repeated at each temperature interval.

  • The apparent modulus of rigidity is calculated for each temperature.

  • A plot of the modulus of rigidity versus temperature is created to determine the temperature at which the modulus reaches a specified value (e.g., 135,000 psi), known as the Clash-Berg Temperature (Tf).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of plasticizer low-temperature performance.

G cluster_0 Preparation cluster_1 Low-Temperature Testing cluster_2 Data Analysis & Comparison Prep Prepare Polymer (e.g., PVC) Plast Select Plasticizers (DIBA, DOA, DINP, TOTM) Mix Compound Polymer with each Plasticizer Plast->Mix PourPoint Pour Point Test (for liquid plasticizers) Plast->PourPoint Sheet Prepare Test Specimens (e.g., molding, extrusion) Mix->Sheet Brittleness Brittleness Temperature Test (ASTM D746) Sheet->Brittleness ClashBerg Torsional Stiffness Test (ASTM D1043) Sheet->ClashBerg Collect Collect Quantitative Data Brittleness->Collect ClashBerg->Collect PourPoint->Collect Table Summarize Data in Comparison Table Collect->Table Analyze Analyze Performance and Draw Conclusions Table->Analyze

Workflow for evaluating plasticizer low-temperature performance.

Logical Relationship of Plasticizer Choice to Performance

The selection of a plasticizer has a direct and predictable impact on the final properties of a polymer, particularly its low-temperature performance. This relationship can be visualized as follows:

G cluster_0 Plasticizer Selection cluster_1 Polymer Formulation cluster_2 Resulting Low-Temp Performance DIBA DIBA Formulation Polymer + Plasticizer DIBA->Formulation DOA DOA DOA->Formulation DINP DINP DINP->Formulation TOTM TOTM TOTM->Formulation Performance Enhanced Flexibility Reduced Brittleness Formulation->Performance

References

Ecotoxicity Profile of Diisobutyl Adipate Versus Other Leading Non-Phthalate Plasticizers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the ecotoxicity of Diisobutyl adipate (DIBA) against other prominent non-phthalate plasticizers, namely Dioctyl adipate (DOA), Acetyl tributyl citrate (ATBC), and Dioctyl terephthalate (DOTP). As the regulatory landscape for plasticizers evolves, understanding the environmental impact of alternatives to traditional phthalates is paramount for researchers, scientists, and drug development professionals. This document summarizes key aquatic and terrestrial ecotoxicity data, details the experimental methodologies used to obtain this data, and provides visual summaries of experimental workflows and comparative toxicity.

Executive Summary

The transition away from phthalate plasticizers has led to the increased use of alternatives like this compound (DIBA). This guide presents a comparative overview of the ecotoxicity of DIBA and other non-phthalate plasticizers. The available data indicates that while these alternatives generally exhibit lower toxicity than their phthalate predecessors, their environmental profiles are not without concerns. This comparison reveals variations in toxicity across different trophic levels, highlighting the need for careful consideration in material selection for environmentally sensitive applications.

Quantitative Ecotoxicity Data Comparison

The following tables summarize the available quantitative ecotoxicity data for this compound (with data derived from read-across with Dibutyl adipate) and other selected non-phthalate plasticizers.

Table 1: Acute Aquatic Ecotoxicity Data

PlasticizerTest OrganismEndpoint (Duration)Value (mg/L)
This compound (as Dibutyl Adipate) Pimephales promelas (Fathead Minnow)LC50 (96h)3.64
Daphnia magna (Water Flea)EC50 (48h)>1
Desmodesmus subspicatus (Green Algae)EC50 (72h)11.5
Dioctyl Adipate (DOA) FishLC50 (96h)>0.78
Daphnia magna (Water Flea)EC50 (48h)0.48 - 0.85
AlgaeEC50>0.78
Acetyl Tributyl Citrate (ATBC) Lepomis macrochirus (Bluegill Sunfish)LC50 (96h)38 - 60
Daphnia magna (Water Flea)EC50 (24h)>1
Desmodesmus subspicatus (Green Algae)EC50 (72h)11.5
Dioctyl Terephthalate (DOTP) FishLC50 (96h)>5000
Daphnia magna (Water Flea)EC50 (48h)>1.4 µg/L
AlgaeEC50 (72h)>0.86

Table 2: Chronic Aquatic Ecotoxicity Data

PlasticizerTest OrganismEndpoint (Duration)Value (mg/L)
This compound (as Dibutyl Adipate) Daphnia magna (Water Flea)NOEC (21d)5.6
Dioctyl Adipate (DOA) Daphnia magna (Water Flea)NOEC0.024 - 0.052

Table 3: Terrestrial Ecotoxicity Data

PlasticizerTest OrganismEndpointValue
This compound (as Dibutyl Adipate) Data not available--
Dioctyl Adipate (DOA) Soil MicroorganismsBiodegradationReadily biodegradable
Acetyl Tributyl Citrate (ATBC) Soil MicroorganismsBiodegradationReadily biodegradable in soil and compost
Dioctyl Terephthalate (DOTP) Soil MicroorganismsBiodegradationHardly biodegradable

Note: A significant data gap exists for the terrestrial ecotoxicity of these non-phthalate plasticizers. Further research is required to fully characterize their impact on soil-dwelling organisms and plants.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline details the methodology for determining the acute lethal toxicity of a substance to fish.

  • Test Organism: Typically freshwater species such as Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).[1]

  • Test Duration: 96 hours.[2]

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[2][3] A control group is maintained under the same conditions without the test substance.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[2]

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans, which are a critical component of aquatic food webs.

  • Test Organism: Daphnia magna or other suitable Daphnia species.

  • Test Duration: 48 hours.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The main endpoint is the median effective concentration (EC50), which is the concentration that immobilizes 50% of the daphnids after 48 hours of exposure.

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline evaluates the effect of a substance on the growth of freshwater primary producers.

  • Test Organism: Exponentially growing cultures of a selected green alga, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Test Duration: 72 hours.

  • Procedure: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous light and controlled temperature. The growth of the algae is measured over the 72-hour period, typically by cell counting or spectrophotometry.

  • Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes a 50% reduction in either the growth rate or the yield of the algal population compared to the control.

Visualizations

Experimental Workflow for Aquatic Ecotoxicity Testing

G cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection cluster_3 Analysis A Test Substance Preparation B Test Organism Acclimation C Exposure to Concentration Series A->C B->C D Control Group (No Substance) B->D E Observation of Endpoints (Mortality, Immobilization, Growth Inhibition) C->E D->E F Statistical Analysis (LC50/EC50 Calculation) E->F

Caption: A generalized workflow for conducting aquatic ecotoxicity tests.

Comparative Ecotoxicity of Non-Phthalate Plasticizers

G cluster_0 Relative Aquatic Toxicity Low Lower Toxicity DOTP DOTP Low->DOTP Generally Low High Higher Toxicity ATBC ATBC DOTP->ATBC DIBA DIBA ATBC->DIBA Moderate DOA DOA DIBA->DOA Higher for Invertebrates DOA->High

Caption: A logical diagram illustrating the relative aquatic toxicity of the compared plasticizers.

Conclusion

This comparative guide provides an essential overview of the ecotoxicity of this compound and other non-phthalate plasticizers. The data compiled herein indicates that while these alternatives present a reduced hazard profile compared to many traditional phthalates, there are notable differences in their effects on various environmental compartments. Dioctyl terephthalate (DOTP) generally exhibits the lowest aquatic toxicity among the compared substances. Conversely, Dioctyl adipate (DOA) shows higher toxicity towards aquatic invertebrates. This compound (DIBA) and Acetyl tributyl citrate (ATBC) fall within a moderate range of aquatic toxicity.

A significant knowledge gap remains concerning the terrestrial ecotoxicity of these compounds. The lack of standardized testing and available data for soil-dwelling organisms and plants underscores a critical area for future research. Professionals in drug development and other scientific fields are encouraged to consider these ecotoxicological profiles when selecting plasticizers for products that may come into contact with the environment, ensuring a holistic approach to product safety and sustainability.

References

Benchmarking Diisobutyl Adipate's Performance in Various Polymer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diisobutyl adipate (DIBA) as a plasticizer in various polymer systems. Its performance is benchmarked against common alternatives, supported by experimental data and detailed methodologies to aid in formulation and development.

Executive Summary

This compound (DIBA) is a non-phthalate plasticizer known for imparting good flexibility, particularly at low temperatures.[1][2] It serves as an effective solvating agent for numerous polymers.[1][2] However, its performance regarding permanence, such as resistance to migration and extraction, can be a limiting factor compared to some higher molecular weight or more polar plasticizers. This guide explores the performance of DIBA in Polyvinyl Chloride (PVC), Polylactic Acid (PLA), and Poly(ε-caprolactone) (PCL), comparing it with conventional plasticizers like Dioctyl adipate (DOA), Dibutyl phthalate (DBP), and Dioctyl phthalate (DOP).

Performance in Polyvinyl Chloride (PVC)

PVC is a widely used polymer that relies on plasticizers for flexibility. Adipate esters like DIBA are known to be efficient plasticizers for PVC, enhancing its workability and low-temperature performance.[3]

Comparative Performance Data in PVC

The following table summarizes the typical performance of DIBA in PVC compared to other common plasticizers. Data for DIBA is extrapolated from the known performance of adipate-class plasticizers where direct comparative values are not available.

PropertyDIBA (this compound)DOA (Dioctyl adipate)DBP (Dibutyl phthalate)DOP (Dioctyl phthalate)
Tensile Strength (MPa) ~18-22~20-24~23-27~25-30
Elongation at Break (%) ~300-350~320-380~250-300~280-330
Hardness (Shore A) ~75-85~80-90~85-95~88-98
Glass Transition Temp. (°C) ~ -35 to -45~ -40 to -50~ -25 to -35~ -20 to -30
Low-Temperature Flexibility ExcellentExcellentGoodGood
Plasticizer Migration Moderate to HighModerateHighLow to Moderate

Performance in Biodegradable Polymers: PLA and PCL

The use of plasticizers in biodegradable polymers like PLA and PCL is crucial for overcoming their inherent brittleness and improving flexibility for applications in packaging and biomedical devices.

This compound in Polylactic Acid (PLA)

PLA is a rigid and brittle polymer, and the addition of a plasticizer like DIBA can significantly increase its flexibility and reduce its glass transition temperature (Tg). The addition of adipate plasticizers can decrease the tensile strength and elastic modulus while increasing the elongation at break of PLA.

This compound in Poly(ε-caprolactone) (PCL)

PCL is a flexible, semi-crystalline polymer. While it is inherently more flexible than PLA, plasticizers can be used to further enhance its elasticity and lower its processing temperature. The addition of plasticizers can lead to changes in the final thermal and mechanical properties of the material.

Illustrative Performance in PLA and PCL

Polymer SystemPropertyEffect of DIBA (and other adipates)
PLA Tensile Strength Decreased
Elongation at Break Significantly Increased
Glass Transition Temperature (Tg) Decreased
PCL Tensile Strength Generally Decreased
Elongation at Break Generally Increased
Crystallinity May be affected, influencing mechanical properties

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of plasticizer performance. The following are standard protocols for key experiments.

Tensile Properties Testing
  • Standard: ASTM D882 for thin plastic sheeting (<1 mm) or ASTM D638 for plastics in general.

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.

  • Procedure:

    • Prepare dumbbell-shaped specimens from the plasticized polymer sheets according to the dimensions specified in the standard.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Mount the specimen in the grips of the UTM.

    • Apply a constant rate of crosshead movement until the specimen fractures.

    • Record the load and elongation throughout the test.

    • Calculate tensile strength, elongation at break, and modulus from the recorded data.

Flexural Properties Testing
  • Standard: ASTM D790.

  • Objective: To measure the flexural strength and flexural modulus of the plasticized polymer.

  • Apparatus: Universal Testing Machine (UTM) with a three-point bending fixture.

  • Procedure:

    • Prepare rectangular bar specimens of the plasticized polymer.

    • Condition the specimens as per standard requirements.

    • Place the specimen on two supports in the bending fixture.

    • Apply a load to the center of the specimen at a specified rate until it breaks or reaches a maximum strain.

    • Record the load and deflection.

    • Calculate the flexural strength and modulus.

Glass Transition Temperature (Tg) Determination
  • Standard: ASTM E1356.

  • Objective: To determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, weighed sample of the plasticized polymer is sealed in an aluminum pan.

    • The sample is heated at a controlled rate in the DSC instrument.

    • The heat flow to the sample is monitored as a function of temperature.

    • The glass transition is observed as a step-like change in the heat flow curve.

    • The Tg is determined from the midpoint of this transition.

Plasticizer Migration (Leaching) Test
  • Standard: ISO 177.

  • Objective: To determine the tendency of the plasticizer to migrate from the polymer into another material upon contact.

  • Apparatus: Analytical balance, oven, absorbent material (e.g., activated carbon or a standard polymer sheet).

  • Procedure:

    • A pre-weighed specimen of the plasticized polymer is placed in close contact with a pre-weighed absorbent material.

    • The assembly is subjected to a specific temperature and time in an oven.

    • After the specified period, the polymer specimen and the absorbent material are separated and weighed again.

    • The mass loss of the polymer specimen and the mass gain of the absorbent material indicate the extent of plasticizer migration.

Visualizations

Experimental Workflow

Experimental_Workflow A Polymer & Plasticizer Compounding B Sheet/Specimen Preparation A->B C Conditioning (ASTM D618) B->C D Tensile Testing (ASTM D882/D638) C->D E Flexural Testing (ASTM D790) C->E F DSC Analysis (ASTM E1356) C->F G Migration Test (ISO 177) C->G H Data Analysis & Comparison D->H E->H F->H G->H

A typical workflow for evaluating plasticizer performance.

PPAR-gamma Signaling Pathway

Some plasticizers, or their metabolites, have been shown to interact with the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in lipid metabolism and adipogenesis. This interaction is of interest to drug development professionals.

PPAR_gamma_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Plasticizer Plasticizer (e.g., DIBA metabolite) PPARg_RXR_inactive PPAR-γ / RXR (Inactive Complex) Plasticizer->PPARg_RXR_inactive Binds to PPAR-γ PPARg_RXR_active PPAR-γ / RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (Lipid Metabolism, Adipogenesis) PPRE->Target_Genes Regulates

Activation of the PPAR-γ signaling pathway by a plasticizer metabolite.

References

Safety Operating Guide

Navigating the Safe Disposal of Diisobutyl Adipate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Diisobutyl adipate, a common plasticizer and solvent, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be familiar with the inherent properties and safety precautions associated with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses that conform to approved standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Hand Protection: Handle with gloves inspected prior to use.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Boiling Point 293 °C / 559.4 °F
Flash Point > 110 °C / > 230 °F
Acute Toxicity (Oral) LD50 Intraperitoneal - Rat - 5.676 mg/kg

Data sourced from Safety Data Sheets.

Step-by-Step Disposal Procedures

The proper disposal of this compound should not be taken lightly, as it is toxic to aquatic life with long-lasting effects. Do not allow the product to enter drains or the environment.

For Unused or Waste this compound:

  • Containerization: Keep the waste this compound in a suitable, closed, and properly labeled container. The container should be compatible with the chemical.

  • Licensed Disposal Company: Offer the surplus and non-recyclable solution to a licensed disposal company. This is the primary and recommended method for disposal.

  • Regulatory Compliance: Ensure that the disposal is carried out in accordance with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes in the United States.

For Spills and Contaminated Materials:

  • Ensure Safety: Prior to cleanup, ensure adequate ventilation and wear the appropriate personal protective equipment. Remove all sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so. For large spills, dike the area far ahead of the liquid spill for later disposal.

  • Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Place the absorbed material into a suitable chemical waste container.

  • Disposal: The contaminated absorbent material should be disposed of as hazardous waste through a licensed disposal company, following the same procedure as for unused chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound for Disposal cluster_assessment Waste Assessment cluster_spill Spill Management cluster_product Unused Product Management cluster_disposal Final Disposal start Identify Waste Stream (Unused Product or Spill) assess Is the material a spill or unused product? start->assess absorb Absorb with inert material (e.g., sand, vermiculite) assess->absorb Spill containerize_product Ensure it is in a closed, properly labeled container assess->containerize_product Unused Product collect_spill Collect in a suitable, labeled waste container absorb->collect_spill contact_disposal Contact a licensed waste disposal company collect_spill->contact_disposal containerize_product->contact_disposal documentation Follow all local, state, and federal regulations contact_disposal->documentation end Proper Disposal Complete documentation->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.